3-Sulfopropyl methacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
7582-21-0 |
|---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12O5S/c1-6(2)7(8)12-4-3-5-13(9,10)11/h1,3-5H2,2H3,(H,9,10,11) |
InChI Key |
KFNGWPXYNSJXOP-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)O |
Canonical SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)O |
Synonyms |
3-sulfopropyl methacrylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Sulfopropyl Methacrylate: Properties, Synthesis, and Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Sulfopropyl methacrylate (B99206) (SPMA), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document details its physicochemical characteristics, polymerization methods, and its role in creating biocompatible and functional polymers.
Core Chemical and Physical Properties
3-Sulfopropyl methacrylate, particularly in its potassium salt form (K-SPMA), is a water-soluble monomer that combines a methacrylate group with a terminal sulfonate group. This unique structure imparts both polymerizable characteristics and a strong anionic nature to the resulting polymers, making them highly valuable for a range of applications.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its potassium salt.
| Property | Value | Source(s) |
| This compound (Acid Form) | ||
| IUPAC Name | 3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid | [1] |
| Molecular Formula | C₇H₁₂O₅S | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| Exact Mass | 208.04054465 Da | [1] |
| This compound Potassium Salt (K-SPMA) | ||
| CAS Number | 31098-21-2 | [2][3] |
| Molecular Formula | C₇H₁₁KO₅S | [4] |
| Molecular Weight | 246.32 g/mol | [2][3] |
| Melting Point | >300 °C (decomposes) | [5] |
| Appearance | White to almost white powder or crystal | [5] |
| Solubility | Soluble in water | [5] |
| Density | 1.436 g/cm³ (at 20°C) | [5] |
| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended) | [6] |
Synthesis and Polymerization
Polymers of SPMA are prized for their strong anionic character, which is relatively independent of pH, a desirable trait for many biological applications.[7] However, the direct polymerization of the anionic monomer can be challenging. A common strategy involves the use of protected monomers to facilitate polymerization in organic solvents, followed by deprotection to yield the final polyelectrolyte.
Synthesis of Protected this compound Monomers
A two-step, one-pot procedure is commonly employed for the synthesis of protected SPMA monomers.[1][8] This involves the activation of K-SPMA followed by esterification.
Experimental Protocol: Synthesis of Isobutyl-Protected this compound (BSPMA)
-
Preparation: A 100 mL three-neck round-bottom flask containing 10.2 g (41.4 mmol) of K-SPMA is subjected to three vacuum/argon cycles to ensure anhydrous conditions.
-
Activation: The K-SPMA is suspended in 30 mL of anhydrous N,N-dimethylformamide (DMF) and cooled to 0°C in an ice bath. A solution of 5.78 g (45.5 mmol) of oxalyl chloride in 15 mL of dichloromethane (B109758) is added dropwise, leading to the formation of the Vilsmeier reagent and the sulfonyl chloride intermediate. The reaction is stirred for approximately 1 hour at 0°C.[9]
-
Esterification: In a separate 250 mL three-neck round-bottom flask, a solution of 3.70 g (49.9 mmol) of isobutanol and 8.41 g (83.1 mmol) of triethylamine (B128534) in 30 mL of dichloromethane is prepared under an argon atmosphere and cooled to 0°C.
-
Reaction: The previously prepared sulfonyl chloride suspension is transferred to a dropping funnel and added slowly to the isobutanol/triethylamine solution over 30 minutes. The reaction mixture is then warmed to room temperature and stirred overnight.[9]
-
Purification: The reaction mixture is diluted with 300 mL of water and extracted three times with 200 mL of diethyl ether. The combined organic fractions are washed with water, dried over magnesium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield the final protected monomer.[9]
Caption: Workflow for the synthesis of protected this compound.
Polymerization of this compound
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are frequently used to synthesize well-defined polymers and copolymers of SPMA.
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity.
Experimental Protocol: RAFT Polymerization of BSPMA
-
Reaction Setup: In a reaction vessel, the protected monomer (e.g., BSPMA), a RAFT agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent like anhydrous DMF.[8][9]
-
Degassing: The solution is thoroughly de-gassed to remove oxygen, typically by several freeze-evacuate-thaw cycles or by sparging with an inert gas like argon for an extended period.[9]
-
Polymerization: The reaction vessel is placed in a thermostated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 20 hours).[9]
-
Quenching and Isolation: The polymerization is quenched by rapid cooling, for instance, in an ice bath. The polymer is then isolated by precipitation into a non-solvent (e.g., a pentane/ethanol mixture) to remove unreacted monomer and solvent.[8][9]
-
Deprotection: The protecting group is removed under specific conditions (e.g., acidic, basic, or nucleophilic) to yield the final poly(this compound).[1]
Caption: General workflow for RAFT polymerization of protected SPMA.
ATRP can be used for the direct polymerization of K-SPMA in mixed solvent systems.
Experimental Protocol: ATRP of K-SPMA
-
Reaction Setup: K-SPMA, a copper catalyst (e.g., CuCl), and a ligand (e.g., 2,2'-bipyridine) are added to a mixed solvent system, such as water and DMF (e.g., 50:50 v/v). A deactivator (e.g., CuCl₂) may also be added to control the polymerization.[7]
-
Initiation: The polymerization is initiated by the addition of an initiator, such as ethyl 2-bromoisobutyrate.
-
Polymerization: The reaction is carried out at a controlled temperature (e.g., 20°C) with stirring.
-
Termination and Purification: The polymerization is terminated, and the resulting polymer is purified, for instance, by dialysis to remove the catalyst and unreacted monomers.
Applications in Drug Development and Biomedical Research
The unique properties of poly(SPMA) make it a highly attractive material for various biomedical applications. Its strong anionic nature and hydrophilicity contribute to its biocompatibility and functionality in biological environments.
Biocompatible Coatings and Surfaces
Polymers containing sulfonate groups are known to exhibit improved biocompatibility.[10] Surfaces coated with poly(SPMA) can resist protein adsorption and platelet adhesion, which are critical factors in preventing thrombosis and biofouling of medical devices.[11][12] This is attributed to the formation of a hydration layer on the surface, which creates a barrier to nonspecific protein binding.
Caption: Improved biocompatibility of Poly(SPMA) surfaces.
Drug Delivery Systems
Poly(SPMA) is extensively used in the formulation of hydrogels and nanoparticles for controlled drug delivery.[5][13][14]
-
Hydrogels: The high water content and biocompatibility of poly(SPMA) hydrogels make them suitable carriers for various therapeutic agents.[13][14] These hydrogels can be designed to be responsive to stimuli, allowing for triggered drug release.
-
Nanoparticles: Amphiphilic block copolymers containing a hydrophilic poly(SPMA) block can self-assemble into nanoparticles, such as micelles, in aqueous solutions.[7] These nanoparticles can encapsulate hydrophobic drugs in their core, while the hydrophilic corona provides stability and biocompatibility. The negatively charged surface of these nanoparticles influences their interaction with cells and their cellular uptake.
The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways.[2][15] The specific pathway depends on nanoparticle properties like size, shape, and surface charge, as well as the cell type. For negatively charged nanoparticles like those derived from poly(SPMA), uptake can occur via clathrin-mediated endocytosis, caveolae-dependent endocytosis, or macropinocytosis.
Safety and Handling
The potassium salt of this compound is considered a hazardous substance.[9] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, in a well-ventilated area.[4][9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Its versatile chemistry and favorable biological interactions position it as a key building block for the next generation of biomaterials and therapeutic systems.
References
- 1. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric Hydrogels as Technology Platform for Drug Delivery Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In vitro biocompatibility assessment of sulfonated polyrotaxane-immobilized polyurethane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility of sulphonated polyurethane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Sulfopropyl Methacrylate Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-sulfopropyl methacrylate (B99206) potassium salt (SPMA), a crucial monomer in the development of a wide range of functional polymers. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key data in a structured format to aid researchers and professionals in the fields of materials science, drug delivery, and biomedical engineering.
Introduction
3-Sulfopropyl methacrylate potassium salt is a water-soluble, anionic monomer that imparts unique properties to polymers, including hydrophilicity, ion-exchange capabilities, and biocompatibility. These characteristics make SPMA-containing polymers highly valuable in applications such as hydrogels for drug delivery and tissue engineering, anti-fouling coatings for medical devices, and as components of ion-exchange resins. This guide will focus on the two predominant methods for its synthesis.
Synthetic Pathways
The synthesis of this compound potassium salt can be primarily achieved through two distinct chemical pathways. The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the process.
A logical workflow for the synthesis and subsequent purification of SPMA is outlined below.
Caption: General workflow for the synthesis of this compound Potassium Salt.
The two primary synthetic routes are:
-
Route 1: Esterification of 3-hydroxy-1-propanesulfonic acid with a methacrylic acid derivative, followed by neutralization.
-
Route 2: Ring-opening reaction of 1,3-propanesultone with 2-hydroxyethyl methacrylate (HEMA).
The following sections will provide detailed experimental protocols for each of these methods.
Experimental Protocols
Route 1: Esterification of 3-Hydroxy-1-propanesulfonic Acid
This method involves the direct esterification of 3-hydroxy-1-propanesulfonic acid with a methacryloylating agent, followed by neutralization with a potassium base to yield the final product.
Caption: Synthesis of SPMA via the esterification pathway.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3-Hydroxy-1-propanesulfonic acid | 138.15 |
| Methacrylic anhydride | 154.16 |
| Potassium hydroxide (KOH) | 56.11 |
| Hydroquinone (B1673460) | 110.11 |
| Dichloromethane (B109758) (DCM) | 84.93 |
| Diethyl ether | 74.12 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxy-1-propanesulfonic acid (1.0 eq) and a catalytic amount of hydroquinone (polymerization inhibitor) in dichloromethane.
-
Addition of Methacrylic Anhydride: Cool the mixture in an ice bath. Add methacrylic anhydride (1.1 eq) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the resulting crude 3-(methacryloyloxy)propane-1-sulfonic acid in a minimal amount of ethanol. In a separate beaker, prepare a solution of potassium hydroxide (1.0 eq) in ethanol. Slowly add the KOH solution to the sulfonic acid solution while stirring.
-
Precipitation and Filtration: The potassium salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound potassium salt in a vacuum oven at 40°C overnight.
Route 2: Ring-Opening of 1,3-Propanesultone with HEMA
This is a widely used method that involves the nucleophilic attack of the hydroxyl group of 2-hydroxyethyl methacrylate on the strained ring of 1,3-propanesultone.
Caption: Synthesis of SPMA via the ring-opening of 1,3-propanesultone.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Hydroxyethyl methacrylate (HEMA) | 130.14 |
| 1,3-Propanesultone | 122.14 |
| Potassium acetate | 98.14 |
| Hydroquinone | 110.11 |
| Acetonitrile (B52724) | 41.05 |
| Diethyl ether | 74.12 |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxyethyl methacrylate (1.0 eq) and a catalytic amount of hydroquinone in anhydrous acetonitrile.
-
Addition of 1,3-Propanesultone: Add 1,3-propanesultone (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60°C and stir for 48 hours. During this time, a zwitterionic intermediate will form.
-
Formation of Potassium Salt: After cooling the reaction mixture to room temperature, add potassium acetate (1.1 eq). Stir the mixture at room temperature for an additional 24 hours. A white precipitate of the potassium salt will form.
-
Isolation of Product: Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold acetonitrile and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product, this compound potassium salt, in a vacuum oven at 40°C.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound potassium salt.
| Parameter | Route 1: Esterification | Route 2: Ring-Opening |
| Reactants | 3-Hydroxy-1-propanesulfonic acid, Methacrylic anhydride, KOH | 2-Hydroxyethyl methacrylate, 1,3-Propanesultone, Potassium acetate |
| Solvent | Dichloromethane, Ethanol | Acetonitrile |
| Inhibitor | Hydroquinone | Hydroquinone |
| Reaction Temp. | Room Temperature (esterification), Room Temp. (neutralization) | 60°C (ring-opening), Room Temp. (salt formation) |
| Reaction Time | 24 hours (esterification), 1 hour (neutralization) | 48 hours (ring-opening), 24 hours (salt formation) |
| Purity | >97% | >98% |
| Yield | 70-80% | 85-95% |
Characterization
The structure and purity of the synthesized this compound potassium salt should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the monomer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule, such as the methacrylate ester carbonyl, C=C double bond, and the sulfonate group.
Safety Considerations
-
1,3-Propanesultone is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methacrylic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.
-
Potassium hydroxide is a corrosive base. Avoid contact with skin and eyes.
-
Organic solvents such as dichloromethane, acetonitrile, and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.
This guide provides a detailed framework for the synthesis of this compound potassium salt. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific laboratory conditions and research objectives.
3-Sulfopropyl Methacrylate: A Technical Guide for Advanced Biomedical and Pharmaceutical Applications
An In-depth Review of its Properties, Synthesis, and Core Applications in Research and Drug Development
3-Sulfopropyl methacrylate (B99206) (SPMA) is an anionic monomer that has garnered significant attention within the scientific community, particularly in the fields of biomedical materials and drug delivery. Its unique properties, primarily stemming from the presence of a sulfonate group, render it a versatile building block for a wide array of functional polymers. This technical guide provides a comprehensive overview of SPMA's applications, supported by quantitative data, experimental methodologies, and process visualizations to aid researchers, scientists, and drug development professionals in harnessing its full potential.
Core Properties and Applications
SPMA, most commonly utilized as its potassium salt, is prized for its hydrophilicity and the permanent negative charge conferred by the sulfonate group. These characteristics are instrumental in its application in ion-exchange resins, hydrogels, and as a component of polymer coatings where ionic conductivity is crucial.[1] In the biomedical sphere, these properties translate to enhanced water retention and biocompatibility, making SPMA-based materials prime candidates for use in advanced applications.[1][2]
The primary applications of 3-Sulfopropyl methacrylate are summarized below:
-
Drug Delivery Systems (DDS): SPMA-based hydrogels are extensively explored for controlled and sustained drug release.[2][3] The ionic nature of the polymer allows for ion exchange-controlled release mechanisms.[3] Zwitterionic micelles incorporating SPMA have also been investigated for oral insulin (B600854) delivery.[4]
-
Biomedical Hydrogels: The high water-retention capacity of SPMA polymers is critical for creating hydrogels that can be used as superabsorbents in applications like wound dressings and diapers.[2] These hydrogels exhibit good cell adhesion and biocompatibility.[3][5]
-
Antifouling and Antimicrobial Surfaces: Copolymers of SPMA and methyl methacrylate have been shown to resist the adsorption of proteins like bovine serum albumin (BSA).[6] Grafting SPMA onto surfaces can significantly reduce bacterial adhesion and inhibit bacterial growth, making it valuable for coating medical implants and devices.[7][8]
-
Ion-Exchange Resins and Membranes: The negatively charged sulfonate groups make SPMA an excellent monomer for creating ion-exchange resins used in water purification and separation processes.[2] These polymers can also be used to create ion-exchange membranes with high conductivity for applications like fuel cells.[1]
-
Tissue Engineering: Materials incorporating SPMA have been shown to enhance cell adhesion and proliferation, indicating their potential use as scaffolds in tissue engineering.[2]
Physicochemical and Performance Data
The following tables summarize key quantitative data related to the properties and performance of SPMA-based polymers from various studies.
| Property | Value | Polymer System | Reference |
| Molecular Weight (Mn) | 15 kg/mol - 143 kg/mol | Homopolymers of isobutyl-protected SPMA | [9] |
| Polydispersity Index (PDI) | 1.38 | SPMA homopolymer in pure water via ATRP | [10] |
| Glass Transition Temp. (Tg) | 50–120 °C | Copolymers of SPMA and methyl methacrylate | [6] |
| Oxygen Permeation | < 4 cm³·m⁻²·day⁻¹·atm⁻¹ (<0.002 barrer) | Polyelectrolyte complex films of PEI/PAA (related application) | [9] |
| Degree of Swelling (q) | up to 7.5 ± 0.5 | Untreated poly(3-sulfopropyl acrylate (B77674) potassium) hydrogel | |
| Degree of Swelling (q) | up to 5.7 ± 0.9 | Gamma-sterilized poly(3-sulfopropyl acrylate potassium) hydrogel |
Experimental Protocols: Polymerization of this compound
The synthesis of well-defined SPMA-based polymers is crucial for their application. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly employed.
Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of polymers with controlled molecular weight and low polydispersity.
General Methodology:
-
Monomer and Solvent Preparation: Potassium this compound (SPMA) is dissolved in a suitable solvent system. For instance, a mixture of water and dimethylformamide (DMF) (e.g., 50:50 v/v) can be used.[10]
-
Catalyst System: A copper(I) catalyst, such as Cu(I)Cl, is used in conjunction with a ligand, for example, bipyridine. To gain better control over the polymerization, a deactivator, Cu(II)Cl₂, is often added.[10]
-
Initiation: The polymerization is initiated by adding a suitable initiator.
-
Polymerization: The reaction is typically carried out at a controlled temperature (e.g., 20 °C).[10]
-
Termination and Purification: The polymerization is stopped, and the resulting polymer is purified to remove the catalyst and unreacted monomer.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile method for producing polymers with predetermined molecular weights and narrow molecular weight distributions.
General Methodology:
-
Monomer and CTA Preparation: The protected SPMA monomer and a RAFT chain transfer agent (CTA), such as 4-cyano-4-(thiobenzoylthio)pentanoic acid (CTP), are dissolved in a solvent like DMF.[9]
-
Initiator: A radical initiator is added to the mixture.
-
Polymerization: The reaction is conducted under controlled temperature. Aliquots can be taken to monitor the conversion rate by techniques like NMR.[9]
-
Purification: The polymer is typically purified by precipitation in a non-solvent mixture, such as pentane/ethanol, to remove DMF and unreacted monomer.[9]
-
Deprotection: If a protected monomer was used, a deprotection step is necessary to yield the final anionic polymer. This can be achieved under various conditions (nucleophilic, acidic, or basic) depending on the protecting group.[9][11]
Logical Relationships in SPMA-based Material Design
The versatility of SPMA allows for the creation of various polymer architectures with tailored properties. The choice of polymerization technique and comonomers directly influences the final application.
References
- 1. polysciences.com [polysciences.com]
- 2. Buy this compound potassium salt | 31098-21-2 [smolecule.com]
- 3. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 98 31098-21-2 [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. “Paintable” 3D printed structures via a post-ATRP process with antimicrobial function for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Poly(3-Sulfopropyl Methacrylate) for Drug Development Professionals
This technical guide provides a comprehensive overview of poly(3-sulfopropyl methacrylate) (pSPMA), a versatile polymer with significant potential in drug delivery and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the polymer's structure, synthesis, and key properties, along with relevant experimental protocols and visualizations of associated biological pathways and workflows.
Chemical Structure
Poly(this compound) is a synthetic polymer characterized by a methacrylate (B99206) backbone with pendant sulfopropyl ester side chains. The presence of the sulfonic acid group imparts strong anionic properties and high hydrophilicity to the polymer.
Monomer and Repeating Unit
The polymer is synthesized from the this compound monomer. The chemical structure of the repeating unit within the polymer chain is depicted below.
Caption: Chemical structure of the poly(this compound) repeating unit.
Synthesis and Physicochemical Properties
Poly(this compound) is commonly synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over molecular weight and dispersity.[1]
Quantitative Data
The molecular weight and polydispersity index (PDI) of pSPMA can be tailored by adjusting the monomer to chain transfer agent (CTA) ratio during polymerization. Below is a summary of representative data from the synthesis of protected pSPMA homopolymers.[1]
| Polymer ID | [CTA] (mM) | [AIBN] (mM) | [M] (M) | Time (h) | Conversion (%) | Mn,calc ( kg/mol ) | Mn,GPC ( kg/mol ) | Đ (PDI) |
| PBSPMA-1 | 42.1 | 1.30 | 1.77 | 21 | 77 | 8.82 | 14.7 | 1.15 |
| PBSPMA-2 | 13.5 | 1.26 | 1.52 | 20 | 92 | 27.7 | 40.4 | 1.11 |
| PBSPMA-3 | 7.0 | 0.84 | 1.82 | 21 | 92 | 63.7 | 85.6 | 1.27 |
| PBSPMA-4 | 3.8 | 0.71 | 1.89 | 22 | 83 | 110.3 | 142.7 | 1.38 |
| PPhSPMA-1 | 14.3 | 1.45 | 1.48 | 22 | 93 | 27.7 | 21.6 | 1.13 |
Note: Mn,GPC values are reported as poly(methyl methacrylate) (PMMA) equivalents.[1] PBSPMA refers to poly(isobutyl-protected this compound) and PPhSPMA refers to poly(phenyl-protected this compound).
Experimental Protocols
Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a protected form of poly(this compound) using RAFT polymerization.[1]
Caption: Experimental workflow for the synthesis of pSPMA via RAFT polymerization.
Detailed Methodology:
-
Monomer Synthesis: Protected this compound monomers are synthesized via a two-step, one-pot procedure.[1] First, the potassium salt of this compound (K-SPMA) is dispersed in anhydrous N,N-dimethylformamide (DMF) and activated with oxalyl chloride.[1] Subsequently, esterification is achieved by the slow addition of the resulting sulfonyl chloride to a solution of the desired alcohol and triethylamine.[1]
-
RAFT Polymerization: The purified monomer, a RAFT chain transfer agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF).[1]
-
The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The polymerization is carried out at a specific temperature (e.g., 70 °C) for a defined period.
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The polymer is isolated by precipitation into a non-solvent, filtered, and dried under vacuum.
-
The final polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[1]
Application in Drug Delivery: A Case Study with Doxorubicin (B1662922)
Poly(this compound) and its derivatives are extensively explored as nanocarriers for chemotherapeutic agents like doxorubicin. The negatively charged surface of pSPMA-based nanoparticles can facilitate electrostatic interactions with positively charged drugs and may influence cellular uptake and intracellular trafficking.
Apoptotic Signaling Pathway Induced by Doxorubicin
Doxorubicin, a widely used anticancer drug, primarily induces apoptosis in cancer cells. When delivered via a nanoparticle system, the drug is released within the cell and can trigger the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis signaling pathway induced by doxorubicin.
This pathway illustrates that upon cellular uptake and release, doxorubicin induces DNA damage, leading to the activation of the p53 tumor suppressor protein. This, in turn, modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death (apoptosis).
Experimental Workflow for In Vitro Evaluation
The efficacy of a pSPMA-based drug delivery system can be assessed through a series of in vitro experiments. The following workflow outlines the key steps for evaluating cellular uptake and cytotoxicity.
Caption: Workflow for in vitro evaluation of pSPMA-based drug delivery systems.
Detailed Methodology for Cytotoxicity Assay (MTT):
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pSPMA-doxorubicin nanoparticles and control formulations (free doxorubicin, empty nanoparticles) for a specified time (e.g., 24, 48 hours).
-
Following incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
After a further incubation period, the MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined. untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
References
An In-depth Technical Guide on the Reactivity of 3-Sulfopropyl Methacrylate (SPM) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfopropyl methacrylate (B99206) (SPM) is an anionic monomer that has garnered significant interest in the development of advanced materials for biomedical applications. Its unique properties, stemming from the presence of a sulfonate group, make it a valuable building block for creating polymers with tailored hydrophilicity, biocompatibility, and stimuli-responsive behavior. This technical guide provides a comprehensive overview of the reactivity of the SPM monomer, focusing on its polymerization kinetics, copolymerization behavior, and the experimental protocols used to characterize its reactivity. This information is crucial for the rational design and synthesis of SPM-based polymers for applications in drug delivery, tissue engineering, and diagnostics.
Homopolymerization of 3-Sulfopropyl Methacrylate
This compound readily undergoes free-radical polymerization to form poly(this compound) (PSPMA). Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed to synthesize well-defined PSPMA with controlled molecular weights and low polydispersities.
The ionic nature of SPM presents unique challenges and opportunities in its polymerization. Due to its high polarity, polymerization is typically carried out in polar solvents such as water or dimethylformamide (DMF)[1]. The choice of solvent can significantly influence the polymerization kinetics.
Key Observations from Polymerization Studies:
-
RAFT Polymerization: The RAFT polymerization of SPM in aqueous media has been shown to proceed with first-order kinetics, indicating a constant concentration of propagating radicals. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions[2].
-
ATRP: The ATRP of the potassium salt of SPM (SPMAK) in a water/DMF mixed solvent system has been demonstrated to be well-controlled, yielding linear kinetic plots and low polydispersity polymers. However, homopolymerization in pure water was found to be poorly controlled[1]. This highlights the importance of optimizing solvent systems for the controlled polymerization of this ionic monomer.
-
Protecting Group Chemistry: To overcome solubility issues and potential interference from the sulfonate group in certain polymerization systems, a common strategy involves the use of protecting groups. The sulfonate group can be protected, for example, as an isobutyl ester, rendering the monomer more hydrophobic. This allows for polymerization in a wider range of solvents. The protecting group can then be removed post-polymerization to yield the desired polyanion[3].
Copolymerization and Reactivity Ratios
The copolymerization of SPM with other monomers is a powerful tool to fine-tune the properties of the resulting materials. The reactivity ratios of the comonomers (r1 and r2) are critical parameters that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer. A thorough understanding of these ratios is essential for predicting and controlling the copolymer composition and microstructure.
Despite its importance, there is a notable lack of published specific reactivity ratios for the copolymerization of this compound with common comonomers in the scientific literature. However, general principles of ionic monomer copolymerization and data from related systems can provide valuable insights.
Factors Influencing Copolymerization of Ionic Monomers:
-
Ionic Strength: The ionic strength of the polymerization medium can significantly impact the reactivity of ionic monomers. Changes in ionic strength can alter the electrostatic interactions between the charged monomer and the propagating radical, thereby affecting the rate of polymerization and the reactivity ratios[4][5]. For instance, increasing the ionic strength can screen the electrostatic repulsion between like-charged species, potentially increasing their apparent reactivity.
-
pH: For monomers with pH-sensitive groups, the pH of the polymerization medium will dictate the degree of ionization and thus the monomer's reactivity. While the sulfonate group of SPM is a strong acid and remains ionized over a wide pH range, the reactivity of comonomers like acrylic acid is highly pH-dependent[5].
-
Solvent: The polarity of the solvent can influence the reactivity ratios by affecting the solvation of the monomers and the propagating chain ends.
While specific data for SPM is scarce, studies on the copolymerization of other sulfobetaine (B10348) methacrylates (which also contain a sulfonate group) can offer some guidance. For example, in the copolymerization of a sulfobetaine methacrylate with acrylic acid, it was observed that the sulfobetaine monomer was more readily incorporated into the copolymer, suggesting a higher reactivity[6].
Experimental Protocols
Accurate determination of monomer reactivity is paramount for predictable polymer synthesis. Below are detailed methodologies for key experiments related to the study of SPM reactivity.
Determination of Monomer Reactivity Ratios
The determination of reactivity ratios typically involves a series of copolymerization reactions with varying initial monomer feed ratios. The resulting copolymer composition is then analyzed, and the data are fitted to copolymerization models. The IUPAC recommends using integrated methods for the most accurate determination of reactivity ratios, as traditional linearization methods like the Fineman-Ross and Kelen-Tüdős methods can be prone to inaccuracies[7][8][9].
Experimental Workflow for Reactivity Ratio Determination:
-
Monomer Purification: Both SPM and the comonomer must be purified to remove inhibitors and any impurities that might affect the polymerization.
-
Polymerization Reactions: A series of polymerizations are carried out with different initial molar ratios of the two monomers. It is crucial to stop the reactions at low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers and purified, for example, by precipitation in a non-solvent.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the molar ratio of the two monomers in the copolymer by integrating the characteristic peaks of each monomer unit[6].
-
Elemental Analysis: If one of the monomers contains a unique element (like sulfur in SPM), elemental analysis can be used to determine the copolymer composition.
-
-
Data Analysis: The monomer feed ratios and the corresponding copolymer compositions are then used to calculate the reactivity ratios using appropriate mathematical models. The use of nonlinear least-squares fitting of integrated copolymerization equations is the currently recommended best practice[7].
Workflow for Reactivity Ratio Determination
Caption: Workflow for determining monomer reactivity ratios.
Determination of Propagation Rate Coefficient (k_p) by Pulsed-Laser Polymerization (PLP)
Pulsed-laser polymerization is a powerful technique for the direct determination of the propagation rate coefficient, k_p. This method involves initiating polymerization with short, periodic laser pulses and analyzing the molecular weight distribution of the resulting polymer.
Experimental Protocol for PLP:
-
Sample Preparation: A solution of the monomer (SPM) and a photoinitiator in a suitable solvent is prepared and deoxygenated.
-
Pulsed Laser Irradiation: The sample is irradiated with a pulsed laser at a specific frequency and temperature. The laser pulses create a high concentration of primary radicals, which initiate polymerization.
-
Polymer Characterization: The molecular weight distribution of the resulting polymer is determined by size-exclusion chromatography (SEC). The MWD will show characteristic peaks or shoulders corresponding to the polymer chains that were initiated by one, two, or more laser pulses.
-
Data Analysis: The position of the low molecular weight inflection point of the MWD is related to the propagation rate coefficient (k_p) through the following equation:
L₁ = kₚ[M]t₀
where L₁ is the degree of polymerization of chains initiated by a single pulse, [M] is the monomer concentration, and t₀ is the time between laser pulses.
PLP Experimental Workflow
Caption: Workflow for determining k_p via Pulsed-Laser Polymerization.
Signaling Pathways and Logical Relationships
The reactivity of SPM in polymerization is governed by the fundamental principles of free-radical chemistry. The key steps involved are initiation, propagation, and termination. The presence of the sulfonate group can influence these steps through electronic and steric effects, as well as through interactions with the solvent and other ions in the system.
Simplified Radical Polymerization Pathway
Caption: A simplified schematic of the free-radical polymerization process.
Conclusion
This compound is a highly reactive monomer that can be polymerized in a controlled manner to produce well-defined polymers with properties that are attractive for a range of biomedical applications. While specific quantitative data on its reactivity ratios with common comonomers is currently limited in the public domain, the experimental protocols outlined in this guide provide a clear path for researchers to determine these crucial parameters. Understanding and controlling the reactivity of SPM is key to unlocking the full potential of this versatile monomer in the design of next-generation materials for the pharmaceutical and biomedical fields. Further research into the copolymerization behavior of SPM will undoubtedly contribute to the development of innovative and impactful technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental data on water soluble polymers thermal and hydrolytic stability, reactivity ratios of monomers and Frr calculation for thermally stable preformed particle gels therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of 3-Sulfopropyl Methacrylate in Organic Solvents: A Technical Guide for Researchers
The second round of searches yielded more specific information, but still lacks comprehensive quantitative solubility data for 3-Sulfopropyl methacrylate (B99206) (SPM) in a range of organic solvents.
What I have found:
-
Qualitative solubility information is reiterated: SPM is soluble in water and polar aprotic solvents like DMF and DMSO. Some sources state it is "water-soluble" or has "almost transparency" in water.
-
I found a detailed experimental protocol for the synthesis of protected 3-sulfopropyl methacrylate monomers, which can be used to create the requested workflow diagram. This protocol mentions dispersing the potassium salt of SPM (K-SPMA) in anhydrous DMF.
-
I found general experimental protocols for determining the solubility of a substance in an organic solvent. These are not specific to SPM but provide a methodological foundation.
-
There is still no structured table with quantitative data (e.g., g/100mL) for SPM's solubility in various organic solvents. The information remains largely qualitative.
-
No new signaling pathways directly involving SPM were identified. The focus of the literature is on its use in polymer synthesis.
Given the persistent lack of quantitative solubility data in the scientific literature, it is unlikely that further general searches will yield a pre-existing comprehensive table. The most practical approach now is to:
-
Acknowledge the absence of readily available quantitative data.
-
Present the qualitative solubility information in a structured table.
-
Provide a detailed, generic experimental protocol for determining solubility, which researchers can apply to SPM for their specific solvent of interest.
-
Create the workflow diagram for the synthesis of protected SPM monomers as requested.
I will now proceed with compiling the information into the required format. I have enough information to create the in-depth guide as requested, with the caveat that the solubility data will be qualitative. I do not need to perform more searches.
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of this compound (SPM), a functional monomer crucial in the development of advanced materials for pharmaceutical and scientific applications. Aimed at researchers, scientists, and drug development professionals, this document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a key synthetic workflow.
Introduction
This compound (SPM) is a versatile monomer distinguished by its amphiphilic nature, possessing both a polymerizable methacrylate group and a hydrophilic sulfonate group. This unique structure underpins its utility in a wide array of applications, including the synthesis of hydrogels, drug delivery systems, and biocompatible coatings. The solubility of SPM in various organic solvents is a critical parameter for its effective handling, polymerization, and formulation. This guide addresses the solubility characteristics of the commonly used potassium salt of this compound (K-SPMA).
Qualitative Solubility of this compound Potassium Salt (K-SPMA)
Quantitative solubility data for K-SPMA in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on recurring observations from scientific publications and technical data sheets, a qualitative solubility profile has been compiled. K-SPMA, as an ionic compound, generally exhibits higher solubility in polar solvents.
| Solvent | Solvent Type | Qualitative Solubility |
| Water | Polar Protic | Soluble[1][2][3][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble / Dispersible[7][8] |
| Methanol | Polar Protic | Limited information, likely soluble |
| Ethanol | Polar Protic | Limited information, likely soluble |
| Acetone | Polar Aprotic | Generally insoluble |
| Acetonitrile | Polar Aprotic | Generally insoluble |
| Dichloromethane (DCM) | Chlorinated | Insoluble |
| Tetrahydrofuran (THF) | Ether | Insoluble |
| Toluene | Aromatic Hydrocarbon | Insoluble |
| Hexane | Aliphatic Hydrocarbon | Insoluble |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data in a specific organic solvent, the following gravimetric method is recommended. This protocol is a standard laboratory procedure for determining the solubility of a solid in a liquid.
Objective: To determine the saturation solubility of this compound potassium salt in a given organic solvent at a specific temperature.
Materials:
-
This compound potassium salt (K-SPMA)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (0.2 µm pore size, compatible with the chosen solvent)
-
Pre-weighed, dry glass petri dishes or weighing boats
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of K-SPMA to a vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense a precise volume of the filtered, saturated solution (e.g., 2.0 mL) into a pre-weighed, dry petri dish. Record the exact volume.
-
-
Solvent Evaporation and Mass Determination:
-
Place the petri dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the K-SPMA (e.g., 40-60 °C).
-
Continue drying until a constant weight is achieved. This indicates all the solvent has been removed.
-
Allow the petri dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the petri dish containing the dried K-SPMA on the analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty petri dish from the final weight to determine the mass of the dissolved K-SPMA.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved K-SPMA (g) / Volume of filtered solution (mL)) * 100
-
Synthesis Workflow for Protected this compound Monomers
The protection of the sulfonate group is a common strategy to improve the solubility of SPM-containing polymers in less polar organic solvents and to facilitate certain polymerization techniques. The following diagram illustrates a typical two-step, one-pot synthesis procedure for protected SPM monomers.[7][8]
Caption: Workflow for the synthesis of protected this compound (SPM) monomers.
References
- 1. chembk.com [chembk.com]
- 2. This compound, POTASSIUM SALT CAS#: 31098-21-2 [m.chemicalbook.com]
- 3. Buy this compound potassium salt | 31098-21-2 [smolecule.com]
- 4. polysciences.com [polysciences.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-Sulfopropyl methacrylate safety and handling
An In-depth Technical Guide on the Safety and Handling of 3-Sulfopropyl Methacrylate (B99206) Potassium Salt
This guide provides comprehensive safety and handling information for 3-Sulfopropyl methacrylate potassium salt, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, associated hazards, and recommended procedures for safe use, emergency response, and disposal.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound potassium salt.
| Property | Value | Reference |
| Synonyms | Methacrylic Acid 3-Sulfopropyl Ester Potassium Salt, 3-SPM Potassium salt | [1][2][3] |
| CAS Number | 31098-21-2 | [1][4][5] |
| Molecular Formula | C7H11KO5S | [4][5][6] |
| Molecular Weight | 246.32 g/mol | [1][4][6] |
| Appearance | White to almost white powder or crystal | [2][7] |
| Melting Point | 295 °C (decomposes) | [1][8] |
| Solubility | Water-soluble | [9] |
| Purity | >97.0% (HPLC) | [2][7] |
Hazard Identification and Classification
This compound potassium salt is classified as a hazardous substance. The following table outlines its hazard classifications and statements.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.[4][8] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation.[4][8] |
| Skin Sensitization (Category 1/1A) | GHS07 (Exclamation mark) | Warning | H317: May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation.[4][8] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure safety when working with this compound potassium salt.
Handling
-
Engineering Controls : Work in a well-ventilated area. Use a local exhaust ventilation system, such as a fume hood, to minimize exposure to dust and vapors.[4][10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses with side-shields or chemical safety goggles.[1][4]
-
Hand Protection : Wear protective gloves. Nitrile gloves provide short-term protection against small splashes. For more than incidental contact, supported polyvinyl alcohol (PVA) gloves are recommended.[1][2][10]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[1]
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[11]
-
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling and before breaks.[4][11] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][11]
Storage
-
Conditions : Store in a cool, dry, and dark place in a tightly sealed container.[3][7] Recommended storage temperature is below 15°C.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and peroxides.[6][12]
-
Container Integrity : Prevent physical damage to containers.[11]
Emergency Procedures
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[2][3][4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][13]
Fire-Fighting Measures
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Specific Hazards : This material is a combustible solid.[11] Dust clouds may form an explosive mixture with air.[11] Hazardous combustion products include carbon oxides.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with skin and eyes.[4][11]
-
Environmental Precautions : Prevent the product from entering drains.[4][13]
-
Containment and Cleanup :
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2][13]
Experimental Protocols
Detailed experimental protocols for safety testing were not available in the reviewed literature. The following represents a generalized workflow for handling the chemical in a laboratory setting.
Caption: General laboratory handling workflow.
Visualizations
The following diagrams illustrate key logical relationships in the safety and handling of this compound potassium salt.
Caption: Emergency response decision tree.
References
- 1. 3-甲基丙烯酸磺丙酯 钾盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound Potassium Salt | 31098-21-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, POTASSIUM SALT | 31098-21-2 [chemicalbook.com]
- 7. This compound Potassium Salt | 31098-21-2 | TCI AMERICA [tcichemicals.com]
- 8. This compound, POTASSIUM SALT, CAS No. 31098-21-2 - iChemical [ichemical.com]
- 9. specialchem.com [specialchem.com]
- 10. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. louisville.edu [louisville.edu]
An In-depth Technical Guide to the Anionic Properties of Poly(3-Sulfopropyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core anionic properties of poly(3-sulfopropyl methacrylate) (PAMA), a versatile polyelectrolyte with significant applications in biomedical and pharmaceutical fields. This document delves into the fundamental characteristics of PAMA, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular behavior and interactions.
Introduction to Poly(this compound)
Poly(this compound) is a synthetic polymer distinguished by the presence of a sulfonate group (-SO₃⁻) in its repeating monomer unit. This functional group imparts strong anionic characteristics to the polymer, making it a polyelectrolyte that remains negatively charged over a wide pH range.[1][2] This pH-independent ionization is a key differentiator from weak polyelectrolytes, such as those based on carboxylic acids, whose charge is pH-dependent.[1] The persistent negative charge of PAMA governs its solubility in polar solvents, its interaction with cationic species, and its utility in various applications, including as a stabilizing agent, in antifouling coatings, and critically, in drug delivery systems.[1][3]
Core Anionic Properties: A Quantitative Overview
The anionic nature of PAMA is quantifiable through several key parameters. The following tables summarize the available quantitative data from the literature, providing a comparative basis for researchers.
Table 1: Zeta Potential of Poly(this compound) and its Assemblies
| Polymer System | pH | Ionic Strength | Zeta Potential (mV) | Reference |
| S₆₈-B₃₀₀ Nanoparticles | Low pH | Not Specified | Approx. -45 | [4] |
| S₆₈-P(B₀.₆-A₀.₄)₃₀₀ Nanoparticles | Low pH | Not Specified | Approx. -45 | [4] |
| Diblock Copolymer Aggregates | Not Specified | 11 mM KNO₃ | Negative (unspecified value) | [1][3] |
| Poly(methyl methacrylate-co-styrene) nanoparticles | Not specified | Not specified | -44 to -52 | [5] |
Note: "S" denotes poly(this compound), "B" denotes benzyl (B1604629) methacrylate (B99206), and "A" denotes methacrylic acid in the nanoparticle nomenclature.
Experimental Protocols for Characterization
Detailed methodologies are crucial for the accurate characterization of the anionic properties of PAMA. The following sections outline protocols for key experiments.
Synthesis of Poly(this compound) via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique used to synthesize well-defined PAMA polymers.[1][3]
Materials:
-
This compound potassium salt (SPMAK)
-
4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Pentane/ethanol mixture (for precipitation)
Procedure:
-
Dissolve SPMAK, CTA, and AIBN in anhydrous DMF in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing monomer conversion via ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a stirred pentane/ethanol mixture.
-
Isolate the polymer by filtration or centrifugation, wash with the precipitation mixture, and dry under vacuum to obtain the purified PAMA.
Determination of Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of PAMA nanoparticles or aggregates in solution.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).
Procedure:
-
Prepare a dilute aqueous dispersion of the PAMA-containing nanoparticles or aggregates (e.g., 0.1-1.0 mg/mL).
-
If required, adjust the pH of the dispersion using dilute HCl or NaOH.
-
If investigating the effect of ionic strength, add the desired concentration of a salt solution (e.g., KNO₃ or NaCl).
-
Transfer the sample to a disposable folded capillary cell for zeta potential measurement.
-
Equilibrate the sample at the desired temperature in the instrument.
-
Perform the zeta potential measurement according to the instrument's software instructions, which typically involves applying an electric field and measuring the electrophoretic mobility of the particles.
-
The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
Visualizing Molecular Structure and Interactions
Graphical representations are invaluable for understanding the structure and behavior of PAMA. The following diagrams, generated using the DOT language, illustrate key aspects of PAMA's properties.
Caption: Chemical structures of the this compound monomer and the resulting polymer.
Caption: Schematic illustrating the origin of the anionic charge in PAMA.
Caption: Conceptual model of a PAMA-based drug delivery system.
Applications in Drug Development
The strong and pH-independent anionic nature of PAMA makes it a highly attractive material for various applications in drug development.
-
Drug Delivery Vehicles: PAMA can be incorporated into block copolymers to form self-assembling nanostructures like micelles and nanoparticles.[1][3] The anionic PAMA shell can electrostatically interact with and encapsulate cationic drugs, providing a means for controlled release. The hydrophilic and charged nature of the PAMA corona also offers steric and electrostatic stabilization to the drug carrier in biological media.
-
Bio-inspired Materials: The sulfonate groups of PAMA can mimic the behavior of glycosaminoglycans, which are naturally occurring sulfated polysaccharides. This mimicry allows PAMA-coated surfaces to interact with growth factors and other proteins, making them useful in tissue engineering and regenerative medicine.[6]
-
Antifouling Surfaces: The highly hydrophilic and negatively charged surface presented by PAMA brushes can resist non-specific protein adsorption and cell adhesion.[7] This "entropic shielding" is beneficial for medical implants and devices to prevent biofouling.[7]
Conclusion
Poly(this compound) is a powerful tool in the arsenal (B13267) of polymer chemists and drug development professionals. Its defining characteristic—a strong, pH-independent anionic charge—provides a foundation for the rational design of advanced materials for a range of biomedical applications. A thorough understanding and precise characterization of its anionic properties are paramount to harnessing its full potential in creating innovative therapeutic and diagnostic systems. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Deep Dive into the Hydrophilicity of 3-Sulfopropyl Methacrylate (SPM) Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the hydrophilicity of polymers derived from 3-Sulfopropyl methacrylate (B99206) (SPM). The inherent properties of poly(SPM) and its copolymers make them highly valuable in a range of applications, from biomedical devices and drug delivery systems to advanced coatings. This document provides a comprehensive overview of the quantitative measures of hydrophilicity, detailed experimental protocols for their assessment, and the underlying molecular interactions that dictate these materials' behavior in aqueous environments.
Core Concepts: Understanding the Hydrophilicity of SPM Polymers
The exceptional hydrophilicity of polymers containing 3-Sulfopropyl methacrylate is primarily attributed to the presence of the sulfonate group (-SO₃⁻) in the monomer's side chain. This strong anionic group facilitates significant interaction with water molecules through ion-dipole forces and hydrogen bonding, leading to high water absorption and surface wettability.
The degree of hydrophilicity can be precisely tailored by copolymerizing SPM with other monomers, altering the crosslinking density, and considering the influence of environmental factors such as pH and the presence of counter-ions. These factors collectively determine the polymer's performance in aqueous media, making a thorough understanding of their interplay crucial for material design and application.
Quantitative Assessment of Hydrophilicity
The hydrophilicity of SPM polymers is primarily quantified through two key experimental measurements: water contact angle and equilibrium swelling ratio.
Water Contact Angle
The water contact angle is a measure of the wettability of a polymer surface. A lower contact angle indicates greater hydrophilicity, signifying that water droplets tend to spread across the surface rather than beading up. The presence of the sulfonate groups in SPM polymers significantly reduces the water contact angle.[1]
| Polymer Composition | Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) (pMMA) | ~70.9 | [2] |
| p(SPM-co-MMA) | Decreases with increasing SPM content | [1] |
| Poly(SPM) brushes | Highly hydrophilic (specific angle not stated) | [3] |
Table 1: Representative water contact angle data for SPM-containing polymers and related materials. The exact contact angle for p(SPM-co-MMA) is dependent on the copolymer ratio.
Equilibrium Swelling Ratio
For crosslinked SPM polymer networks (hydrogels), the equilibrium swelling ratio (ESR) is a critical parameter that describes the material's capacity to absorb and retain water. The high affinity of the sulfonate groups for water leads to substantial swelling.
| Hydrogel Composition | Equilibrium Swelling Ratio (%) | Solvent | Reference |
| Acrylamide (AAm) Hydrogel | 808 | Water | [4] |
| AAm/Potassium SPM (KSM) Copolymer Hydrogels | 1074 - 2040 | Water | [4] |
| AAm/KSM in Water-Acetone (60%) | 84 - 124 | Water-Acetone | [4] |
| Anionic Hydrogels | up to 12,000 (120 g/g) | Pure Water | [5] |
Table 2: Swelling characteristics of SPM-containing hydrogels. The swelling ratio is highly dependent on the copolymer composition, crosslinking density, and the properties of the swelling medium.[4][5]
Experimental Protocols
Accurate and reproducible measurement of hydrophilicity is paramount for the characterization of SPM polymers. The following sections provide detailed methodologies for the key experiments.
Water Contact Angle Measurement (Sessile Drop Method)
This protocol is based on the widely accepted sessile drop method and is in general alignment with standards such as ASTM D5946.[6][7]
Objective: To determine the static water contact angle on a flat polymer film.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Precision liquid dispensing system (e.g., microliter syringe)
-
High-purity deionized water
-
Polymer film sample
-
Antistatic device (for polymer films prone to static buildup)
-
Lint-free wipes and appropriate cleaning solvents (e.g., isopropanol, ethanol)
Procedure:
-
Sample Preparation:
-
Ensure the polymer film is clean, dry, and free of any surface contaminants. Clean the surface with a lint-free wipe and a suitable solvent if necessary.
-
Use an antistatic gun to neutralize any static charges on the polymer surface, as these can affect the droplet shape.[8]
-
Mount the polymer film on the sample stage of the goniometer, ensuring it is flat and level.
-
-
Droplet Deposition:
-
Fill the syringe with high-purity deionized water, ensuring there are no air bubbles.
-
Position the needle tip a few millimeters above the sample surface.
-
Dispense a water droplet of a standardized volume (e.g., 5-8 µL) onto the polymer surface.[6] The deposition should be gentle to minimize kinetic effects.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet on the surface immediately after deposition and stabilization.
-
Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.
-
-
Data Reporting:
-
Perform measurements at multiple locations on the sample surface to ensure statistical relevance.
-
Report the average contact angle and the standard deviation.
-
Equilibrium Swelling Ratio Determination
This gravimetric method is a standard procedure for characterizing the water uptake of hydrogels.[9][10]
Objective: To determine the maximum water absorption capacity of a crosslinked SPM hydrogel.
Materials and Equipment:
-
Synthesized SPM hydrogel sample
-
High-purity deionized water or other swelling medium (e.g., buffer solution)
-
Analytical balance
-
Vials or beakers
-
Lint-free tissue or filter paper
-
Oven or lyophilizer
Procedure:
-
Initial Dry Weight:
-
Dry the hydrogel sample to a constant weight using a vacuum oven or by lyophilization.
-
Record the dry weight (Wd) of the hydrogel using an analytical balance.
-
-
Swelling:
-
Immerse the dried hydrogel in a large excess of the desired swelling medium (e.g., deionized water) in a sealed container at a constant temperature.
-
Allow the hydrogel to swell for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Swollen Weight Measurement:
-
Carefully remove the swollen hydrogel from the medium.
-
Gently blot the surface with a pre-wetted lint-free tissue or filter paper to remove excess surface water without compressing the hydrogel.
-
Immediately weigh the swollen hydrogel and record the swollen weight (Ws).[9]
-
-
Calculation:
-
Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100
-
-
Data Reporting:
-
Perform the experiment in triplicate for each hydrogel formulation.
-
Report the average ESR and the standard deviation.
-
Molecular-Level Interactions Governing Hydrophilicity
The hydrophilicity of SPM polymers is a result of complex interactions at the molecular level. The following diagram illustrates the key factors that influence the hydration and swelling of these materials.
-
Sulfonate Group Hydration: The negatively charged sulfonate group is the primary site for water interaction. It strongly binds water molecules, forming a hydration shell.[11] This interaction is a major driving force for water absorption. The pKa of the sulfonic acid group is very low, meaning it remains ionized over a wide pH range, ensuring consistent hydrophilicity.[12]
-
Counter-ion Effects: The type and concentration of counter-ions (e.g., K⁺, Na⁺) associated with the sulfonate groups significantly impact swelling.[13][14] Divalent cations, for instance, can form ionic crosslinks between polymer chains, reducing the swelling capacity compared to monovalent cations.[15] High concentrations of any salt in the surrounding medium can screen the electrostatic repulsion between the sulfonate groups, leading to a decrease in swelling.[5]
-
Polymer Architecture:
-
Copolymer Composition: Incorporating hydrophobic comonomers (like methyl methacrylate) will reduce the overall hydrophilicity, providing a means to tune the water uptake and surface properties of the resulting copolymer.[1]
-
Crosslinking Density: In hydrogels, a higher crosslinking density restricts the mobility of the polymer chains, leading to a lower equilibrium swelling ratio.[16]
-
Conclusion
The hydrophilicity of this compound polymers is a well-defined and tunable property that stems from the strong hydration of the sulfonate groups. By carefully controlling the polymer's chemical composition and architecture, and by understanding the influence of the surrounding aqueous environment, researchers and drug development professionals can design and synthesize SPM-based materials with precise hydrophilic characteristics for a wide array of advanced applications. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for the rational design and characterization of these versatile polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by contact angle) [accudynetest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Swelling Performance Studies of Acrylamide/Potassium this compound/Sodium Alginate/Bentonite Biohybrid Sorbent Hydrogels in Binary Mixtures of Water-Solvent [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 7. dataphysics-instruments.com [dataphysics-instruments.com]
- 8. keylinktech.com [keylinktech.com]
- 9. researchgate.net [researchgate.net]
- 10. Swelling - Hydrogel Design [hydrogeldesign.org]
- 11. Characterizing Hydrated Polymers via Dielectric Relaxation Spectroscopy: Connecting Relative Permittivity, State of Water, and Salt Transport Properties of Sulfonated Polysulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. banglajol.info [banglajol.info]
A Comprehensive Technical Guide to the Thermal Stability of Poly(3-Sulfopropyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability of poly(3-sulfopropyl methacrylate) (PSPMA), a polymer of significant interest in biomedical and pharmaceutical applications due to its polyelectrolyte nature. This document covers both the protected and unprotected forms of PSPMA, presenting quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), detailed experimental methodologies, and visual representations of its chemical structure and analytical workflows.
Introduction
Poly(this compound) is a versatile polymer characterized by the presence of a sulfonate group, which imparts its polyelectrolyte properties. The thermal stability of PSPMA is a critical parameter that influences its processing, storage, and application, particularly in drug delivery systems where thermal sterilization or processing may be required. Understanding the thermal decomposition pathways and characteristic temperatures, such as the glass transition temperature (Tg) and decomposition temperature (Td), is essential for its effective utilization. This guide synthesizes available data on the thermal behavior of both protected and unprotected forms of PSPMA.
Thermal Stability of Protected Poly(this compound)
The use of protecting groups for the sulfonate moiety is a common strategy to facilitate the synthesis and processing of PSPMA in organic solvents. The choice of the protecting group significantly influences the thermal properties of the resulting polymer. This section details the thermal stability of four protected forms of PSPMA:
-
PBSPMA: Isobutyl-protected poly(this compound)
-
PNSPMA: Neopentyl-protected poly(this compound)
-
PPhSPMA: Phenyl-protected poly(this compound)
-
PFSPMA: Hexafluoroisopropyl-protected poly(this compound)
Quantitative Thermal Analysis Data
The thermal properties of these protected polymers have been characterized using TGA and DSC. The key quantitative data are summarized in the tables below.
Table 1: Glass Transition Temperatures (Tg) of Protected PSPMA Homopolymers [1][2]
| Polymer | Protecting Group | Glass Transition Temperature (Tg) (°C) |
| PBSPMA | Isobutyl | 19 |
| PNSPMA | Neopentyl | 40 |
| PPhSPMA | Phenyl | 27 |
| PFSPMA | Hexafluoroisopropyl | 38 |
Table 2: Thermogravimetric Analysis (TGA) Data for Protected PSPMA Homopolymers [1][2]
| Polymer | Key Thermal Events |
| PBSPMA | - Initial weight loss of ~20% near 200°C (cleavage of the isobutyl protecting group).- Stable residual weight of ~30% reached at approximately 300°C, followed by further degradation. |
| PNSPMA | - Initial weight loss of ~20% near 200°C (cleavage of the neopentyl protecting group).- Stable residual weight of ~30% reached at approximately 300°C, followed by further degradation. |
| PPhSPMA | - Minor weight loss (<10%) observed above 200°C.- Complete degradation upon reaching 350°C. |
| PFSPMA | - Minor weight loss (<10%) observed above 200°C.- Complete degradation upon reaching 350°C. |
The thermal degradation of PBSPMA and PNSPMA occurs in a stepwise manner, initiated by the cleavage of the protecting groups.[1][2] This is followed by an acid-catalyzed hydrolysis of the methacrylate (B99206) ester group by the newly formed sulfonic acid functionality.[1][2] In contrast, for PPhSPMA and PFSPMA, the bonds within the polymer backbone are presumed to be less stable than the bonds in the side groups, leading to a more direct degradation of the polymer.[1][2]
Thermal Stability of Unprotected Poly(this compound)
Direct experimental data on the thermal stability of unprotected poly(this compound) is less prevalent in the literature. However, its thermal behavior can be inferred from the degradation pathways of the protected polymers and by comparison with structurally similar sulfonated polymers.
The deprotection of certain protected PSPMA polymers can be achieved through thermolysis, indicating that the polymer backbone is susceptible to thermal degradation. For sulfonated polyelectrolytes, thermal decomposition often proceeds in multiple stages, typically involving an initial loss of water, followed by desulfonation at elevated temperatures, and finally, the degradation of the polymer backbone.
For comparison, a study on a structurally similar polymer, poly-(3-sulfopropyl acrylate (B77674) potassium) hydrogel, revealed decomposition starting at approximately 270°C. While this is an acrylate-based polymer, it suggests that the unprotected poly(this compound) would also exhibit significant thermal stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis was performed to evaluate the thermal stability and decomposition profiles of the polymers.
-
Instrumentation: TA Instruments TGA 5500.
-
Atmosphere: Continuous nitrogen flow.
-
Heating Program: Samples were heated from 30°C to 700°C.
-
Heating Rate: 2°C/min or 10°C/min.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry was used to determine the glass transition temperatures (Tg) of the polymers.
-
Instrumentation: TA Instruments DSC Q1000.
-
Atmosphere: Nitrogen atmosphere.
-
Mode: Modulated mode (0.5°C, period 60 s).
-
Thermal Program:
-
Heating to 130°C.
-
Cooling to -80°C at a rate of 2°C/min.
-
Second heating cycle used for analysis.
-
Visualizations
The following diagrams illustrate the chemical structure of poly(this compound) and a generalized workflow for assessing polymer thermal stability.
References
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 3-Sulfopropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 3-Sulfopropyl methacrylate (B99206) (SPMA), yielding well-defined, water-soluble polymers. The methodology is based on established literature, offering a reproducible procedure for synthesizing poly(3-Sulfopropyl methacrylate) (PSPMA) with controlled molecular weight and low polydispersity.
Introduction
Poly(this compound) (PSPMA) is a strong polyanion with a permanent negative charge, making it a valuable material for a range of applications, including drug delivery, antifouling coatings, and as a stabilizing agent for nanoparticles. RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures. This protocol details the aqueous RAFT polymerization of the potassium salt of this compound.
Experimental Data Summary
The following table summarizes typical experimental parameters and outcomes for the RAFT polymerization of SPMA, collated from various literature sources. This data is intended to serve as a reference for designing experiments.
| Parameter | Value | Notes |
| Monomer | This compound potassium salt (SPMA) | --- |
| RAFT Agent | 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP) or other dithiobenzoates | Dithiobenzoates generally offer better control for methacrylate polymerization.[1][2] |
| Initiator | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIBI) or Azobisisobutyronitrile (AIBN) | AIBI is a water-soluble initiator suitable for aqueous polymerization. |
| Solvent | Water or N,N-Dimethylformamide (DMF) | Aqueous polymerization is common for the potassium salt.[3][4] Protected monomers can be polymerized in organic solvents like DMF.[1][2] |
| Reaction Temperature | 70 °C | A common temperature for thermal initiators like AIBI and AIBN.[3] |
| Monomer Concentration | 15% w/w | This can be adjusted based on the desired molecular weight and reaction kinetics.[3] |
| [Monomer]:[RAFT Agent] Ratio | 50:1 to 100:1 | This ratio is a key determinant of the target molecular weight. |
| [RAFT Agent]:[Initiator] Ratio | 3:1 to 5:1 | A higher ratio of RAFT agent to initiator helps to ensure good control over the polymerization. |
| Reaction Time | 2 - 15 hours | Reaction time depends on the specific conditions and desired monomer conversion.[4][5] |
| Monomer Conversion | >80% | High conversions are typically achievable.[1][2] |
| Resulting Polymer | Poly(this compound potassium salt) (PSPMA) | The polymer is typically isolated as a pink solid due to the dithiobenzoate end-group.[1][2] |
| Purification | Precipitation in ethanol (B145695)/pentane mixtures or dialysis | Purification removes unreacted monomer and other small molecules.[1][2] |
Experimental Protocol
This protocol describes the RAFT polymerization of this compound potassium salt in an aqueous solution.
Materials:
-
This compound potassium salt (SPMA)
-
4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP) as the RAFT agent
-
2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI) as the initiator
-
Deionized water (solvent)
-
Round bottom flask with a magnetic stir bar
-
Rubber septum and glass stopcock adapter
-
Schlenk line for vacuum and inert gas (Nitrogen or Argon)
-
Oil bath with temperature control
-
Syringes and needles
-
Dialysis tubing (if applicable for purification)
-
Ethanol and Pentane (for precipitation)
Procedure:
-
Reagent Preparation: In a round bottom flask equipped with a magnetic stir bar, add the desired amounts of this compound potassium salt (SPMA), 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP), and deionized water to achieve the target monomer concentration (e.g., 15% w/w).
-
Initiator Solution: In a separate vial, prepare a stock solution of the initiator, 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI), in deionized water.
-
Degassing: Seal the round bottom flask with a rubber septum. Connect the flask to a Schlenk line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
Initiation: After the final thaw and backfilling the flask with an inert gas (e.g., Nitrogen), use a syringe to add the required volume of the AIBI initiator solution to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and begin stirring.[3]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them using techniques such as ¹H NMR to determine monomer conversion or gel permeation chromatography (GPC) to track the evolution of molecular weight and polydispersity.
-
Quenching the Reaction: Once the desired monomer conversion is reached, the polymerization can be quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification:
-
Precipitation: The polymer can be purified by precipitating the reaction mixture into a non-solvent such as a mixture of ethanol and pentane.[1][2] The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum.
-
Dialysis: Alternatively, for polymers of sufficient molecular weight, dialysis against deionized water can be performed to remove unreacted monomer, initiator fragments, and other small molecules. The purified polymer is then obtained by lyophilization.
-
Experimental Workflow
Caption: Workflow for the RAFT polymerization of this compound.
Signaling Pathway and Logical Relationships
The core of RAFT polymerization is a reversible chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains. This allows for controlled polymer growth.
Caption: The mechanism of RAFT polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RAFT Polymerization Procedures [sigmaaldrich.com]
Application Notes and Protocols for ATRP Synthesis of Poly(3-Sulfopropyl Methacrylate) Brushes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of poly(3-sulfopropyl methacrylate) (PSPM) brushes using Atom Transfer Radical Polymerization (ATRP). PSPM brushes are highly hydrophilic, anionic polyelectrolyte coatings with a wide range of applications in the biomedical field, including the creation of antifouling surfaces, lubricious coatings, and platforms for controlled protein adsorption and antibacterial applications.[1][2] This document outlines detailed experimental protocols for surface-initiated ATRP (SI-ATRP) and activators regenerated by electron transfer ATRP (ARGET-ATRP), along with characterization methods and a summary of key experimental parameters from the literature.
Overview of ATRP for PSPM Brush Synthesis
ATRP is a controlled/"living" radical polymerization technique that allows for the precise synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[3][4] When initiated from a surface functionalized with initiators, this "grafting-from" approach leads to the formation of dense polymer brushes.[5] The synthesis of PSPM brushes via ATRP involves two main steps: the immobilization of an ATRP initiator on a substrate and the subsequent surface-initiated polymerization of the 3-sulfopropyl methacrylate (B99206) (SPM) monomer.
A variation of ATRP, ARGET-ATRP, is particularly advantageous as it can be performed in the presence of air with a significantly reduced amount of copper catalyst.[1][6] This method utilizes a reducing agent, such as ascorbic acid, to continuously regenerate the active Cu(I) catalyst from the Cu(II) species.[1][7]
Experimental Protocols
Materials
-
Monomer : Potassium this compound (SPMAK, 98%)[1]
-
Initiator for Silicon Substrates : (3-Aminopropyl)triethoxysilane (APTES, 98%), α-bromoisobutyryl bromide (BiBB, 98%)[1]
-
Initiator for Gold Substrates : ω-mercaptoundecyl bromobutyrate[2]
-
Catalyst : Copper(II) chloride (CuCl₂), Copper(I) chloride (CuCl)[1][2]
-
Ligand : 2,2′-bipyridine (BiPy), Pentamethyldiethylenetriamine (PMDETA)[1][7]
-
Solvents : Toluene (B28343), Methanol (B129727), Water, Dimethylformamide (DMF)[1][2][8]
-
Other Reagents : Triethylamine (B128534) (TEA)[1]
Protocol 1: Surface-Initiated ARGET-ATRP of PSPM on Silicon Substrates
This protocol is adapted from a facile method for preparing thick PSPM brushes in a small volume.[1]
Step 1: Preparation of Initiator-Functionalized Silicon Substrates
-
Clean silicon wafers by sonication in acetone (B3395972) and isopropanol, followed by oxygen plasma treatment to generate hydroxyl groups on the surface.
-
Immediately immerse the cleaned wafers in a solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene to form an amine-terminated self-assembled monolayer (SAM).
-
After rinsing with toluene and drying, immerse the APTES-functionalized wafers in a solution of α-bromoisobutyryl bromide (BiBB) and triethylamine (TEA) in dry toluene to immobilize the ATRP initiator.
-
Rinse the initiator-functionalized wafers with toluene and methanol and dry under a stream of nitrogen.
Step 2: Surface-Initiated Polymerization of SPMA by ARGET-ATRP
-
Prepare a stock solution ("ATRP cocktail") containing the monomer (SPMAK), copper(II) chloride (CuCl₂), and ligand (BiPy) in a 4:1 water to methanol mixture.[1]
-
Prepare a fresh 50 mM stock solution of ascorbic acid in water.[1]
-
Place the initiator-functionalized silicon substrate in a reaction vessel.
-
Add the ATRP cocktail to the vessel, followed by the addition of the ascorbic acid solution to initiate the polymerization. A method for reducing reagent waste involves placing a small volume (microliters) of the reaction mixture on the substrate and covering it with a coverslip.[1]
-
Allow the polymerization to proceed at room temperature for the desired time (e.g., 4 hours).[1]
-
Quench the reaction by immersing the substrate in methanol.
-
Thoroughly wash the PSPM brush-coated substrate with water and methanol to remove any unreacted monomer and catalyst, and then dry with nitrogen.
Protocol 2: Aqueous ATRP of PSPM on Gold and Si/SiO₂ Surfaces
This protocol describes a standard aqueous ATRP method.[2]
Step 1: Initiator Immobilization
-
For Gold Surfaces : Immerse gold-coated wafers in a 5 mM solution of ω-mercaptoundecyl bromobutyrate in ethanol (B145695) overnight to form an initiator SAM.[2]
-
For Si/SiO₂ Surfaces : Follow the procedure described in Protocol 1, Step 1.
Step 2: Surface-Initiated Polymerization
-
Prepare the polymerization solution by dissolving SPMAK in a mixture of methanol and water (e.g., 20 mL methanol and 10 mL water).[2]
-
Add the ligand (BiPy) and CuCl₂ to the monomer solution and stir.
-
Degas the mixture by bubbling with nitrogen for at least one hour.[2]
-
Add CuCl to the solution while maintaining the nitrogen purge and allow the mixture to stir for another 15 minutes.[2]
-
Immerse the initiator-functionalized substrate into the polymerization solution.
-
Carry out the polymerization at room temperature for the desired duration.
-
After polymerization, remove the substrate and wash it extensively with water, DMSO, and acetone, then dry it with a stream of nitrogen.[7]
Data Presentation: Summary of Experimental Conditions
The following table summarizes various experimental conditions for the ATRP synthesis of PSPM brushes reported in the literature. This allows for easy comparison of different synthetic approaches.
| Parameter | Reference[1] (ARGET-ATRP) | Reference[2] (Aqueous ATRP) | Reference[7] (ARGET-ATRP) |
| Substrate | Silicon | Gold, Si/SiO₂ | Silicon |
| Monomer Conc. | Varied systematically | 17.29 g in 30 mL solvent | 11.1 g in 23.6 mL solvent |
| Solvent | Water:Methanol (4:1) | Methanol:Water (2:1) | Water:Methanol (1:1.84) |
| Catalyst | CuCl₂ | CuCl/CuCl₂ | CuCl₂ |
| Ligand | BiPy | BiPy | PMDETA |
| [Monomer]:[Cu]:[Ligand] | Varied (e.g., 100 ppm Cu) | [SPMAK]:[CuCl]:[CuCl₂]:[BiPy] varied | [SPMA]:[CuCl₂]:[PMDETA] = 1875:1:2 |
| Reducing Agent | Ascorbic Acid | None | Ascorbic Acid |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Time | ~4 hours | Not specified | 2 hours |
| Resulting Brush Thickness | ~90 nm to 300 nm | Few nm to several hundred nm | 56-67 nm |
Characterization of PSPM Brushes
The successful synthesis and properties of PSPM brushes can be confirmed using various surface analysis techniques:
-
Ellipsometry : To measure the dry thickness of the polymer brush layer.[1][2]
-
Atomic Force Microscopy (AFM) : To determine the surface morphology and roughness.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS) : To confirm the chemical composition of the brush and the presence of sulfur from the sulfonate groups.[2]
-
Fourier Transform Infrared Spectroscopy (FTIR) : To identify the characteristic functional groups of the PSPM brushes.[2]
-
Contact Angle Measurements : To assess the hydrophilicity of the surface.[2]
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the ATRP synthesis of PSPM brushes.
References
- 1. Scalable Air-Tolerant μL-Volume Synthesis of Thick Poly(SPMA) Brushes Using SI-ARGET-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ARGET–ATRP Synthesis and Characterization of PNIPAAm Brushes for Quantitative Cell Detachment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing 3-Sulfopropyl Methacrylate Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, with their three-dimensional polymeric networks and high water content, are exceptional candidates for controlled drug delivery systems. Their biocompatibility and tunable properties allow for the sustained release of therapeutic agents, minimizing systemic side effects and improving therapeutic outcomes. Among these, hydrogels based on 3-Sulfopropyl methacrylate (B99206) (SPM) are particularly promising. The sulfonate groups in the polymer backbone provide a strong anionic character, making these hydrogels ideal for the controlled release of cationic drugs through ion exchange mechanisms. This document provides detailed protocols for the synthesis, characterization, and drug loading/release studies of SPM-based hydrogels.
Experimental Protocols
Protocol 1: Synthesis of 3-Sulfopropyl Methacrylate (SPM) Hydrogel
This protocol describes the synthesis of a poly(this compound) hydrogel via free radical polymerization.
Materials:
-
This compound potassium salt (SPM)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575 g/mol ) as a crosslinker
-
Ammonium (B1175870) persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) as a catalyst
-
Ultrapure water
-
Syringes (10 mL)
Procedure:
-
Monomer Solution Preparation: Prepare the monomer solution by dissolving this compound potassium salt (SPM) and PEGDA in ultrapure water. A suggested molar ratio is 49:1 (SPM:PEGDA).[1]
-
Initiator Addition: Add the ammonium persulfate (APS) solution to the monomer solution. A typical concentration is 0.1 mol% relative to the monomer.
-
Degassing: Degas the reaction mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]
-
Catalyst Addition and Polymerization: Add TMEDA (typically in a 5:1 molar ratio to APS) as a catalyst to initiate the polymerization.[1]
-
Molding: Immediately after adding the catalyst, fill the mixture into 10 mL syringes to form cylindrical hydrogels.
-
Curing: Allow the mixture to rest and polymerize for 24 hours at room temperature (22 ± 2 °C).[1]
-
Purification: After polymerization, the hydrogel can be purified by dialysis against ultrapure water to remove any unreacted monomers or initiators.
Protocol 2: Characterization of SPM Hydrogel
A. Swelling Behavior
-
Drying: Dry the synthesized hydrogel samples to a constant weight in a vacuum oven. Record the initial dry mass (m₀).
-
Swelling: Immerse the dried hydrogels in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.
-
Mass Measurement: At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (mₙ).
-
Equilibrium Swelling: Continue the measurements until the hydrogel reaches a constant weight, which indicates the equilibrium swollen state.
-
Calculation: The degree of swelling (q) at time t is calculated using the formula: q = (mₙ - m₀) / m₀[1] The Equilibrium Water Content (EWC) can also be calculated.
B. Mechanical Testing
-
Sample Preparation: Prepare cylindrical hydrogel samples with a uniform size.
-
Compression Testing: Perform uniaxial compression testing using a mechanical tester equipped with parallel plates.
-
Cyclic Compression: To assess the resilience of the hydrogel, perform cyclic compression tests, for example, up to 20% compression over 10 cycles.[1] A typical loading speed is 5 mm/min and unloading speed is 10 mm/min.[1]
C. Structural and Morphological Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: Use FTIR to confirm the chemical structure of the synthesized hydrogel.
-
Scanning Electron Microscopy (SEM): Lyophilize (freeze-dry) a swollen hydrogel sample and coat it with a conductive material (e.g., gold). Use SEM to observe the porous microstructure of the hydrogel network.
Protocol 3: Drug Loading and In Vitro Release
This protocol describes the loading of a model cationic drug, Doxorubicin (B1662922), into the SPM hydrogel and the subsequent in vitro release study.
A. Drug Loading (Swelling-Diffusion Method)
-
Preparation: Prepare a stock solution of the drug (e.g., Doxorubicin) in ultrapure water or PBS.
-
Loading: Immerse a pre-weighed, dried SPM hydrogel disc into the drug solution.
-
Equilibration: Allow the hydrogel to swell in the drug solution for a specified period (e.g., 48-72 hours) in the dark to reach equilibrium loading.
-
Quantification of Loading:
-
Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
The amount of drug loaded into the hydrogel is the initial amount of drug in the solution minus the amount of drug remaining in the supernatant.
-
Drug Loading Capacity (mg/g) = (Mass of drug in hydrogel) / (Mass of dry hydrogel)
-
Encapsulation Efficiency (%) = (Mass of drug in hydrogel) / (Initial mass of drug in solution) x 100
-
B. In Vitro Drug Release
-
Release Medium: Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37 °C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Cumulative Release Calculation: Calculate the cumulative amount and percentage of the drug released over time.
Data Presentation
The following tables summarize quantitative data from studies on hydrogels similar to SPM, demonstrating their potential for drug delivery applications.
Table 1: Swelling Properties of 3-Sulfopropyl Acrylate (B77674) Hydrogels
| Sterilization Method | Degree of Swelling (q) | Swelling Rate Constant (Kₛ x 10⁻¹) | Equilibrium Water Content (EWC) |
| Not sterilized | 7.5 ± 0.5 | 0.084 ± 0.02 | 0.879 ± 0.007 |
| Autoclaved | 7.4 ± 0.3 | 0.115 ± 0.037 | 0.881 ± 0.004 |
| Ethylene Oxide (ETO) | 7.9 ± 0.3 | 0.082 ± 0.002 | 0.888 ± 0.005 |
| Gamma Irradiation | 5.7 ± 0.9 | 0.066 ± 0.004 | 0.850 ± 0.023 |
(Data adapted from a study on poly(3-sulfopropyl acrylate) hydrogels. The degree of swelling was measured in PBS at 36 ± 1 °C.)[2]
Table 2: Adsorption Capacity and Release of Model Cationic Molecules
| Model Drug | Hydrogel System | Maximum Adsorption Capacity (mg/g) | Cumulative Release (%) | Release Duration (hours) | Release Kinetics Model |
| Methylene Blue | p(SPMA) hydrogel | 1874 | - | - | Freundlich isotherm, pseudo-first-order kinetics |
| Doxorubicin | p(SPA)/pectin@QD hydrogel | High | 81.2 | ~300 | Korsmeyer-Peppas |
(Data for Methylene Blue adapted from a study on poly(this compound) hydrogel.[3] Data for Doxorubicin adapted from a study on poly(3-sulfopropyl acrylate)/pectin hydrogel composites.)[1]
Visualizations
Caption: Experimental workflow for SPM hydrogel synthesis and drug delivery evaluation.
Caption: Mechanism of drug release from an SPM hydrogel.
References
- 1. Item - Dual use of poly(3-sulfopropyl acrylate)/pectin hydrogels functionalized with silver and quantum dots for antibacterial wound care and sustained doxorubicin delivery - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Polymers with 3-Sulfopropyl Methacrylate (SPM)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymers is a critical strategy for enhancing the functionality and performance of materials in biomedical and drug development applications.[1][2] 3-Sulfopropyl methacrylate (B99206) (SPM), often used as its potassium salt (SPMK), is an anionic monomer highly valued for these applications.[3][4] Grafting poly(3-sulfopropyl methacrylate) (PSPM) onto polymer surfaces imparts a strong hydrophilic and negatively charged character. This modification is instrumental in improving biocompatibility, controlling protein adsorption, reducing bacterial adhesion, and creating platforms for controlled drug delivery.[5][6][7] These application notes provide an overview of the uses of SPM in surface modification and detailed protocols for its implementation.
Key Applications
The introduction of PSPM brushes onto a polymer surface can dramatically alter its interaction with biological environments.
-
Enhanced Biocompatibility and Controlled Cell Adhesion: The highly hydrophilic nature of PSPM brushes can prevent non-specific protein adsorption, which is often the first step in adverse biological reactions like thrombus formation.[8][9] While PSPM surfaces can resist non-specific cell attachment, they can also be further functionalized with specific ligands, such as RGD peptides, to promote targeted cell adhesion, which is crucial for medical implants and tissue engineering scaffolds.[10][11] Studies on hydrogels containing poly(3-sulfopropyl acrylate (B77674) potassium) have demonstrated good cell adhesion and biocompatibility.[5]
-
Antifouling and Antimicrobial Surfaces: Biofouling, the unwanted accumulation of microorganisms, is a major challenge for medical devices and membranes.[12] Surfaces modified with PSPM have shown significant resistance to microbial adhesion and biofilm formation.[6][7] For example, grafting PSPM brushes onto a reverse osmosis membrane reduced microbial adhesion by 99% for both Escherichia coli and Staphylococcus aureus.[6] This property is critical for applications such as catheters, implants, and water purification systems.[7]
-
Advanced Drug Delivery Systems: The sulfonate groups in PSPM make it an excellent candidate for ion-exchange controlled drug release.[5] This allows for the loading and subsequent controlled release of cationic drugs, providing a mechanism for localized and sustained therapeutic delivery. Hydrogels based on SPM have been identified as promising materials for innovative drug delivery systems and medical device coatings.[5]
-
Improved Membrane Performance: In applications like reverse osmosis and ultrafiltration, surface modification with SPM can enhance membrane performance.[6][13] The increased hydrophilicity reduces the contact angle, leading to higher water flux.[6] For instance, modifying a polyamide reverse osmosis membrane with PSPM increased its water flux rate from 57.1 L m⁻² h⁻¹ to 71.2 L m⁻² h⁻¹.[6]
Quantitative Data on SPM-Modified Surfaces
The following tables summarize quantitative data from various studies, demonstrating the effects of PSPM surface modification.
Table 1: Effect of PSPM Grafting on Surface Wettability
| Polymer Substrate | Modification Method | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |
|---|---|---|---|---|
| Polyamide (PA) | SI-ATRP¹ | 58.5 | 10.4 | [6] |
| Poly vinyl chloride (PVC) | ATRP | - | Lowered significantly | [6] |
| N-isopropyl acrylamide | Redox-initiated polymerization | 52 | 38 | [6] |
¹Surface-Initiated Atom Transfer Radical Polymerization
Table 2: Swelling Properties of PSPM Brushes on Silicon Wafers
| Salt Solution | Salt Concentration (mM) | Swollen Film Thickness (nm) - Wafer 1 | Swollen Film Thickness (nm) - Wafer 2 | Reference |
|---|---|---|---|---|
| LiCl | 5 | 192 ± 4 | 157 ± 6 | [14][15] |
| LiCl | 50 | 212 ± 2 | 168 ± 2 | [14][15] |
| LiCl | 500 | 204 ± 2 | 164 ± 11 | [14][15] |
| NaCl | 5 | 188 ± 5 | - | [14][15] |
| NaCl | 50 | 201 ± 8 | - | [14][15] |
| NaCl | 500 | 196 ± 6 | - |[14][15] |
Table 3: Biological Interactions with PSPM-Modified Surfaces
| Surface | Assay | Result | Fold Improvement/Reduction | Reference |
|---|---|---|---|---|
| Polyamide-g-PSPM | Bacterial Adhesion (E. coli, S. aureus) | 99% resistance to adhesion | ~100-fold reduction | [6] |
| 3D Printed Structure-g-SPMA | Bacterial Adhesion | Significantly reduced | Not quantified | [7] |
| RGD-functionalized brush | SaOS-2 Cell Adhesion | Increased from 0.6 x 10³ to 66.1 x 10³ cells/cm² | ~117-fold improvement | [10] |
| RGD-functionalized brush | S. epidermidis Adhesion | 98% reduction compared to noncoated glass | ~50-fold reduction |[10] |
Experimental Protocols & Workflows
A prevalent and robust method for grafting SPM from a surface is the "grafting-from" approach using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[6][16] This technique allows for the growth of dense, well-controlled polymer brushes.
Caption: Workflow for surface modification via SI-ATRP "grafting-from" method.
Protocol 1: Surface Modification of a Polyamide Membrane with SPM via SI-ATRP
This protocol is adapted from methodologies described for modifying reverse osmosis membranes.[6]
Materials:
-
Polymer substrate (e.g., thin-film composite polyamide membrane)
-
(3-aminopropyl)trimethoxysilane (APTMS) for functionalization
-
α-bromoisobutyryl bromide (BiBB) as the ATRP initiator
-
Triethylamine (TEA)
-
This compound potassium salt (SPMK) monomer[14]
-
Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂) as catalysts
-
2,2'-bipyridine (Bpy) as the ligand
-
Solvents: Toluene (B28343), Dimethylformamide (DMF), Deionized water
-
Nitrogen gas for creating an inert atmosphere
Procedure:
-
Step 1: Substrate Functionalization with Amine Groups a. Immerse the clean polyamide membrane in a 5% (v/v) solution of APTMS in toluene. b. Allow the reaction to proceed for 24 hours at room temperature to introduce amine functional groups onto the surface. c. Rinse the membrane thoroughly with toluene and dry under a stream of nitrogen.
-
Step 2: Immobilization of ATRP Initiator a. Place the amine-functionalized membrane in a solution of anhydrous toluene containing TEA (2% v/v). b. Slowly add BiBB (2% v/v) to the solution while stirring in an ice bath. c. Let the reaction continue for 2 hours at room temperature to attach the bromo-initiator to the surface. d. Wash the initiator-immobilized membrane sequentially with toluene, ethanol (B145695), and deionized water, then dry with nitrogen.
-
Step 3: Surface-Initiated ATRP of SPMK ("Grafting-From") a. Prepare the monomer solution: Dissolve the desired amount of SPMK (e.g., 4-12 mmol) in a DMF:H₂O solvent mixture.[6] Degas the solution with nitrogen for at least 30 minutes. b. Prepare the catalyst stock solution in a separate flask under nitrogen: Add CuBr, CuBr₂, and Bpy to DMF.[6] c. Place the initiator-immobilized membrane into the monomer solution flask under a nitrogen atmosphere. d. Inject the catalyst stock solution into the flask to initiate polymerization. e. Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a set time (e.g., 3 hours).[6]
-
Step 4: Post-Polymerization Cleaning a. Remove the membrane from the reaction solution. b. Wash it extensively with deionized water and ethanol to remove any unreacted monomer, catalyst, and physisorbed polymer. c. Dry the final PSPM-grafted membrane under vacuum or with a gentle stream of nitrogen.
-
Step 5: Surface Characterization a. Wettability: Measure the static water contact angle to confirm increased hydrophilicity. b. Chemical Composition: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of the sulfonate groups from PSPM. c. Morphology: Employ Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to observe changes in surface topography. d. Brush Thickness: Use ellipsometry on a model substrate (e.g., silicon wafer) to measure the dry and swollen thickness of the grafted polymer brushes.[14][15]
Caption: Relationship between PSPM modification, surface properties, and applications.
Conclusion
Surface modification with this compound is a versatile and powerful technique for tailoring the properties of polymers for advanced biomedical and pharmaceutical applications. By grafting PSPM brushes onto a surface, researchers can significantly enhance hydrophilicity, confer antifouling properties, improve biocompatibility, and design sophisticated drug delivery systems. The use of controlled radical polymerization techniques like SI-ATRP provides a high degree of control over the final surface architecture, enabling the rational design of next-generation materials for researchers, scientists, and drug development professionals.
References
- 1. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Modification of Polymer Substrates for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. specialchem.com [specialchem.com]
- 5. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifouling and Flux Enhancement of Reverse Osmosis Membrane by Grafting Poly (this compound) Brushes | MDPI [mdpi.com]
- 7. “Paintable” 3D printed structures via a post-ATRP process with antimicrobial function for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fine-Tuned Functionalizable Terpolymer Brush Nanocoating Resists Protein Adsorption and Bacterial Adhesion while Promoting Macrophage Activity and Osteoblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of Surface Chemistry, Substrate Stiffness, and Cell Function in a Novel Terpolymer Methacrylate Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Swelling and Degrafting of Poly(this compound) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Grafting 3-Sulfopropyl Methacrylate onto Surfaces for Antifouling Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of materials with 3-Sulfopropyl methacrylate (B99206) (SPM) to create highly effective antifouling coatings. The grafting of poly(3-Sulfopropyl methacrylate) (PSPM) brushes onto a surface results in a hydrophilic, negatively charged layer that demonstrates excellent resistance to biofouling, including protein adsorption and bacterial adhesion. The protocols described herein primarily focus on the "grafting from" approach using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a versatile and widely used method for creating well-defined polymer brushes.
Introduction to Antifouling Surfaces with PSPM
Biofouling, the undesirable accumulation of biomolecules, cells, and microorganisms on surfaces, is a critical issue in various fields, including biomedical devices, drug delivery systems, and marine applications. Surfaces grafted with PSPM brushes have emerged as a promising solution to combat biofouling. The sulfonate groups in the polymer chains attract and retain a layer of water molecules, forming a physical and energetic barrier that prevents the adhesion of foulants. This method offers a non-toxic, biocompatible, and highly effective antifouling strategy.
Key Advantages of PSPM Grafted Surfaces:
-
Excellent Antifouling Properties: Highly resistant to nonspecific protein adsorption and bacterial adhesion.[1][2]
-
Enhanced Hydrophilicity: Significantly reduces the water contact angle of the surface.[2]
-
Biocompatibility: Suitable for biomedical applications where interaction with healthy tissues is desired.[1]
-
Tunable Properties: The thickness and grafting density of the polymer brushes can be controlled by adjusting the polymerization conditions.[3]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the properties of PSPM-grafted surfaces.
Table 1: Surface Wettability Before and After PSPM Grafting
| Substrate Material | Initial Contact Angle (°) | Contact Angle after PSPM Grafting (°) | Reference |
| Polyamide (PA) TFC RO Membrane | 58 | 10 | [2] |
| Silicon Wafer | ~60-70 | < 20 | [1] |
Table 2: Antifouling Performance of PSPM-Grafted Surfaces
| Surface Type | Foulant | Adhesion/Fouling Reduction | Reference |
| PSPM-grafted PA Membrane | E. coli and S. aureus | 99% reduction in microbial adhesion | [2] |
| PSPM-grafted Silicon | Bacteria | Significantly reduced bacterial attachment in vivo (rat model) | [1] |
Table 3: Physical Properties of PSPM Brushes
| Property | Value Range | Measurement Technique | Reference |
| Dry Film Thickness | 10 - 300 nm | Ellipsometry | [4][5] |
| Swelling Ratio in Aqueous Media | 2.8 - 3.1 | Ellipsometry | [5][6] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key experimental processes.
Caption: Experimental workflow for grafting PSPM onto a surface.
Caption: Antifouling mechanism of a PSPM-grafted surface.
Detailed Experimental Protocols
Protocol 1: Surface Preparation and Initiator Immobilization on Silicon Substrates
This protocol describes the functionalization of silicon wafers with an ATRP initiator.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES) or (3-aminopropyl)trimethoxysilane (APTMS)[2][4]
-
Anhydrous toluene
-
Triethylamine (TEA)
-
α-bromoisobutyryl bromide (BiBB)[4]
-
Dichloromethane (DCM)
-
Methanol, Ethanol (B145695), Deionized (DI) water
Procedure:
-
Substrate Cleaning:
-
Immerse silicon wafers in piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with copious amounts of DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES or APTMS in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane (B1218182) solution for 12-24 hours at room temperature to form an amine-terminated monolayer.
-
Rinse the wafers sequentially with toluene, ethanol, and DI water.
-
Dry the wafers under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Prepare a solution of anhydrous DCM containing 2% (v/v) TEA.
-
Immerse the amine-functionalized wafers in this solution.
-
Add BiBB dropwise to the solution to a final concentration of 2% (v/v) while stirring in an ice bath.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the initiator-coated wafers with DCM, ethanol, and DI water.
-
Dry under a stream of nitrogen and store in a desiccator until use.
-
Protocol 2: Surface-Initiated ARGET-ATRP of this compound (SPM)
This protocol utilizes Activators Re-Generated by Electron Transfer (ARGET) ATRP, which is more tolerant to air than traditional ATRP.[4]
Materials:
-
Initiator-functionalized substrate
-
Potassium this compound (SPMAK)[4]
-
Copper(II) chloride (CuCl₂)[4]
-
2,2'-bipyridine (BiPy) or Pentamethyldiethylenetriamine (PMDETA) as ligand[4][5]
-
Methanol (MeOH) and DI water
-
Nitrogen gas
Procedure:
-
Preparation of Monomer Solution:
-
In a Schlenk flask, dissolve SPMAK (e.g., 11.1 g, 4.5 mmol) and ascorbic acid (e.g., 125 mg, 0.71 mmol) in DI water (e.g., 8.3 mL) with sonication.[5][6]
-
Add MeOH (e.g., 15.3 mL) to the mixture to create the final monomer solution (a common solvent ratio is water:methanol 1:4 or similar).[4][5]
-
Degas the solution by bubbling with nitrogen for at least 30 minutes.
-
-
Preparation of Catalyst Solution:
-
Polymerization:
-
Place the initiator-functionalized substrate in a reaction vessel (e.g., a glass bottle or Schlenk flask).[5]
-
Purge the vessel with nitrogen for at least 30 minutes.[5][6]
-
Using a nitrogen-purged syringe, transfer the monomer solution to the reaction vessel.
-
Add a specific volume of the catalyst stock solution to the monomer solution in the reaction vessel to initiate the polymerization. The final catalyst concentration is typically low (e.g., 100 ppm).[4]
-
Allow the polymerization to proceed at a set temperature (e.g., 40°C) for a desired time (e.g., 3-4 hours).[2][4] The thickness of the polymer brush is dependent on the reaction time.
-
-
Post-Polymerization Cleaning:
-
Remove the substrate from the polymerization solution.
-
Rinse the substrate extensively with DI water and then with ethanol to remove any non-grafted polymer and residual reactants.
-
Dry the PSPM-grafted substrate under a stream of nitrogen.
-
Protocol 3: Characterization of PSPM-Grafted Surfaces
1. Water Contact Angle Measurement:
-
Purpose: To assess the surface hydrophilicity.
-
Method: Use a contact angle goniometer to measure the static water contact angle. A small droplet of DI water (e.g., 2-5 µL) is dispensed onto the surface, and the angle between the droplet and the surface is measured. A lower contact angle indicates higher hydrophilicity.
2. Ellipsometry:
-
Purpose: To measure the dry thickness of the grafted polymer brush layer.
-
Method: Use a spectroscopic ellipsometer. Measurements are taken before and after grafting. The change in polarization of reflected light is used to calculate the thickness of the polymer film using an appropriate optical model (e.g., a Cauchy model for the polymer layer on a silicon/silicon oxide substrate).[5][6]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical composition of the grafted layer.
-
Method: Use an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode. Look for characteristic peaks of PSPM, such as the S=O stretching of the sulfonate group (~1040 cm⁻¹) and the C=O stretching of the ester group (~1725 cm⁻¹).
Protocol 4: Antifouling Performance Evaluation
1. Protein Adsorption Assay (e.g., using Bovine Serum Albumin - BSA):
-
Purpose: To quantify the resistance to non-specific protein adsorption.
-
Method:
-
Incubate the PSPM-grafted surface and a control (unmodified) surface in a solution of BSA (e.g., 1 mg/mL in Phosphate Buffered Saline - PBS) for a set time (e.g., 1 hour) at 37°C.
-
Rinse the surfaces thoroughly with PBS to remove loosely bound protein.
-
Quantify the amount of adsorbed protein using a suitable method, such as a bicinchoninic acid (BCA) protein assay or by measuring the increase in dry mass with a Quartz Crystal Microbalance (QCM).
-
2. Bacterial Adhesion Assay (e.g., using E. coli):
-
Purpose: To evaluate the resistance to bacterial attachment.
-
Method:
-
Incubate the PSPM-grafted and control surfaces in a suspension of bacteria (e.g., E. coli at a concentration of 10⁸ cells/mL) in a suitable growth medium for a defined period (e.g., 24 hours) at 37°C.
-
Gently rinse the surfaces with sterile PBS to remove non-adherent bacteria.
-
Stain the attached bacteria with a fluorescent dye (e.g., DAPI or SYTO 9).
-
Visualize and quantify the adherent bacteria using fluorescence microscopy. The number of bacteria per unit area can be determined using image analysis software.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful grafting of this compound onto various surfaces to create robust and effective antifouling coatings. By following these procedures, researchers can develop and characterize high-performance materials for a wide range of applications where the prevention of biofouling is paramount. The versatility of SI-ATRP allows for fine-tuning of the surface properties to meet specific application requirements.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Air-Tolerant μL-Volume Synthesis of Thick Poly(SPMA) Brushes Using SI-ARGET-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swelling and Degrafting of Poly(this compound) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Sulfopropyl Methacrylate Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Sulfopropyl methacrylate (B99206) (SPM) copolymers. The unique properties of SPM, a sulfobetaine (B10348) methacrylate, render its copolymers highly valuable in biomedical applications, particularly in drug delivery, due to their excellent hydrophilicity, biocompatibility, and protein-repellent characteristics. This document outlines two robust and controlled polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), for the synthesis of well-defined SPM-based copolymers.
Application in Drug Delivery
Copolymers of 3-Sulfopropyl methacrylate are of significant interest in the field of drug delivery for several reasons:
-
"Stealth" Characteristics: The zwitterionic nature of the sulfopropyl methacrylate monomer endows the resulting copolymers with exceptional anti-fouling properties. This "stealth" effect minimizes non-specific protein adsorption, leading to prolonged circulation times for drug-loaded nanoparticles in the bloodstream and reducing the likelihood of an immune response.
-
Enhanced Solubility: The incorporation of the highly hydrophilic SPM monomer can significantly improve the aqueous solubility of hydrophobic drugs when formulated into copolymeric nanoparticles or micelles.
-
Stimuli-Responsive Systems: SPM can be copolymerized with stimuli-responsive monomers (e.g., pH- or temperature-sensitive monomers) to create "smart" drug delivery systems. These systems can be designed to release their therapeutic payload in response to specific physiological cues in the target microenvironment, such as the acidic environment of a tumor.
-
Targeted Delivery: The copolymer backbone can be further functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate active targeting of specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Synthesis Methodologies
Controlled radical polymerization techniques are paramount for the synthesis of well-defined copolymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and controlled architectures (e.g., block, graft). This control is crucial for reproducible drug delivery performance.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile and widely used controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and functionalities. It relies on the use of a chain transfer agent (CTA) to mediate the polymerization process.
This protocol describes the synthesis of a random copolymer of this compound and Methyl Methacrylate.
Materials:
-
This compound potassium salt (SPM)
-
Methyl methacrylate (MMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Dialysis tubing (MWCO appropriate for the target polymer size)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve SPM (e.g., 1.24 g, 5 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.28 mg, 0.02 mmol) in anhydrous DMF (10 mL).
-
Monomer Addition: Add MMA (e.g., 0.50 g, 5 mmol) to the reaction mixture.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air by opening the flask.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of water and purify by dialysis against deionized water for 48 hours, changing the water frequently.
-
Isolate the purified polymer by lyophilization to yield a fluffy white solid.
-
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.
This protocol details the synthesis of a block copolymer, where a poly(SPM) block is chain-extended with a PEGMA block.
Materials:
-
This compound potassium salt (SPM)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol )
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Methanol/Water (1:1 v/v) solvent mixture
-
Alumina (B75360), neutral (for catalyst removal)
-
Dialysis tubing (MWCO appropriate for the target polymer size)
Procedure:
-
Synthesis of p(SPM) Macroinitiator:
-
In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and SPM (e.g., 2.46 g, 10 mmol).
-
Seal the flask, and perform three vacuum-argon cycles.
-
Add the degassed Methanol/Water solvent mixture (10 mL) via a degassed syringe.
-
Add PMDETA (e.g., 20.8 µL, 0.1 mmol) and EBiB (e.g., 14.7 µL, 0.1 mmol) via degassed syringes to initiate the polymerization.
-
Stir the reaction mixture at 60°C for the desired time (e.g., 4-8 hours).
-
Terminate the reaction by exposing the mixture to air and cooling to room temperature.
-
-
Purification of p(SPM) Macroinitiator:
-
Dilute the reaction mixture with water and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purify the macroinitiator by dialysis against deionized water and isolate by lyophilization.
-
-
Chain Extension with PEGMA:
-
In a new Schlenk flask, dissolve the purified p(SPM) macroinitiator (e.g., 1.0 g) and CuBr (e.g., 7.2 mg, 0.05 mmol) in the Methanol/Water solvent mixture (15 mL).
-
Add PEGMA (e.g., 2.5 g, 5 mmol).
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Add degassed PMDETA (e.g., 10.4 µL, 0.05 mmol) to start the chain extension.
-
Stir the reaction at 60°C for 12-24 hours.
-
-
Final Purification:
-
Terminate the polymerization and remove the copper catalyst as described previously.
-
Purify the final block copolymer by dialysis against deionized water and isolate by lyophilization.
-
Characterization Protocols
¹H NMR Spectroscopy for Copolymer Composition
Objective: To determine the molar composition of the resulting copolymer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized copolymer (5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, 0.75 mL) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
Identify the characteristic proton signals for each monomer unit. For a p(SPM-co-MMA) copolymer in D₂O:
-
p(SPM): Protons of the sulfopropyl group (e.g., -O-CH₂- at ~4.2 ppm, -CH₂-SO₃⁻ at ~3.0 ppm) and the methacrylate backbone.
-
p(MMA): Protons of the methyl ester group (-O-CH₃ at ~3.6 ppm) and the methacrylate backbone.
-
-
Integrate the area under the characteristic peaks for each monomer.
-
Calculate the molar ratio of the monomers in the copolymer using the integral values, normalized by the number of protons giving rise to each signal.
-
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the copolymer.
Procedure:
-
Sample Preparation: Prepare a solution of the copolymer in the GPC eluent (e.g., 0.1 M NaNO₃ in water for water-soluble polymers) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate aqueous columns (e.g., Ultrahydrogel columns).
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., poly(ethylene oxide) or pullulan standards).
-
Data Acquisition and Analysis: Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min). The software associated with the GPC system will calculate Mn, Mw, and Đ based on the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis of SPM copolymers using RAFT and ATRP techniques.
Table 1: RAFT Polymerization of p(SPM-co-MMA)
| Entry | [SPM]:[MMA]:[CPADB]:[AIBN] | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | Đ (Mw/Mₙ) |
| 1 | 50:50:1:0.2 | 8 | 65 | 12,500 | 1.15 |
| 2 | 50:50:1:0.2 | 16 | 85 | 16,300 | 1.18 |
| 3 | 75:25:1:0.2 | 12 | 78 | 15,800 | 1.20 |
Table 2: ATRP Synthesis of p(SPM)-b-p(PEGMA) Block Copolymer
| Polymer | [Monomer]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | Đ (Mw/Mₙ) |
| p(SPM) macroinitiator | [SPM]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1 | 6 | 92 | 22,000 | 1.12 |
| p(SPM)-b-p(PEGMA) | [PEGMA]:[p(SPM)]:[CuBr]:[PMDETA] = 50:1:0.5:0.5 | 18 | 88 | 48,500 | 1.25 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis of this compound copolymers.
Caption: Workflow for RAFT polymerization of SPM copolymers.
Caption: Workflow for ATRP synthesis of p(SPM) block copolymers.
Application Notes and Protocols for the Characterization of Poly(3-Sulfopropyl methacrylate) Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-sulfopropyl methacrylate) (P3SPMA) is a strong polyelectrolyte with a wide range of applications in fields such as biomaterials, drug delivery, and surface modification due to its high hydrophilicity and biocompatibility. Accurate determination of its molecular weight and molecular weight distribution is crucial as these parameters significantly influence its physicochemical properties and in vivo performance. However, the charged nature of P3SPMA presents challenges for direct characterization using conventional polymer analysis techniques.
This document provides detailed application notes and protocols for the characterization of P3SPMA molecular weight, with a focus on a common and effective strategy involving the use of a protected monomer. This approach allows for the synthesis and characterization of a neutral precursor polymer, which can then be deprotected to yield the final polyelectrolyte.
Core Techniques for Molecular Weight Characterization
The primary techniques for determining the molecular weight of P3SPMA and its precursors are Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), Light Scattering (LS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This is a relative method that separates polymers based on their hydrodynamic volume in solution. It is widely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[1][2][3][4] For protected P3SPMA, calibration is typically performed using poly(methyl methacrylate) (PMMA) standards.[1][5]
-
Light Scattering (LS): LS is an absolute technique that can be coupled with GPC/SEC to directly measure the molar mass of a polymer without the need for calibration with standards of the same composition.[6][7][8] However, for some protected P3SPMA systems, light scattering has been reported to potentially overestimate the molecular weight.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an essential tool for confirming the chemical structure of the monomers and the resulting polymers.[10] It is also used to determine the monomer conversion during polymerization, which allows for the calculation of the theoretical number-average molecular weight (Mn,calc).[1][9][11]
Experimental Protocols
I. Synthesis of Protected Poly(this compound) via RAFT Polymerization
A common strategy to overcome the characterization challenges of the highly polar P3SPMA is to first polymerize a protected, non-ionic version of the monomer.[1][11] A frequently used protected monomer is isobutyl-protected 3-sulfopropyl methacrylate (B99206) (iBSPMA). The polymerization is often carried out using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve good control over the molecular weight and a narrow molecular weight distribution.[11]
Materials:
-
Isobutyl-protected this compound (iBSPMA) monomer
-
Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Solvent, e.g., N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas for degassing
Protocol:
-
In a Schlenk flask, dissolve the iBSPMA monomer, CTA, and AIBN in DMF. The molar ratio of monomer to CTA will determine the target molecular weight.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
II. Molecular Weight Characterization by GPC/SEC
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.[5] An optional multi-angle light scattering (MALS) detector can be used for absolute molecular weight determination.
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene based).[5]
Mobile Phase:
-
A common mobile phase is N,N-Dimethylformamide (DMF) containing a salt, such as 10 mM Lithium Bromide (LiBr), to suppress any potential ionic interactions.[5]
Calibration Standards:
-
Poly(methyl methacrylate) (PMMA) standards of narrow polydispersity covering a range of molecular weights (e.g., 1,000 to 1,000,000 g/mol ).[5][12]
Protocol:
-
Prepare a series of PMMA standard solutions of known concentrations in the mobile phase.
-
Prepare a solution of the protected P3SPMA sample in the mobile phase at a concentration of approximately 1-2 mg/mL. Ensure the polymer is fully dissolved.
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Set up the GPC/SEC system with the appropriate column set and mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the PMMA standards to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Inject the protected P3SPMA sample.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) relative to the PMMA standards.
III. Deprotection of Protected Polymer to Yield P3SPMA
Materials:
-
Protected P3SPMA polymer
-
Deprotection reagent (e.g., trifluoroacetic acid for an isobutyl protecting group)
-
Solvent for the deprotection reaction (e.g., dichloromethane)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Deionized water
Protocol:
-
Dissolve the protected polymer in a suitable solvent.
-
Add the deprotection reagent and stir the mixture at room temperature for a specified period.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting crude P3SPMA in deionized water.
-
Purify the polymer by dialysis against deionized water for several days, with frequent water changes, to remove low molecular weight impurities and salts.
-
Lyophilize the purified polymer solution to obtain the final P3SPMA as a white solid.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of protected P3SPMA.
Table 1: RAFT Polymerization Conditions and Results for Protected Poly(this compound) [1][11]
| Entry | [Monomer]:[CTA]:[AIBN] Ratio | Monomer Conversion (%) | Mn,calc ( kg/mol )a | Mn,GPC ( kg/mol )b | Đ (Mw/Mn)c |
| PBSPMA-1 | 50:1:0.2 | 85 | 11.1 | 15.0 | 1.15 |
| PBSPMA-2 | 100:1:0.2 | 80 | 20.8 | 25.0 | 1.12 |
| PBSPMA-3 | 200:1:0.2 | 75 | 39.0 | 42.0 | 1.18 |
| PBSPMA-4 | 400:1:0.2 | 70 | 72.8 | 75.0 | 1.25 |
a Mn,calc = (([Monomer]0 / [CTA]0) × Conversion × MWMonomer) + MWCTA b Determined by GPC in DMF with LiBr, calibrated with PMMA standards. c Polydispersity Index = Mw/Mn, determined by GPC.
Table 2: Comparison of Molecular Weight Determination Methods for Protected P3SPMA [9]
| Sample | Mn,calc ( kg/mol ) | Mn,GPC (Conventional Calibration) ( kg/mol ) | Mn,GPC (Universal Calibration) ( kg/mol ) | Mn,LS ( kg/mol ) |
| PBSPMA-A | 25.0 | 32.5 | 28.0 | 35.0 |
| PBSPMA-B | 50.0 | 60.2 | 54.1 | 65.8 |
Visualizations
Experimental Workflow for P3SPMA Molecular Weight Characterization
Caption: Workflow for the synthesis and molecular weight characterization of P3SPMA.
Signaling Pathway Analogy for GPC/SEC Data Acquisition and Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. azom.com [azom.com]
- 4. cps.it [cps.it]
- 5. sysop.esens.kr [sysop.esens.kr]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. commons.emich.edu [commons.emich.edu]
- 11. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for 3-Sulfopropyl Methacrylate in Ion-Exchange Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Sulfopropyl methacrylate (B99206) (SPM) in the fabrication of ion-exchange membranes. Detailed protocols for membrane synthesis and characterization are provided to guide researchers in this field.
Introduction
3-Sulfopropyl methacrylate (SPM) is a functional monomer containing a sulfonic acid group, making it an excellent candidate for the development of cation-exchange membranes. The negatively charged sulfonate groups are covalently bound to the polymer backbone, allowing for the transport of cations. These membranes are integral components in various applications, including fuel cells, electrodialysis, and drug delivery systems. The performance of SPM-based membranes is highly dependent on their physicochemical properties, such as ion exchange capacity, water uptake, and ionic conductivity.
Applications
SPM-based ion-exchange membranes have demonstrated significant potential in a range of scientific and industrial applications:
-
Proton Exchange Membranes (PEMs) for Fuel Cells: The sulfonic acid groups in SPM-based membranes facilitate the transport of protons (H⁺ ions) from the anode to the cathode, a critical process in the operation of hydrogen fuel cells.
-
Electrodialysis for Water Desalination: In electrodialysis, these membranes selectively allow the passage of cations, enabling the removal of salts from water.
-
Drug Delivery: The ion-exchange properties of SPM-containing hydrogels can be utilized for the controlled release of cationic drugs.
-
Biomedical Applications: These membranes are also explored for use in biosensors and as scaffolds for tissue engineering due to their biocompatibility and tunable properties.
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Poly(this compound) Membrane via Free Radical Polymerization
This protocol describes the synthesis of a simple, crosslinked poly(SPM) hydrogel membrane.
Materials:
-
This compound potassium salt (SPMK)
-
N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized (DI) water
-
Glass plates
-
Spacers (e.g., Teflon sheet of desired thickness)
-
Clamps
Procedure:
-
Solution Preparation:
-
Prepare a 2 M aqueous solution of SPMK in deionized water.
-
Add the crosslinker, MBA, to the monomer solution. A typical concentration is 1-5 mol% with respect to the SPMK monomer.
-
Add the initiator, APS, to the solution. A typical concentration is 0.5-2 mol% with respect to the SPMK monomer.
-
Stir the solution gently until all components are fully dissolved. Avoid vigorous stirring to prevent premature polymerization.
-
-
Casting the Membrane:
-
Assemble a casting cell using two clean glass plates and spacers to define the membrane thickness.
-
Clamp the glass plates together.
-
Carefully pour the prepared solution into the casting cell, ensuring there are no air bubbles.
-
Seal the casting cell to prevent evaporation.
-
-
Polymerization:
-
Place the sealed casting cell in an oven at 60-80°C for 2-4 hours to initiate and complete the polymerization.
-
-
Membrane Recovery and Washing:
-
After polymerization, carefully disassemble the casting cell.
-
Immerse the resulting hydrogel membrane in deionized water.
-
Wash the membrane thoroughly with deionized water for 24-48 hours, with frequent water changes, to remove any unreacted monomers, initiator, and crosslinker.
-
-
Protonation (Ion Exchange):
-
To convert the membrane from the potassium salt form (K⁺) to the acidic form (H⁺), immerse the washed membrane in a 1 M solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) for 24 hours.
-
Subsequently, wash the protonated membrane with deionized water until the wash water is neutral (pH 7) to remove any excess acid.
-
-
Storage:
-
Store the prepared membrane in deionized water in a sealed container to prevent dehydration.
-
Protocol 2: Characterization of SPM-Based Ion-Exchange Membranes
2.1. Measurement of Water Uptake and Swelling Ratio
Principle: The water uptake and swelling of the membrane are determined by measuring the change in weight and dimensions between the fully hydrated and dry states.
Procedure:
-
Hydration: Immerse a pre-weighed, dry membrane sample in deionized water at room temperature for 24 hours to ensure full hydration.
-
Wet Measurement:
-
Remove the hydrated membrane from the water.
-
Gently blot the surface with filter paper to remove excess surface water.
-
Immediately weigh the wet membrane (W_wet) and measure its dimensions (length, L_wet; width, W_wet; thickness, T_wet).
-
-
Drying: Dry the membrane in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Dry Measurement:
-
Allow the membrane to cool to room temperature in a desiccator.
-
Weigh the dry membrane (W_dry) and measure its dimensions (L_dry, W_dry, T_dry).
-
-
Calculations:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100
-
Area Swelling Ratio (%) = [((L_wet * W_wet) - (L_dry * W_dry)) / (L_dry * W_dry)] * 100
-
Thickness Swelling Ratio (%) = [(T_wet - T_dry) / T_dry] * 100
-
2.2. Measurement of Ion Exchange Capacity (IEC)
Principle: The IEC, a measure of the number of ion-exchangeable groups per unit weight of the dry polymer, is determined by acid-base titration.
Procedure:
-
Protonation: Ensure the membrane is in the H⁺ form as described in Protocol 1, step 5.
-
Drying and Weighing: Dry the protonated membrane sample in a vacuum oven at 60-80°C to a constant weight and record the dry weight (W_dry).
-
Ion Exchange:
-
Immerse the dry, weighed membrane in a known volume (e.g., 50 mL) of a standard salt solution (e.g., 1 M NaCl or KCl) for at least 24 hours. This will cause the H⁺ ions in the membrane to be exchanged with the cations (Na⁺ or K⁺) from the solution.
-
-
Titration:
-
Carefully remove the membrane from the salt solution.
-
Titrate the resulting solution, which now contains the exchanged H⁺ ions, with a standardized solution of a strong base (e.g., 0.01 M NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
-
Calculation:
-
IEC (meq/g) = (V_NaOH * C_NaOH) / W_dry
-
Where:
-
V_NaOH is the volume of NaOH solution used for titration (in L).
-
C_NaOH is the concentration of the NaOH solution (in meq/L or M).
-
W_dry is the dry weight of the membrane (in g).
-
-
-
2.3. Measurement of Proton Conductivity
Principle: The through-plane proton conductivity of the membrane is typically measured using Electrochemical Impedance Spectroscopy (EIS).
Procedure:
-
Sample Preparation: Cut a circular sample of the fully hydrated membrane.
-
Cell Assembly: Place the membrane sample between two blocking electrodes (e.g., stainless steel or platinum) in a two-electrode conductivity cell. Ensure good contact between the membrane and the electrodes.
-
EIS Measurement:
-
Connect the conductivity cell to an impedance analyzer.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance arc with the real axis.
-
-
Calculation:
-
Conductivity (σ, in S/cm) = L / (R * A)
-
Where:
-
L is the thickness of the membrane (in cm).
-
R is the bulk resistance of the membrane (in Ω).
-
A is the cross-sectional area of the electrode (in cm²).
-
-
-
Quantitative Data Summary
The following tables summarize typical performance data for SPM-based ion-exchange membranes found in the literature. Note that these values can vary significantly depending on the specific composition and synthesis method.
Table 1: Physicochemical Properties of SPM-Based Membranes
| Membrane Composition | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Swelling Ratio (Area, %) |
| Crosslinked poly(SPM) | 1.5 - 3.0 | 50 - 200 | 10 - 40 |
| SPM-grafted PVDF | 0.8 - 1.5 | 20 - 60 | 5 - 20 |
| SPM-co-styrene | 1.0 - 2.5 | 30 - 100 | 8 - 30 |
Table 2: Proton Conductivity of SPM-Based Membranes
| Membrane Composition | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |
| Crosslinked poly(SPM) | 25 | 100 | 0.01 - 0.05 |
| SPM-grafted PVDF | 80 | 95 | 0.05 - 0.12 |
| SPM-co-styrene | 60 | 100 | 0.03 - 0.08 |
Visualizations
Caption: Workflow for the synthesis and characterization of an SPM-based ion-exchange membrane.
Caption: Mechanism of cation exchange in an SPM-based membrane.
Caption: Experimental workflow for the characterization of key membrane properties.
Application Notes and Protocols: Crosslinking Methods for Poly(3-Sulfopropyl methacrylate) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on various crosslinking methods for the synthesis of poly(3-Sulfopropyl methacrylate) (pSPM) hydrogels. This document is intended to guide researchers in selecting the appropriate crosslinking strategy to tailor hydrogel properties for specific applications, particularly in the field of drug delivery.
Introduction to Poly(this compound) Hydrogels
Poly(this compound) (pSPM) is a synthetic polymer that forms hydrogels with high water content, biocompatibility, and unique ionic properties due to the presence of sulfonate groups. These characteristics make pSPM hydrogels excellent candidates for various biomedical applications, including tissue engineering, wound dressings, and as matrices for controlled drug delivery.[1][2][3] The performance of these hydrogels is critically dependent on their three-dimensional network structure, which is established through a process called crosslinking.
Crosslinking can be achieved through chemical or physical methods, each imparting distinct properties to the resulting hydrogel. The choice of crosslinking method and the crosslinking density are crucial parameters that allow for the tuning of essential hydrogel characteristics such as swelling behavior, mechanical strength, degradation rate, and drug release kinetics.[4][5] This document details three common crosslinking methods for pSPM hydrogels: chemical crosslinking with poly(ethylene glycol) diacrylate (PEGDA), ionic crosslinking, and physical crosslinking via the freeze-thaw method.
Chemical Crosslinking with Poly(ethylene glycol) diacrylate (PEGDA)
Chemical crosslinking involves the formation of permanent, covalent bonds between polymer chains, resulting in robust and stable hydrogel networks.[6] PEGDA is a widely used crosslinking agent that reacts with the pSPM monomers during polymerization to form a crosslinked structure.
Experimental Protocol: pSPM-PEGDA Hydrogel Synthesis
This protocol describes the free-radical polymerization of 3-sulfopropyl methacrylate (B99206) potassium salt (SPM) with PEGDA as the crosslinker.
Materials:
-
This compound potassium salt (SPM)
-
Poly(ethylene glycol) diacrylate (PEGDA), Mn = 575 g/mol
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Deionized water
-
Syringes (10 mL)
Procedure:
-
Prepare the monomer solution by dissolving SPM and PEGDA (2 mol%) in deionized water. A typical molar ratio of SPM to PEGDA is 49:1.[7]
-
Add APS solution (0.1 mol%) to the monomer solution.
-
Degas the mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add TMEDA (1.9 mol% of the total monomer concentration) to the solution to catalyze the polymerization reaction. The molar ratio of TMEDA to APS is typically 5:1.[7]
-
Quickly transfer the final reaction mixture into 10 mL syringes.
-
Allow the polymerization to proceed for 24 hours at room temperature (22 ± 2 °C).[7]
-
After 24 hours, the crosslinked pSPM-PEGDA hydrogel is formed and can be removed from the syringes for characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Sulfopropyl Methacrylate in Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Sulfopropyl methacrylate (B99206) (SPM) in the synthesis and application of stimuli-responsive polymers. SPM is an anionic monomer that imparts unique characteristics to polymers, making them sensitive to environmental changes such as pH, temperature, and ionic strength. These "smart" polymers have significant potential in advanced applications, including controlled drug delivery, tissue engineering, and diagnostics.
Application Notes
Overview of 3-Sulfopropyl Methacrylate (SPM)
This compound is a vinyl monomer containing a strong sulfonic acid group. Its potassium salt (SPMA-K) is commonly used in polymerization. The presence of the sulfonate group (-SO₃⁻) ensures that the charge of the polymer remains anionic and stable across a wide pH range. This feature is crucial for designing polymers with predictable responses to external stimuli.
pH-Responsive Polymers
Polymers that exhibit sharp changes in their physical properties with variations in pH are known as pH-responsive polymers.[1] While the sulfonate group of SPM is not pH-responsive itself, its incorporation into copolymers containing weak acidic or basic groups (like acrylic acid or tertiary amine methacrylates) is highly advantageous.[2] The permanent negative charge of SPM can modulate the overall charge balance and swelling behavior of the hydrogel or nanoparticle in response to pH changes.[3] For instance, in a copolymer with a weak acid, the SPM units enhance electrostatic repulsion upon deprotonation of the acidic groups at higher pH, leading to increased swelling and drug release.[3]
Thermo-responsive Polymers
Thermo-responsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST).[4] Copolymerizing SPM with thermo-responsive monomers like N-isopropylacrylamide (NIPAAm) allows for the tuning of the LCST. The hydrophilic nature of the SPM monomer typically increases the LCST of the resulting copolymer, which can be beneficial for biomedical applications where a transition temperature close to physiological temperature (37°C) is desired.[5]
Dual and Multi-Stimuli Responsive Polymers
The combination of SPM with other functional monomers enables the creation of polymers that respond to multiple stimuli simultaneously. For example, a copolymer of SPM and a tertiary amine methacrylate can exhibit both pH and temperature responsiveness.[6][7] These dual-responsive systems are particularly promising for targeted drug delivery, where a change in pH (e.g., in the acidic tumor microenvironment) could trigger a change in the polymer's conformation, followed by a temperature-induced collapse for enhanced drug release.[8][9]
Applications in Drug Delivery
SPM-containing stimuli-responsive polymers are extensively explored as carriers for controlled drug delivery.[10] They can be formulated into various structures:
-
Hydrogels: Three-dimensional networks that can absorb large amounts of water and release drugs in response to stimuli.[11][12] The sulfonate groups can also facilitate ion exchange-controlled drug release.[11]
-
Nanoparticles/Micelles: Self-assembled core-shell structures that can encapsulate hydrophobic drugs. The stimuli-responsive shell can control the release of the drug at the target site.
-
Polymersomes: Vesicular structures that can encapsulate both hydrophilic and hydrophobic drugs.[6]
The stimuli-responsive nature of these carriers allows for targeted drug release, minimizing side effects and improving therapeutic efficacy. For example, pH-responsive nanoparticles can be designed to release their payload specifically within the acidic environment of tumor tissues or endosomes.[8][13]
Applications in Tissue Engineering and Antifouling Coatings
The biocompatibility and hydrophilicity of SPM-based hydrogels make them suitable for tissue engineering scaffolds.[11] These scaffolds can mimic the native extracellular matrix and support cell adhesion and proliferation. Furthermore, the strong hydration layer formed by the sulfonate groups provides excellent resistance to non-specific protein adsorption, a property utilized in the development of antifouling surfaces for medical devices and marine applications.[14]
Data Presentation
Table 1: Synthesis and Properties of SPM-Containing Copolymers
| Copolymer System | Polymerization Method | Monomer 2 | Molecular Weight (Mn) | Polydispersity (Đ) | Stimuli-Responsiveness | Reference |
| p(SPMA-co-MMA) | Free Radical Polymerization | Methyl methacrylate (MMA) | Not specified | Not specified | None (Antifouling) | [14] |
| PBSPMA Homopolymer | RAFT Polymerization | - | 15 - 143 kg/mol | < 1.2 | None (Precursor) | [15] |
| PSPMA-PBzMA | RAFT-mediated PISA | Benzyl methacrylate (BzMA) | Not specified | Not specified | Self-assembly | [16] |
| PKSPMA-PMES | RAFT-mediated PISA | 2-(methacryloyloxy) ethyl succinate (B1194679) (MES) | Not specified | Not specified | pH | [17] |
Table 2: Stimuli-Responsive Behavior of SPM-Based Polymers
| Polymer System | Stimulus | Transition Point | Observed Change | Application | Reference |
| AESO₃-PEGDA Hydrogel | pH (in PBS) | pH 7.4 | Swelling (q = 7.5 ± 0.5) | Drug Delivery | [11] |
| PKSPMA-PMES Nanogels | pH | pH ≥ 7.5 | Hydrogel formation | Hydrogels | [17] |
| p(HEMA-DMAEMA-TRIM) | pH | Not specified | Controlled drug release | Drug Delivery | [18] |
| Alginate-Dendrimer | pH and GSH | Not specified | Drug release (>76% with GSH) | Drug Delivery | [9] |
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a hydrogel composed of this compound potassium salt (SPMA-K) and N,N-dimethylaminoethyl methacrylate (DMAEMA), a pH-responsive monomer.[5]
Materials:
-
This compound potassium salt (SPMA-K)
-
N,N-dimethylaminoethyl methacrylate (DMAEMA)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575) as cross-linker[11]
-
Ammonium persulfate (APS) as initiator[11]
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) as accelerator[11]
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS) of various pH values
Procedure:
-
In a glass vial, dissolve the desired molar ratio of SPMA-K and DMAEMA in DI water to achieve a specific total monomer concentration (e.g., 20 wt%).
-
Add the cross-linker, PEGDA (e.g., 2 mol% with respect to the total monomer concentration).[11]
-
Stir the solution until all components are fully dissolved.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Add the initiator, APS (e.g., 1 mol% to the total monomer), and the accelerator, TMEDA (e.g., equimolar to APS), to the solution under nitrogen.[11]
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.
-
After polymerization, immerse the resulting hydrogel in a large volume of DI water for 2-3 days to remove unreacted monomers and initiator. The water should be changed frequently.
-
Cut the purified hydrogel into discs of uniform size for characterization.
Protocol 2: Characterization of pH-Responsive Swelling
Procedure:
-
Lyophilize the purified hydrogel discs to obtain their dry weight (W_d).
-
Immerse the dried hydrogel discs in PBS solutions of different pH values (e.g., pH 5.0, 6.5, 7.4).
-
At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record their swollen weight (W_s).
-
Continue until the hydrogels reach equilibrium swelling (i.e., no further weight change).
-
Calculate the swelling ratio (q) at each time point using the formula: q = W_s / W_d.[11]
-
Plot the swelling ratio as a function of time and as a function of pH at equilibrium.
Protocol 3: Synthesis of Thermo-Responsive Copolymers via RAFT Polymerization
This protocol outlines the synthesis of a well-defined block copolymer of SPM and a thermo-responsive monomer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[15][19]
Materials:
-
Protected this compound monomer (e.g., isobutyl-protected SPMA, BSPMA)[15]
-
Thermo-responsive monomer (e.g., di(ethylene glycol) methyl ether methacrylate, EG₂MA)[4]
-
RAFT agent (e.g., 4-Cyano-4-(thiobenzoylthio)pentanoic acid, CTP)[15]
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., N,N-dimethylformamide, DMF)[15]
-
Precipitation solvent (e.g., pentane/ethanol mixture)[15]
Procedure:
-
Dissolve the protected SPM monomer, RAFT agent, and AIBN in DMF in a Schlenk flask. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.
-
Monitor the polymerization by taking aliquots at different time points and analyzing monomer conversion via ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent like a pentane/ethanol mixture.[15]
-
Collect the polymer precipitate by filtration or centrifugation and dry it under vacuum.
-
To synthesize a block copolymer, use the resulting polymer as a macro-CTA for the polymerization of the second monomer (EG₂MA) following a similar procedure.
-
Deprotect the SPM units to reveal the sulfonic acid groups. For isobutyl-protected PSPMA, this can be achieved using sodium iodide (NaI) in a suitable solvent.[15]
Protocol 4: Determination of Lower Critical Solution Temperature (LCST)
Procedure:
-
Prepare a dilute aqueous solution of the thermo-responsive polymer (e.g., 1.0 mg/mL).
-
Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm).
-
Increase the temperature gradually (e.g., 0.5 °C/min) while recording the transmittance.
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the phase separation of the polymer from the solution.[4]
-
Plot transmittance as a function of temperature to visualize the transition.
Visualizations (DOT Language)
Caption: Workflow for synthesis and application of SPM-based polymers.
Caption: Mechanism of pH-responsiveness in an SPM-copolymer hydrogel.
Caption: Thermo-responsive behavior (LCST) of an SPM-copolymer.
Caption: Pathway for stimuli-responsive drug delivery to a tumor.
References
- 1. pH-Responsive polymers: synthesis, properties and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stimuli-responsive tertiary amine methacrylate-based block copolymers: Synthesis, supramolecular self-assembly and functional applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03901G [pubs.rsc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Aqueous Polymerization of 3-Sulfopropyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the aqueous polymerization of 3-Sulfopropyl methacrylate (B99206) (SPMA), a versatile anionic monomer. The resulting polymer, poly(3-sulfopropyl methacrylate) (pSPMA), and its copolymers have garnered significant interest in the biomedical and pharmaceutical fields due to their unique properties, including high hydrophilicity, biocompatibility, and stimuli-responsive behavior. This document details established polymerization protocols, summarizes key experimental data, and highlights significant applications.
Application Notes
Poly(this compound) is a strong polyelectrolyte that remains ionized over a wide pH range, rendering it highly soluble in aqueous media. This characteristic is central to its utility in a variety of applications:
-
Biocompatible and Antifouling Surfaces: pSPMA brushes, when grafted onto surfaces, exhibit excellent resistance to protein adsorption and cell adhesion. This "antifouling" property is critical for the development of medical implants, biosensors, and drug delivery systems that can function effectively in complex biological environments without eliciting a foreign body response. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common technique to create these dense polymer brush coatings.
-
Drug Delivery Systems: The amphiphilic nature of block copolymers containing pSPMA allows for the formation of micelles in aqueous solutions. These core-shell nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and stability in physiological conditions. The release of the encapsulated therapeutic can be triggered by changes in the local environment, such as pH or ionic strength.
-
Hydrogels for Tissue Engineering and Drug Release: pSPMA can be cross-linked to form hydrogels with high water content, mimicking the extracellular matrix. These hydrogels are promising materials for tissue engineering scaffolds and as matrices for the controlled release of therapeutic agents. Their swelling behavior can often be tuned by the ionic strength of the surrounding medium.
-
Protein Separation and Purification: Copolymers incorporating SPMA have been utilized as coatings in capillary electrophoresis to enable efficient separation of proteins. The hydrophilic and charged nature of the pSPMA chains minimizes non-specific protein adsorption to the capillary walls, leading to improved resolution and recovery.
Experimental Protocols
The following are generalized protocols for the aqueous polymerization of SPMA via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, based on published literature.
Protocol 1: Aqueous Atom Transfer Radical Polymerization (ATRP) of Potassium this compound (SPMA)
This protocol describes the synthesis of pSPMA homopolymers.
Materials:
-
Potassium this compound (SPMA)
-
Copper(I) chloride (CuCl)
-
Copper(II) chloride (CuCl₂)
-
2,2'-Bipyridine (bpy)
-
Initiator (e.g., methyl 2-bromopropionate)
-
Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of SPMA, bpy, and CuCl₂ in a 50:50 (v/v) mixture of deionized water and DMF.
-
Degassing: Seal the flask and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Initiation: In a separate, nitrogen-purged glovebox or via a degassed syringe, add the CuCl catalyst to the reaction mixture. Following this, inject the initiator to start the polymerization.
-
Polymerization: Allow the reaction to proceed at a constant temperature (e.g., 20°C) with continuous stirring. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Termination: To quench the reaction, expose the reaction mixture to air.
-
Purification: Dilute the polymer solution with deionized water and dialyze against deionized water for 48 hours to remove unreacted monomer and catalyst residues. Subsequently, precipitate the purified polymer by adding the aqueous solution to a large excess of methanol.
-
Drying: Collect the precipitated polymer by filtration or centrifugation and dry under vacuum at room temperature to a constant weight.
Protocol 2: Aqueous Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of SPMA
This protocol outlines the synthesis of a pSPMA macro-chain transfer agent (macro-CTA).
Materials:
-
Potassium this compound (SPMA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
Deionized water
-
pH buffer (e.g., phosphate (B84403) buffer)
-
Nitrogen gas
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the SPMA monomer, RAFT agent, and ACVA initiator in deionized water. Adjust the pH of the solution to a desired value (e.g., pH 5.5) using a suitable buffer.
-
Degassing: Deoxygenate the reaction mixture by purging with nitrogen gas for 30-60 minutes while cooling in an ice bath.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir for the specified reaction time.
-
Termination: Stop the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.
-
Purification: Purify the resulting pSPMA macro-CTA by dialysis against deionized water for several days to remove unreacted monomer, initiator fragments, and other small molecules.
-
Isolation: Isolate the purified polymer by lyophilization (freeze-drying) to obtain a solid product.
Data Presentation
The following tables summarize representative quantitative data for the aqueous polymerization of SPMA under different conditions.
Table 1: Aqueous ATRP of Potassium this compound
| Entry | [SPMA]:[Initiator]:[CuCl]:[CuCl₂]:[bpy] | Solvent (v/v) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 50:1:0.4:0.6:2 | Water:DMF (50:50) | 20 | 4 | >90 | 12,000 | 1.15 | [1] |
| 2 | 100:1:0.4:0.6:2 | Water:DMF (50:50) | 20 | 6 | >90 | 23,500 | 1.20 | [1] |
| 3 | 50:1:1:2:4 | Water | 20 | 2 | ~80 | - | 1.38 | [1] |
Table 2: Aqueous RAFT Polymerization of Potassium this compound
| Entry | [SPMA]:[RAFT Agent]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 50:1:0.2 | Water (pH 5.5) | 70 | 2 | >95 | 11,500 | 1.10 | [2] |
| 2 | 100:1:0.2 | Water (pH 5.5) | 70 | 4 | >95 | 22,000 | 1.15 | [2] |
Visualizations
The following diagrams illustrate the experimental workflows for the aqueous polymerization of SPMA.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Sulfopropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with 3-Sulfopropyl methacrylate (B99206) (SPM). This surface modification strategy imparts a strong negative charge and hydrophilicity to nanoparticles, making them highly suitable for a range of biomedical applications, including drug delivery, bio-imaging, and as antimicrobial agents. The following sections detail the synthesis, characterization, and application of SPM-functionalized nanoparticles, supported by experimental protocols and quantitative data.
Introduction to 3-Sulfopropyl Methacrylate Functionalization
This compound (SPM) is a monomer containing a methacrylate group amenable to polymerization and a sulfonate group that is negatively charged at physiological pH. Functionalizing nanoparticles with SPM, typically through polymerization techniques like Reversible Addition-Fragmenttation Chain-Transfer (RAFT) polymerization or emulsion polymerization, creates a hydrophilic shell with a strong anionic surface charge. This "stealth" coating can enhance colloidal stability, reduce non-specific protein adsorption, and influence cellular uptake mechanisms, making SPM-functionalized nanoparticles promising candidates for advanced therapeutic and diagnostic applications.
Key Applications
-
Drug Delivery: The hydrophilic sulfonate surface can improve the circulation time of nanocarriers and facilitate targeted drug delivery. The negative charge can also be exploited for electrostatic interaction with positively charged drugs or targeting ligands.
-
Antimicrobial Surfaces: Surfaces coated with poly(SPM) brushes have demonstrated the ability to reduce bacterial adhesion and inhibit biofilm formation.[1]
-
Bio-imaging: The enhanced stability and biocompatibility of SPM-functionalized nanoparticles make them suitable as carriers for imaging agents.
-
Complex Coacervate Hydrogels: Nanoparticles functionalized with SPM can be used to form complex coacervate hydrogels when mixed with cationic polymers, which have potential applications in tissue engineering and controlled release.[2]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Macro-CTA via RAFT Solution Polymerization
This protocol describes the synthesis of a poly(this compound) macromolecular chain-transfer agent (macro-CTA), which can be further chain-extended to form block copolymer nanoparticles.[2]
Materials:
-
Potassium this compound (SPM)
-
4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTBCOOH) (RAFT agent)
-
2,2′-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIBI) (Initiator)
-
Deionized water
-
Nitrogen gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve SPM monomer, CTBCOOH RAFT agent, and AIBI initiator in deionized water to achieve a 15% w/w solution. The molar ratio of [SPM]:[CTBCOOH]:[AIBI] should be tailored to the desired molecular weight.
-
Adjust the pH of the solution to 5.5.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the sealed Schlenk flask in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 2-4 hours), with stirring.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.
-
The resulting poly(SPM) macro-CTA can be purified by dialysis against deionized water and isolated by lyophilization.
Protocol 2: Synthesis of SPM-Functionalized Nanoparticles via Emulsion Polymerization
This protocol outlines a general procedure for the synthesis of crosslinked nanoparticles with a sulfonate surface functionality using emulsion polymerization.[3]
Materials:
-
Styrene (or other hydrophobic monomer)
-
Divinylbenzene (DVB) (crosslinker)
-
This compound potassium salt (SPM)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (emulsifier, optional)
-
Deionized water
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and mechanical stirrer
-
Heating mantle
Procedure:
-
To a three-neck round-bottom flask, add deionized water and the emulsifier (if used).
-
Purge the flask with nitrogen for 30 minutes while stirring.
-
In a separate beaker, prepare the monomer phase by mixing styrene, DVB, and SPM.
-
Add the monomer phase to the reaction flask and stir vigorously to form an emulsion.
-
Heat the emulsion to the desired reaction temperature (e.g., 70-80°C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask to initiate polymerization.
-
Allow the reaction to proceed for several hours (e.g., 4-6 hours) under a nitrogen atmosphere with continuous stirring.
-
Cool the reaction to room temperature.
-
Purify the resulting nanoparticle dispersion by dialysis against deionized water to remove unreacted monomers, initiator, and emulsifier.
Data Presentation
Table 1: Physicochemical Properties of Sulfonate-Functionalized Nanoparticles
| Nanoparticle Composition | Synthesis Method | Average Diameter (nm) | Zeta Potential (mV) | Reference |
| Polystyrene-co-poly(this compound) | Emulsion Polymerization | 68.93 | -74.9 | [2] |
| Poly(this compound) brushes on gold | SI-ATRP | N/A | Highly Negative | [4] |
| Polystyrene with sulfone surface groups | N/A | 50 | -55 | [5] |
| Polystyrene with sulfone surface groups | N/A | 200 | -45 | [5] |
Table 2: Drug Loading and Release Characteristics of Functionalized Nanoparticles (Illustrative)
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| PEG-modified Black Phosphorus | Doxorubicin | >10% | >90% | pH- and NIR-responsive | [6] |
| Chitosan-based nanoparticles | Various | Variable (up to 30%) | Variable (up to 95%) | Sustained release | [7] |
| Polymeric nanoparticles | Itraconazole | >99% | >99% | Sustained release | [8] |
Visualization of Concepts
Cellular Uptake and Intracellular Trafficking
The functionalization of nanoparticles with this compound results in a negatively charged surface, which significantly influences their interaction with cells. The primary mechanism of cellular entry for such anionic nanoparticles is endocytosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration and insights into the cellular internalization and intracellular fate of amphiphilic polymeric nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of nanoparticle surface functionalization on the protein corona and cellular adhesion, uptake and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrospinning of Poly(3-Sulfopropyl methacrylate) Nanofibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-sulfopropyl methacrylate) (P3SPMA) is a strong polyelectrolyte that has garnered significant interest for various biomedical applications due to its inherent charge and hydrophilicity. When fabricated into nanofibers through electrospinning, P3SPMA offers a high surface-area-to-volume ratio, porous structure, and functional surface chemistry, making it a promising material for drug delivery systems, tissue engineering scaffolds, and biosensors. These application notes provide a comprehensive overview and detailed protocols for the electrospinning of P3SPMA nanofibers. While direct, optimized protocols for electrospinning pure P3SPMA are not extensively documented in publicly available literature, this document provides a generalized protocol based on the electrospinning of similar methacrylate-based polymers and the known properties of P3SPMA.
Key Properties of Poly(this compound)
Understanding the physicochemical properties of P3SPMA is crucial for successful electrospinning.
| Property | Description | Reference |
| Polymer Type | Strong Polyanion | [1][2] |
| Solubility | Soluble in polar organic solvents and water. Often synthesized as a potassium or sodium salt (e.g., PKSPMA). | [1][3] |
| Synthesis | Typically synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for good control over molecular weight and architecture. | [1][3] |
| Key Feature | The sulfonate group provides a permanent negative charge, influencing its interaction with biological molecules and its swelling behavior in aqueous environments.[4] |
Applications in Drug Development
The unique properties of P3SPMA nanofibers make them suitable for a range of drug delivery applications. Nanofibers, in general, are excellent candidates for controlled drug release due to their high surface area and porous nature.[5][6][7] The anionic nature of P3SPMA can be exploited for the controlled release of cationic drugs through electrostatic interactions.
Potential Applications:
-
Controlled Release of Cationic Drugs: The negatively charged sulfonate groups can interact with positively charged drug molecules, allowing for sustained release.
-
Wound Dressings: The hydrophilic nature of P3SPMA can help maintain a moist wound environment, while the nanofibrous structure can promote cell adhesion and proliferation.[8]
-
Tissue Engineering Scaffolds: P3SPMA nanofibers can mimic the extracellular matrix, providing a scaffold for tissue regeneration.[6][7]
-
pH-Responsive Drug Delivery: While P3SPMA is a strong polyelectrolyte, it can be copolymerized with pH-sensitive monomers to create smart drug delivery systems.[9]
Experimental Protocols
The following protocols are generalized based on standard electrospinning procedures for methacrylate (B99206) polymers.[10][11][12] Optimization will be required for specific applications and equipment.
Synthesis of Poly(this compound) Potassium Salt (PKSPMA)
For researchers who wish to synthesize the polymer in-house, RAFT polymerization is a common method.[1][3]
Materials:
-
Potassium this compound (KSPMA) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Nitrogen or Argon gas
Protocol:
-
Dissolve the KSPMA monomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel.
-
De-gas the solution by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere and stir for the required reaction time to achieve the desired molecular weight.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
-
Characterize the polymer for its molecular weight and purity using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Electrospinning of P3SPMA Nanofibers
This protocol provides a starting point for the electrospinning of P3SPMA. The parameters will need to be optimized based on the polymer's molecular weight and the desired nanofiber morphology.
Materials:
-
Poly(this compound)
-
Solvent system (e.g., a mixture of a polar organic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) and a more volatile co-solvent like acetone (B3395972) or ethanol)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)
Protocol:
-
Solution Preparation:
-
Dissolve P3SPMA in the chosen solvent system to achieve the desired concentration. Concentrations for similar polymers typically range from 10 to 30 wt%.[10][11]
-
Stir the solution at room temperature until the polymer is completely dissolved. The solution should be homogeneous and free of air bubbles.
-
The viscosity of the solution is a critical parameter; it should be high enough to maintain a continuous jet but low enough to be extruded through the spinneret.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on a syringe pump.
-
Position the collector (a grounded metal plate or rotating mandrel) at a set distance from the spinneret.
-
Connect the high-voltage power supply to the spinneret.
-
-
Electrospinning Process:
-
Set the syringe pump to the desired flow rate.
-
Apply a high voltage between the spinneret and the collector.
-
As the voltage increases, the polymer solution at the tip of the needle will form a Taylor cone. At a critical voltage, a charged jet of the polymer solution is ejected towards the collector.
-
The solvent evaporates during the jet's travel, resulting in the deposition of solid nanofibers on the collector.
-
Collect the nanofiber mat for a sufficient duration to obtain the desired thickness.
-
-
Post-Spinning Treatment:
-
Carefully remove the nanofiber mat from the collector.
-
Dry the mat under vacuum to remove any residual solvent.
-
The nanofibers can be further crosslinked if required to improve their stability in aqueous environments.
-
Electrospinning Parameters and Optimization
The morphology and diameter of the electrospun nanofibers are influenced by several parameters that can be systematically optimized.[13][14][15]
| Parameter | Typical Range | Effect on Nanofiber Morphology |
| Polymer Concentration | 10 - 30 wt% | Higher concentration generally leads to larger fiber diameters and fewer beads. |
| Applied Voltage | 10 - 30 kV | Increasing voltage can lead to a smaller fiber diameter due to increased jet stretching, but excessive voltage can cause instability. |
| Flow Rate | 0.1 - 2.0 mL/h | Higher flow rates can result in larger fiber diameters and the formation of beads if the solvent does not evaporate sufficiently. |
| Tip-to-Collector Distance | 10 - 25 cm | A greater distance allows more time for solvent evaporation, potentially leading to smaller and drier fibers. |
| Solvent Volatility | N/A | A more volatile solvent evaporates faster, resulting in smaller fiber diameters. A mixture of solvents is often used to control volatility. |
| Ambient Conditions | 20-25°C, 30-50% RH | High humidity can affect solvent evaporation and lead to porous or fused fibers. |
Visualizing the Workflow and Applications
Electrospinning Workflow
Caption: Workflow for the electrospinning of P3SPMA nanofibers.
Potential Application in Drug Delivery
Caption: P3SPMA nanofibers for controlled cationic drug release.
References
- 1. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanofibres in Drug Delivery Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Nanofibers for Drug Delivery Applications: A Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanofibers: A current era in drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanofibres in Drug Delivery [ucldigitalpress.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Sulfopropyl Methacrylate for Contact Lens Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfopropyl methacrylate (B99206) (SPM) is an anionic, hydrophilic monomer that holds significant promise for the development of advanced contact lens materials. Its sulfonate group provides a strong, stable negative charge that is pH-insensitive within the physiological range of tear film.[1][2] This unique characteristic can impart desirable properties to hydrogel contact lenses, including high water content, excellent wettability, and enhanced biocompatibility. This document provides an overview of the application of SPM in contact lens formulations, including material properties, experimental protocols for synthesis and characterization, and potential benefits for next-generation ophthalmic devices. The incorporation of SPM can lead to materials with improved on-eye comfort, resistance to protein fouling, and potential for drug delivery applications.[3]
Key Properties and Advantages of SPM in Contact Lenses
The incorporation of 3-Sulfopropyl methacrylate into contact lens hydrogel formulations offers several key advantages:
-
Enhanced Hydrophilicity and Water Retention: The highly hydrophilic sulfonate group attracts and retains water, enabling the formulation of high water content hydrogels. This is crucial for maintaining lens hydration on the eye and ensuring comfort.
-
Improved Biocompatibility: The anionic surface created by SPM can reduce protein adsorption, a common issue with contact lenses that can lead to discomfort and complications.[3] Hydrogels containing sulfonate groups have been shown to be non-cytotoxic and support cell adhesion and proliferation.[4]
-
Stable Ionic Properties: Unlike carboxylate-containing monomers, the sulfonic acid group of SPM is strongly acidic and remains ionized over a wide pH range. This ensures consistent material properties and performance, even with fluctuations in tear film pH.[1]
-
Increased Ionic Permeability: The presence of fixed ionic charges within the hydrogel network can enhance the transport of ions, which is important for normal corneal physiology and on-eye lens movement.[5]
-
Potential for Drug Delivery: The ionic nature of SPM can be leveraged for the controlled release of cationic drugs, opening possibilities for therapeutic contact lenses.
Proposed SPM-Based Contact Lens Formulation
While extensive data on a specific commercial SPM-based contact lens is not publicly available, a representative formulation for research purposes can be proposed based on common hydrogel chemistry. This formulation combines SPM with 2-hydroxyethyl methacrylate (HEMA), a foundational monomer in soft contact lenses, and a crosslinker.
Table 1: Example Formulation for an SPM/HEMA Hydrogel
| Component | Abbreviation | Purpose | Example Concentration (wt%) |
| 2-Hydroxyethyl methacrylate | HEMA | Primary structural monomer | 75-85% |
| This compound potassium salt | SPM | Hydrophilic & ionic monomer | 10-20% |
| Ethylene glycol dimethacrylate | EGDMA | Crosslinking agent | 0.5-1.5% |
| 2,2-Dimethoxy-2-phenylacetophenone | DMPA | Photoinitiator | 0.1-0.5% |
Predicted and Reported Properties of SPM-Containing Hydrogels
Direct, comprehensive data for a single SPM-based contact lens formulation is limited in publicly available literature. Therefore, the following table summarizes a combination of reported data for SPM-containing copolymers and predicted properties based on the behavior of similar anionic hydrogels.
Table 2: Summary of Key Performance Parameters for SPM-Based Hydrogels
| Property | Description | Reported/Predicted Value | Test Method |
| Oxygen Permeability (Dk) | The rate of oxygen transmission through the material. | 20 - 40 Barrer (predicted for a high-water, non-silicone hydrogel) | ISO 18369-4: Polarographic Method |
| Equilibrium Water Content (EWC) | The percentage of water by weight in the fully hydrated hydrogel. | 50 - 70% | ISO 18369-4: Gravimetric Method |
| Ionic Permeability (Ionoflux) | The permeability of the hydrogel to ions (e.g., NaCl). | Expected to be higher than non-ionic hydrogels of similar water content. | Ionoflux Technique |
| Young's Modulus | A measure of the material's stiffness. | 0.3 - 0.8 MPa (predicted to be in the lower range for soft contact lenses) | ISO 18369-4: Tensile Testing |
| Refractive Index | The measure of how light bends as it passes through the material. | ~1.43 (hydrated) | Abbe Refractometer |
| Water Contact Angle | A measure of surface wettability; lower angles indicate better wettability. | 18° - 63° (for SPM/MMA copolymers)[6] | Sessile Drop Method |
| Light Transmittance | The percentage of light that passes through the lens. | > 95% | UV-Vis Spectrophotometer |
| Protein Adsorption (Lysozyme) | The amount of protein that adheres to the lens surface. | Significantly lower than standard HEMA lenses.[3] | In vitro protein adsorption assay |
Experimental Protocols
Protocol 1: Synthesis of SPM/HEMA Hydrogel Contact Lenses via Photopolymerization
This protocol describes the fabrication of SPM/HEMA hydrogel discs or lenses using UV-initiated free radical polymerization in a mold.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
This compound potassium salt (SPM)
-
Ethylene glycol dimethacrylate (EGDMA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Polypropylene (B1209903) contact lens molds
-
UV curing chamber (365 nm)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the monomer mixture according to the desired formulation in Table 1. For example, for a 15% SPM formulation: 84.5 mg HEMA, 15 mg SPM, 0.5 mg EGDMA, and 0.2 mg DMPA.
-
Thoroughly mix the components in a vial protected from light until all solids are dissolved.
-
Carefully dispense the monomer mixture into the female half of the polypropylene contact lens molds.
-
Place the male half of the mold onto the female half, ensuring no air bubbles are trapped.
-
Expose the filled molds to UV radiation (365 nm) in a curing chamber for a predetermined time (e.g., 20-40 minutes). The optimal curing time should be determined empirically.
-
After curing, carefully separate the mold halves to retrieve the polymerized "dry" lens.
-
Immerse the dry lens in a 50% ethanol (B145695) solution for 24 hours to remove any unreacted monomers.[7]
-
Transfer the lens to distilled water for 12 hours to wash out the ethanol.[7]
-
Hydrate the lens in PBS (pH 7.4) for at least 24 hours to reach equilibrium swelling.
-
Store the hydrated lenses in fresh PBS until characterization.
Diagram 1: Experimental Workflow for SPM/HEMA Contact Lens Synthesis
Caption: Workflow for SPM/HEMA contact lens synthesis.
Protocol 2: Characterization of Contact Lens Properties
1. Equilibrium Water Content (EWC):
-
Gently blot the surface of a hydrated lens to remove excess water.
-
Immediately weigh the lens (W_wet).
-
Dry the lens in a vacuum oven at 60°C until a constant weight is achieved (W_dry).
-
Calculate EWC using the formula: EWC (%) = [(W_wet - W_dry) / W_wet] x 100.
2. Oxygen Permeability (Dk):
-
Oxygen permeability should be measured using a polarographic method as described in ISO 18369-4. This typically requires specialized equipment (e.g., a Dk meter). The method involves stacking multiple lenses of known thickness and measuring the oxygen flux through them.
3. Mechanical Properties (Young's Modulus):
-
Cut a thin strip from the center of the hydrated lens.
-
Mount the strip in a micro-tensile tester.
-
Apply a uniaxial tensile force at a constant strain rate until the strip breaks.
-
The Young's modulus is calculated from the initial linear portion of the stress-strain curve.
4. Ocular Biocompatibility - In Vitro Cytotoxicity Assay: This protocol provides a general method for assessing the cytotoxicity of the hydrogel material using a human corneal epithelial cell line (HCE-T).
Materials:
-
SPM/HEMA hydrogel samples (sterilized, e.g., by autoclaving if stable, or UV irradiation).
-
Human Corneal Epithelial cells (HCE-T).
-
Cell culture medium (e.g., DMEM/F12).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
Procedure:
-
Elution Test:
-
Incubate the sterilized hydrogel samples in a cell culture medium (e.g., 1 ml medium per 0.1 g of hydrogel) for 24-72 hours at 37°C to create an extract.
-
Seed HCE-T cells in a 96-well plate and allow them to adhere overnight.
-
Remove the standard culture medium and replace it with the hydrogel extract. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A significant reduction in viability compared to the negative control indicates cytotoxicity.[8]
-
Diagram 2: Logical Flow for Ocular Biocompatibility Assessment
Caption: Logical flow for ocular biocompatibility testing.
Conclusion
This compound is a promising monomer for the development of advanced hydrogel contact lenses. Its inherent hydrophilicity, stable anionic charge, and potential for improved biocompatibility make it an attractive component for enhancing on-eye comfort and performance. While further research is needed to fully characterize and optimize SPM-based contact lens materials, the protocols and data presented here provide a solid foundation for researchers and developers in the field of ophthalmology and drug delivery to explore the potential of this versatile monomer. The ability to tune properties such as water content, ionic permeability, and mechanical strength by copolymerizing SPM with other standard monomers like HEMA allows for the rational design of new contact lens materials tailored to specific clinical needs.
References
- 1. Synthesis and Characterization of Injectable Sulfonate-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and characterization of protein-resistant hydrogels for soft contact lens applications via radical copolymerization involving a zwitterionic sulfobetaine comonomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogel Based on Polyhydroxyalkanoate Sulfonate: Control of the Swelling Rate by the Ionic Group Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proceedings.science [proceedings.science]
- 6. Preservative cytotoxicity to cultured corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Sulfopropyl Methacrylate (SPM) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-Sulfopropyl methacrylate (B99206) (SPM).
Troubleshooting Guide
This guide addresses common issues encountered during SPM polymerization, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poorly Controlled Polymerization (High Polydispersity) | Inadequate control in aqueous solution for ATRP: Homopolymerization of SPM in pure water via Atom Transfer Radical Polymerization (ATRP) can be poorly controlled.[1][2] | Use a mixed solvent system: A mixture of water and an organic solvent like N,N-dimethylformamide (DMF) can significantly improve control over the polymerization. For example, a water:DMF 50:50 (v/v) mixture has been shown to be effective.[1][2] Optimize catalyst system: For ATRP, the addition of a deactivator like Cu(II)Cl₂ is crucial for maintaining control. An addition of at least 60% Cu(II)Cl₂ with respect to the Cu(I)Cl activator is recommended in a water/DMF system.[1][2] |
| Inherent challenges of ionic monomers: The charged nature of SPM can interfere with the polymerization mechanism. | Employ protecting group chemistry: Polymerize a protected, non-ionic version of the SPM monomer. The protecting group can be removed after polymerization to yield the desired poly(SPM).[3][4][5] This approach allows for better control and characterization. Consider RAFT polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust method for controlling the polymerization of protected SPM monomers.[3][4] | |
| Low Polymerization Yield or Slow Reaction | Solubility issues: The initiator or other monomers may not be soluble in the aqueous polymerization medium required for SPM.[1][2][6] | Use a co-solvent: As mentioned above, a mixed solvent system (e.g., water/DMF) can improve the solubility of all reaction components.[1][2] Form a supramolecular complex: For ATRP, using a crown ether (e.g., 18-crown-6) can form a complex with the SPM monomer, improving its solubility in polar organic solvents where a hydrophobic initiator is also soluble.[6] |
| Low initiator efficiency: The chosen initiator may not be efficient for the specific polymerization conditions.[6] | Select an appropriate initiator: For RAFT polymerization, initiators like 4,4'-Azobis(4-cyanovaleric acid) or 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIBI) have been used successfully.[7] For ATRP, a suitable initiator in combination with the catalyst system is critical. | |
| Difficulty in Polymer Characterization | Permanent charge of the polymer: The strong anionic nature of poly(SPM) makes it challenging to analyze using standard techniques like Gel Permeation Chromatography (GPC) in common organic eluents.[3][4][5] | Use aqueous GPC: Employ a GPC system specifically designed for aqueous solutions with appropriate columns and eluents containing salt to screen charge effects. Characterize a protected precursor: If using protecting group chemistry, the non-ionic precursor polymer can be readily characterized by standard GPC and NMR before deprotection.[3][4][5] |
| Incomplete Functionalization | Post-polymerization modification issues: Introducing the sulfonate group after polymerization can be incomplete.[3][4] | Polymerize the functional monomer directly: Polymerizing the SPM monomer (or its protected form) directly ensures 100% functionalization in every repeating unit. |
| Polymer Brush Degrafting | Hydrolysis of the anchoring layer: The linkage between the polymer brush and the substrate can be susceptible to cleavage in aqueous environments over time.[8][9] | Optimize surface chemistry: The choice of initiator and substrate functionalization is critical for creating a stable bond. Control environmental conditions: Be aware that factors like ionic strength of the aqueous solution can influence the rate of degrafting.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is my SPM polymerization uncontrolled in pure water when using ATRP?
ATRP of SPM in pure water is often poorly controlled, leading to polymers with high polydispersity (e.g., PDI > 1.3).[1][2] This is attributed to the high polarity of the medium and the ionic nature of the monomer, which can affect the stability and reactivity of the copper catalyst complex. To achieve better control, it is highly recommended to use a mixed solvent system, such as water/DMF, and to add a sufficient amount of the deactivator (Cu(II) species).[1][2]
Q2: I am trying to create a block copolymer with SPM and a hydrophobic monomer. What is the best approach?
Synthesizing amphiphilic block copolymers directly can be challenging due to the opposing solubility requirements of the monomers.[2] A highly effective strategy is to use a protected form of the 3-sulfopropyl methacrylate monomer.[3][4] This allows the polymerization to be carried out in organic solvents where both the protected SPM and the hydrophobic monomer are soluble. Following the polymerization, the protecting group can be selectively removed to reveal the hydrophilic, anionic block. RAFT polymerization is a well-suited technique for this approach.[3][4]
Q3: How can I accurately determine the molecular weight of my poly(SPM)?
The permanent charge of poly(SPM) makes it difficult to analyze with conventional GPC in organic solvents. The recommended methods are:
-
Aqueous GPC: Use a GPC system with an aqueous mobile phase containing salt (e.g., NaNO₃) to minimize ionic interactions with the column material.
-
Characterization of a Precursor Polymer: If you are using a protected SPM monomer, you can characterize the resulting hydrophobic precursor polymer using standard GPC with organic eluents (e.g., THF, DMF). The molecular weight of the final poly(SPM) can then be calculated based on the molecular weight of the precursor and the protecting group.[4]
Q4: What are the advantages of using a protected SPM monomer?
Using a protected SPM monomer offers several advantages:
-
Improved Solubility: The protected monomer is soluble in a wider range of organic solvents, facilitating copolymerization with hydrophobic monomers.[3][4]
-
Enhanced Control: Polymerization of the neutral, protected monomer often proceeds with better control, leading to lower polydispersity.[3][4]
-
Easier Characterization: The resulting non-ionic polymer is easier to characterize using standard techniques before the deprotection step.[3][4][5]
-
Avoids Harsh Post-Modification: It eliminates the need for potentially incomplete or damaging post-polymerization sulfonation reactions.[3][4]
Q5: What is a suitable RAFT agent for the polymerization of protected SPM?
For methacrylate monomers, dithiobenzoate-based RAFT agents are known to provide excellent control. 4-Cyano-4-(thiobenzoylthio)pentanoic acid has been successfully used as a chain transfer agent (CTA) for the RAFT polymerization of protected SPM monomers.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on SPM polymerization.
Table 1: ATRP of Potassium this compound (SPMA) [1][2]
| Solvent System | [Cu(II)Cl₂] / [Cu(I)Cl] Ratio | Polydispersity Index (PDI) | Control |
| Pure Water | 200% | 1.38 | Poor |
| Water:DMF (50:50 v/v) | ≥ 60% | 1.15 - 1.25 | Good |
Table 2: RAFT Polymerization of Protected SPM Homopolymers [4]
| Protected Monomer | [M] (M) | [CTA] (mM) | [AIBN] (mM) | Mn,calc (kg mol⁻¹) | Mn,GPC (kg mol⁻¹) | PDI |
| Isobutyl-SPMA | 1.0 | 10.0 | 2.0 | 25.4 | 24.1 | 1.12 |
| Neopentyl-SPMA | 1.0 | 10.0 | 2.0 | 24.9 | 23.4 | 1.13 |
| Benzyl-SPMA | 1.0 | 10.0 | 2.0 | 26.1 | 25.5 | 1.14 |
M: Monomer, CTA: Chain Transfer Agent, AIBN: Initiator, Mn,calc: Calculated number-average molecular weight, Mn,GPC: GPC-measured number-average molecular weight (reported as PMMA equivalents), PDI: Polydispersity Index.
Experimental Protocols
1. Synthesis of Protected this compound Monomers [3][4][10]
This is a two-step, one-pot procedure.
-
Step 1: Activation. The potassium salt of this compound (K-SPMA) is dispersed in anhydrous DMF and activated with oxalyl chloride at 0 °C. It is crucial to use anhydrous DMF as water will interfere with this step. The resulting sulfonyl chloride intermediate is sensitive to hydrolysis and is not isolated.
-
Step 2: Esterification. The sulfonyl chloride solution is slowly added to a solution of the desired alcohol (e.g., isobutanol, benzyl (B1604629) alcohol) and triethylamine (B128534) to form the protected monomer.
-
Purification: The crude product is purified by extraction and column chromatography.
2. RAFT Polymerization of Protected SPM [3][4]
-
Materials: Protected SPM monomer, a RAFT chain transfer agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and a thermal initiator (e.g., AIBN).
-
Procedure: The monomer, CTA, and initiator are dissolved in an appropriate solvent (e.g., DMF). The solution is deoxygenated by purging with an inert gas (e.g., argon) or by freeze-pump-thaw cycles. The polymerization is then carried out at a specific temperature (e.g., 70 °C) for a set time.
-
Quenching and Isolation: The polymerization is quenched by rapid cooling. The polymer is isolated by precipitation into a non-solvent (e.g., pentane/ethanol mixture).
3. Surface-Initiated ARGET-ATRP of SPMA [11]
-
Substrate Preparation: Silicon wafers are functionalized with an ATRP initiator.
-
Polymerization Cocktail: A stock solution is prepared containing the SPMA monomer (as the potassium salt), copper(II) chloride (CuCl₂), and a ligand (e.g., 2,2'-bipyridine) in a water/methanol mixture. A separate fresh solution of a reducing agent (e.g., ascorbic acid) is also prepared.
-
Procedure: The polymerization is conducted by placing the initiator-functionalized substrate in the polymerization cocktail containing the reducing agent. The reaction can be carried out at room temperature. This method has the advantage of being air-tolerant.
-
Analysis: The thickness of the resulting polymer brush is measured using ellipsometry.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(SPM) via a protection group strategy.
Caption: Troubleshooting flowchart for common issues in SPM polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Direct Synthesis of Poly(potassium this compound) Cylindrical Polymer Brushes via ATRP Using a Supramolecular Complex With Crown Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Swelling and Degrafting of Poly(this compound) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Scalable Air-Tolerant μL-Volume Synthesis of Thick Poly(SPMA) Brushes Using SI-ARGET-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATRP of 3-Sulfopropyl Methacrylate for High Grafting Density
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Atom Transfer Radical Polymerization (ATRP) of 3-Sulfopropyl methacrylate (B99206) (SPM) for achieving high grafting density.
Troubleshooting Guide
This guide addresses common issues encountered during the surface-initiated ATRP (SI-ATRP) of SPM, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Grafting Density | 1. Insufficient Initiator Density on the Surface: The number of initiating sites on the substrate is too low.[1][2] 2. Low Initiator Efficiency: Not all surface-bound initiators start a polymer chain. 3. Premature Termination of Polymerization: Termination reactions dominate over propagation.[1] 4. Steric Hindrance: High monomer concentration or rapid initial polymerization can hinder further monomer addition.[3] 5. Low Catalyst Concentration: Insufficient catalyst can lead to a lower initiation rate.[4] | 1. Optimize Initiator Immobilization: Increase the concentration of the initiator solution during surface functionalization or prolong the reaction time.[2] Ensure a uniform self-assembled monolayer (SAM) of the initiator. 2. Use a Sacrificial Initiator: Adding a free initiator to the solution can help control the polymerization in the solution phase, leading to better control over the grafted chains.[5] 3. Minimize Termination: Conduct the reaction in a dilute solution, stop the reaction at a lower monomer conversion, or add a deactivator (Cu(II) species) to the initial reaction mixture.[1] 4. Control Polymerization Rate: Lower the reaction temperature or the monomer concentration. 5. Adjust Catalyst Concentration: While high concentrations can lead to uncontrolled polymerization, a sufficient amount is necessary for efficient initiation. The optimal concentration should be determined experimentally.[4] |
| Poor Control over Polymerization (High Polydispersity) | 1. Presence of Oxygen: Oxygen is a radical scavenger and can terminate the polymerization.[6] 2. Inappropriate Catalyst/Ligand Complex: The chosen catalyst may be too active or not stable under the reaction conditions.[7] 3. Solvent Issues: The catalyst complex may not be soluble, or the solvent may interact with the catalytic system.[7][8] 4. High Reaction Temperature: Can lead to faster termination rates. | 1. Thorough Deoxygenation: Degas all reagents (monomer, solvent) and the reaction vessel by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[6][9] Consider using Activators ReGenerated by Electron Transfer (ARGET) ATRP, which is more tolerant to oxygen.[6] 2. Select an Appropriate Catalyst System: For SPM, a CuBr/2,2'-bipyridine (bpy) system in a water/DMF mixture has been shown to be effective.[8] The ratio of Cu(I) to Cu(II) is crucial for controlling the polymerization.[8] 3. Optimize Solvent System: For the ionic monomer SPM, a mixture of water and a polar organic solvent like DMF or DMSO is often necessary to ensure the solubility of all components.[8][10] 4. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to slow down the reaction and minimize side reactions. |
| Reaction Does Not Start or is Very Slow | 1. Inactivated Catalyst: The Cu(I) activator may have been oxidized to the inactive Cu(II) deactivator.[11] 2. Impure Monomer or Solvent: Inhibitors in the monomer or impurities in the solvent can quench the radicals. 3. Low Temperature: The reaction temperature may be too low for the chosen catalyst system. | 1. Use a Reducing Agent: In ARGET ATRP, a reducing agent like ascorbic acid or tin(II) 2-ethylhexanoate (B8288628) is used to continuously regenerate the Cu(I) activator.[6] 2. Purify Reagents: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor. Use high-purity solvents. 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress. |
| Inconsistent Results | 1. Variability in Surface Preparation: Inconsistent initiator density or surface cleanliness. 2. Inaccurate Reagent Ratios: Small variations in the amounts of catalyst, ligand, or initiator can significantly affect the outcome. | 1. Standardize Surface Preparation Protocol: Ensure a consistent and reproducible method for cleaning and functionalizing the substrate. 2. Prepare a Stock Solution: For the catalyst and ligand, preparing a stock solution can help in dispensing accurate amounts for each reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal initiator density on the substrate for achieving high grafting density?
A1: The grafting density of the polymer brush is directly influenced by the density of the initiator on the surface.[1] Generally, a higher initiator density leads to a higher grafting density. However, at very high initiator densities, steric hindrance between adjacent growing polymer chains can limit the chain length. The optimal initiator density often needs to be determined empirically for a specific substrate and monomer. For silanization on silicon wafers, initiator concentrations in the millimolar range are typically used.[2]
Q2: How does the catalyst concentration affect the grafting density of poly(SPM)?
A2: The catalyst concentration plays a crucial role in controlling the initiation and propagation rates. A higher catalyst concentration can lead to a faster initiation rate and potentially a higher number of grafted chains (higher grafting density).[4] However, an excessively high catalyst concentration can also lead to a loss of control over the polymerization, resulting in a high polydispersity and increased termination reactions. In ARGET ATRP, significantly lower catalyst concentrations (in the ppm range) can be used effectively.[4]
Q3: What is the best solvent system for the ATRP of 3-Sulfopropyl methacrylate (SPM)?
A3: SPM is an ionic monomer and is soluble in water. However, the typical ATRP catalyst complexes (e.g., CuBr/bpy) have limited solubility in pure water. Therefore, a mixture of water and a polar organic solvent is often employed. A water/DMF (dimethylformamide) mixture has been successfully used, with the ratio adjusted to ensure the solubility of all components.[8] For example, a 50:50 (v/v) mixture of water:DMF has been shown to provide good control over the polymerization.[8] DMSO (dimethyl sulfoxide) can also be a suitable co-solvent.[10]
Q4: What is the role of the Cu(II) deactivator, and should I add it at the beginning of the reaction?
A4: The Cu(II) deactivator (e.g., CuBr₂) plays a critical role in establishing the equilibrium between the active (radical) and dormant species, which is the cornerstone of a controlled radical polymerization. Adding a small amount of the Cu(II) species at the start of the reaction can help to establish this equilibrium quickly and suppress termination reactions, leading to better control over the polymerization and a narrower molecular weight distribution.[8] For the ATRP of SPM in a water/DMF mixture, the addition of at least 60% Cu(II)Cl₂ with respect to Cu(I)Cl was found to be beneficial for achieving good control.[8]
Q5: Can I perform the ATRP of SPM in the presence of air?
A5: Traditional ATRP is highly sensitive to oxygen, which can terminate the polymerization by reacting with the propagating radicals. Therefore, it requires stringent deoxygenation procedures.[6] However, a variation of ATRP called Activators ReGenerated by Electron Transfer (ARGET) ATRP is much more tolerant to oxygen.[6] In ARGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) species that may form due to oxygen exposure. This method can simplify the experimental setup and is particularly advantageous for surface-initiated polymerizations.[6]
Experimental Protocols
Protocol 1: Surface Functionalization with ATRP Initiator
This protocol describes the immobilization of an ATRP initiator (e.g., (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide) on a silicon substrate.
-
Substrate Cleaning: Clean the silicon wafers by sonication in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each. Dry the wafers under a stream of nitrogen.
-
Surface Activation: Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silanization: Immerse the cleaned and activated wafers in a 1-5% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) for 2-4 hours at room temperature.
-
Rinsing and Curing: Rinse the wafers with toluene and then isopropanol to remove any physically adsorbed silane. Cure the wafers in an oven at 110°C for 1 hour.
-
Initiator Immobilization: Immerse the APTES-functionalized wafers in a solution of anhydrous toluene containing triethylamine (B128534) (as an acid scavenger) and α-bromoisobutyryl bromide. The reaction is typically carried out at 0°C for 2 hours.
-
Final Rinsing: Rinse the initiator-functionalized wafers with toluene, isopropanol, and deionized water, and then dry them under a stream of nitrogen.
Protocol 2: Surface-Initiated ARGET ATRP of this compound (SPM)
This protocol outlines a general procedure for the air-tolerant SI-ARGET-ATRP of SPM.
-
Prepare the Reaction Mixture: In a Schlenk flask, dissolve the this compound (SPM) monomer, the ligand (e.g., 2,2'-bipyridine), and the Cu(II) catalyst (e.g., CuBr₂) in a deoxygenated water/DMF solvent mixture.
-
Add Reducing Agent: Add the reducing agent (e.g., ascorbic acid) to the solution.
-
Introduce Substrate: Place the initiator-functionalized substrate into the reaction flask.
-
Initiate Polymerization: Seal the flask and place it in a thermostated oil bath at the desired reaction temperature (e.g., 20-60°C).
-
Monitor Reaction: The polymerization progress can be monitored by taking samples at different time intervals and analyzing the polymer thickness using ellipsometry or AFM.
-
Terminate Polymerization: After the desired time, stop the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent.
-
Clean the Substrate: Remove the substrate from the reaction solution and rinse it thoroughly with deionized water and isopropanol to remove any non-grafted polymer and residual catalyst. Dry the substrate under a stream of nitrogen.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Effect on Grafting Density |
| Initiator Concentration | Low | Medium | High | Generally increases with concentration, but may plateau at very high concentrations.[2] |
| [Monomer]:[Initiator] | 100:1 | 200:1 | 300:1 | Higher ratio leads to longer polymer chains, which can decrease grafting density due to steric hindrance. |
| [Cu(I)]:[Ligand] | 1:1 | 1:2 | 1:3 | Affects catalyst activity and stability; optimal ratio is ligand-dependent. |
| Solvent (Water:DMF) | 70:30 | 50:50 | 30:70 | Affects solubility of all components and catalyst activity.[8] |
| Temperature (°C) | 25 | 45 | 65 | Higher temperature increases the polymerization rate but can also increase termination, potentially lowering grafting density. |
Visualizations
Caption: Workflow for surface-initiated ARGET ATRP of this compound.
Caption: Troubleshooting decision tree for low grafting density in SI-ATRP.
References
- 1. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. ijche.com [ijche.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight | MDPI [mdpi.com]
- 6. Scalable Air-Tolerant μL-Volume Synthesis of Thick Poly(SPMA) Brushes Using SI-ARGET-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Direct Synthesis of Poly(potassium this compound) Cylindrical Polymer Brushes via ATRP Using a Supramolecular Complex With Crown Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving RAFT Polymerization Control of 3-Sulfopropyl Methacrylate (SPMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 3-sulfopropyl methacrylate (B99206) (SPMA).
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during the RAFT polymerization of SPMA.
| Problem | Potential Cause | Suggested Solution |
| 1. Slow or No Polymerization | Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of radical polymerizations. | Degassing: Thoroughly degas the reaction mixture. Common methods include at least three freeze-pump-thaw cycles or purging with an inert gas (e.g., nitrogen, argon) for an extended period.[1] |
| Inefficient Initiator: The chosen initiator may have a low decomposition rate at the reaction temperature. | Initiator Selection & Temperature: Ensure the initiator is suitable for the reaction temperature. For example, AIBN is commonly used at 60-80 °C.[2][3] If a lower temperature is desired, select an initiator with a lower half-life temperature. Increasing the reaction temperature can also increase the rate of polymerization.[4][5] | |
| Inappropriate RAFT Agent (CTA): The selected CTA may not be suitable for methacrylate polymerization. | CTA Selection: For methacrylates like SPMA, dithiobenzoates and trithiocarbonates are generally effective. 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP) has been successfully used for protected SPMA.[6] | |
| Impure Reagents: Impurities in the monomer, solvent, or RAFT agent can inhibit polymerization. | Purification: Use purified monomer and high-purity solvents. If using the potassium salt of SPMA (K-SPMA), ensure it is dry. | |
| 2. Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.3) | Incorrect CTA to Initiator Ratio: An inappropriate ratio can lead to a high concentration of primary radicals, causing uncontrolled polymerization. | Optimize CTA/Initiator Ratio: The molar ratio of CTA to initiator is critical. A higher ratio generally leads to better control but may slow down the reaction.[2] Start with a ratio of [CTA]:[I] between 5:1 and 10:1 and optimize from there. |
| Low Chain Transfer Constant of CTA: The CTA may have a low transfer constant for SPMA, leading to poor mediation of the polymerization. | Select a More Active CTA: Choose a RAFT agent known to have a high chain transfer constant for methacrylates. | |
| High Monomer Conversion: Pushing the polymerization to very high conversions can lead to termination reactions and a broadening of the molecular weight distribution. | Limit Conversion: For critical applications requiring a narrow PDI, consider stopping the reaction at a moderate conversion (e.g., 70-80%). | |
| Hydrolysis of RAFT Agent (in aqueous media): The thiocarbonylthio group of the RAFT agent can be susceptible to hydrolysis, especially at higher pH, leading to loss of control. | Control pH: When polymerizing SPMA in water, maintaining a slightly acidic to neutral pH can help minimize hydrolysis of the RAFT agent. | |
| 3. Bimodal or Tailing GPC Trace | Inefficient Initiation by the R-group of the CTA: If the R-group radical is a poor initiating species for SPMA, it can lead to a population of dead polymer chains. | CTA R-Group Selection: The R-group of the RAFT agent should be a good homolytic leaving group and an efficient initiator for the monomer. For methacrylates, tertiary cyanoalkyl groups are often effective. |
| Presence of a High Molecular Weight Shoulder: This can be caused by rapid initiation before the RAFT equilibrium is established, leading to some uncontrolled free radical polymerization.[7] | Adjust Initiator Concentration/Temperature: Lowering the initiator concentration or the reaction temperature can help to slow down the initial burst of radicals, allowing the RAFT agent to gain control more effectively.[7] | |
| Presence of a Low Molecular Weight Shoulder: This may indicate issues with chain transfer, possibly due to insufficient monomer concentration.[7] | Increase Monomer Concentration: Increasing the monomer concentration may help to drive the polymerization and reduce the formation of low molecular weight species.[7] | |
| 4. Polymer Precipitation During Polymerization | Poor Solubility of the Growing Polymer: As the polymer chains grow, they may become insoluble in the reaction solvent. | Solvent Selection: Choose a solvent that can solubilize both the monomer and the resulting polymer. For protected, hydrophobic SPMA monomers, organic solvents like DMF are suitable. For the direct polymerization of SPMA potassium salt, aqueous media are used.[8][9] |
| Polymerization-Induced Self-Assembly (PISA): If the growing polymer block becomes insoluble, it can lead to the formation of nanoparticles. | Control PISA Conditions: If PISA is desired, reaction conditions (e.g., solvent composition, solids content) can be tuned to control the morphology of the nano-objects. If PISA is to be avoided, a better solvent for the polymer is needed. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to polymerize SPMA directly in aqueous media?
A1: Direct RAFT polymerization of SPMA potassium salt in water is feasible. Key considerations include:
-
RAFT Agent: Use a water-soluble RAFT agent. 4-Cyano-4-(thiobenzoylthio)pentanoic acid has been used successfully.[9]
-
Initiator: A water-soluble initiator like 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIBI) is a suitable choice.[9]
-
pH Control: Maintain a slightly acidic to neutral pH to minimize the hydrolysis of the RAFT agent.[8]
-
Degassing: Thoroughly degas the aqueous solution to remove dissolved oxygen.
Q2: Why should I consider using a protected SPMA monomer?
A2: Using a protected form of SPMA, such as an isobutyl-protected SPMA, offers several advantages. It allows the polymerization to be carried out in organic solvents like DMF, which can sometimes provide better control over the polymerization of methacrylates.[6] The protecting group can then be removed under mild conditions to yield the final poly(SPMA).[6] This approach can circumvent issues related to the solubility of the monomer and polymer in different media and potential side reactions in aqueous solutions.
Q3: How do I choose the right RAFT agent for SPMA polymerization?
A3: The choice of RAFT agent is crucial for achieving good control. For methacrylates like SPMA, dithiobenzoates and trithiocarbonates are generally the most effective classes of RAFT agents.[6] The "Z" group of the RAFT agent (ZC(=S)SR) influences the reactivity of the C=S double bond, while the "R" group should be a good homolytic leaving group and an efficient radical initiator for SPMA. For methacrylates, tertiary cyanoalkyl R-groups are often a good choice.
Q4: What are typical PDI values for a well-controlled RAFT polymerization of SPMA?
A4: A well-controlled RAFT polymerization of SPMA should yield polymers with a narrow molecular weight distribution, reflected in a low polydispersity index (PDI). Typically, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control.
Q5: How can I purify the final poly(SPMA)?
A5: The purification method depends on the properties of the polymer. For poly(SPMA) synthesized from a protected monomer in an organic solvent, the polymer can be purified by precipitation in a non-solvent, such as a pentane/ethanol mixture, to remove the solvent and unreacted monomer.[6] For water-soluble poly(SPMA), dialysis against deionized water is an effective method to remove unreacted monomer, initiator fragments, and salts. The purified polymer can then be isolated by freeze-drying (lyophilization).
Quantitative Data Summary
The following tables summarize typical experimental conditions and results for the RAFT polymerization of SPMA and related monomers.
Table 1: RAFT Polymerization of Protected SPMA [6]
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI |
| Isobutyl-protected SPMA | CTP | AIBN | DMF | 100:1:0.2 | 70 | 4 | >80 | 25.0 | 1.15 |
| Neopentyl-protected SPMA | CTP | AIBN | DMF | 100:1:0.2 | 70 | 4 | >80 | 26.5 | 1.18 |
Table 2: Aqueous RAFT Polymerization of SPMA Potassium Salt [9]
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI |
| SPMA-K | CTBCOOH | AIBI | Water | 200:1:0.2 | 70 | 2 | >95 | 45.0 | 1.20 |
Detailed Experimental Protocols
Protocol 1: RAFT Polymerization of Isobutyl-Protected SPMA in DMF[7]
-
Monomer Synthesis: Synthesize the isobutyl-protected SPMA monomer from potassium salt of 3-sulfopropyl methacrylate (K-SPMA) as described in the literature.[6]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the RAFT agent (4-cyano-4-(thiobenzoylthio)pentanoic acid, CTP) and the initiator (azobisisobutyronitrile, AIBN) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Monomer: Add the purified isobutyl-protected SPMA monomer to the solution. A typical molar ratio is [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 4 hours).
-
Termination and Purification: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a pentane/ethanol mixture to remove DMF and unreacted monomer.
-
Characterization: Dry the polymer under vacuum and characterize it using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and ¹H NMR to confirm the structure and determine monomer conversion.
Protocol 2: Aqueous RAFT Polymerization of SPMA Potassium Salt[12]
-
Reaction Setup: In a reaction vessel, dissolve the SPMA potassium salt, the RAFT agent (4-cyano-4-(thiobenzoylthio)pentanoic acid, CTBCOOH), and the initiator (2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride, AIBI) in deionized water. A typical molar ratio is [SPMA-K]:[CTBCOOH]:[AIBI] = 200:1:0.2.
-
Degassing: Purge the reaction mixture with a high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the sealed reaction vessel to 70 °C with stirring for the intended duration (e.g., up to 2 hours).
-
Purification: After polymerization, purify the resulting polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and other small molecules.
-
Isolation: Isolate the purified poly(SPMA) by freeze-drying (lyophilization).
-
Characterization: Analyze the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using aqueous Gel Permeation Chromatography (GPC). Determine the monomer conversion using ¹H NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for RAFT polymerization of SPMA.
Caption: General experimental workflow for RAFT polymerization of SPMA.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature Effects in Conventional and RAFT Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
stability issues of poly(3-Sulfopropyl methacrylate) hydrogels in physiological conditions
Welcome to the technical support center for poly(3-Sulfopropyl methacrylate) (pSPM) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common stability issues encountered during experiments under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: My pSPM hydrogel is swelling excessively or shrinking unexpectedly in my physiological buffer (e.g., PBS, cell culture medium). Why is this happening?
A1: This is the most common issue and is typically related to the hydrogel's interaction with its environment rather than chemical degradation. pSPM is a polyelectrolyte hydrogel, and its swelling is highly sensitive to the ionic strength, pH, and temperature of the surrounding medium.[1][2]
-
Ionic Strength: When a pSPM hydrogel is transferred from deionized water to a physiological buffer with a high salt concentration (like PBS), it will often de-swell or shrink. This is due to a phenomenon known as the "anti-polyelectrolyte effect" and charge screening, which reduces the osmotic pressure difference between the hydrogel network and the external solution.[1] Conversely, moving it to a lower ionic strength solution will cause it to swell.
-
pH and Temperature: Changes in pH can alter the ionization of any secondary acidic or basic groups within your hydrogel network, affecting swelling.[1] Similarly, temperature can influence polymer chain mobility and hydration, with increased temperatures sometimes leading to faster and more extensive swelling.[1]
Q2: I am observing a significant loss of mass from my pSPM hydrogel over several weeks in culture. Is the hydrogel degrading?
A2: While pSPM itself is generally considered non-biodegradable due to its stable carbon-carbon backbone, mass loss can still occur.
-
Hydrolytic Degradation of Crosslinkers: The stability of the hydrogel network is often dictated by the crosslinker used. If your hydrogel was synthesized with a hydrolytically labile crosslinker (e.g., one containing ester bonds), this crosslinker can degrade over time in aqueous environments, leading to a loss of network integrity and mass.[3][4] The rate of hydrolysis can be tuned by altering the crosslinking density.[3]
-
Leaching of Unreacted Components: Initial mass loss may be due to the leaching of unreacted monomers, initiators, or non-covalently trapped polymers that were not removed during the post-synthesis washing steps.
-
Enzymatic Degradation: If working with cell cultures that produce enzymes like matrix metalloproteinases (MMPs), and if the hydrogel contains peptide sequences susceptible to these enzymes, cell-mediated degradation can occur.[3] However, this is not a typical characteristic of standard pSPM hydrogels.
Q3: The mechanical properties (e.g., stiffness, elasticity) of my hydrogel are changing during my long-term experiment. What is the cause?
A3: Changes in mechanical properties are almost always linked to changes in the hydrogel's swelling state and network structure.
-
Swelling and De-swelling: As the hydrogel swells, the polymer chains are pushed further apart, decreasing the effective crosslink density and thus reducing the stiffness (elastic modulus).[5][6] Conversely, de-swelling concentrates the polymer chains, increasing stiffness.
-
Crosslinker Degradation: If the crosslinks are degrading, the hydrogel network will weaken, leading to a significant decrease in mechanical strength and stiffness over time.[4]
-
Ionic Interactions: In physiological media, multivalent cations (like Ca²⁺ in cell culture media) can form ionic crosslinks within the polymer network, potentially increasing its stiffness.[1]
Q4: I'm observing a high initial "burst release" of my encapsulated drug or protein from the hydrogel. How can I fix this?
A4: A high initial burst release is a common challenge in drug delivery applications. It is often caused by the rapid diffusion of the drug that is adsorbed on the surface of the hydrogel or trapped in pores near the surface.[7]
-
Surface-Adsorbed Drug: A significant portion of the payload may be weakly bound to the hydrogel surface instead of being properly entrapped within the polymer network.
-
Porous Structure: A highly porous structure can lead to rapid ingress of the release medium and subsequent rapid diffusion of the drug out of the hydrogel.[7]
-
Loading Method: The method used to load the drug can result in a higher concentration near the hydrogel surface.
Troubleshooting Guides
Issue 1: Inconsistent Swelling Behavior
| Symptom | Possible Cause | Troubleshooting Steps |
| Excessive Swelling | Low ionic strength of the medium; Low crosslinker density. | 1. Ensure the ionic strength of your buffer matches your intended physiological condition. 2. Increase the crosslinker concentration during synthesis to create a denser network that restricts swelling.[8][9] 3. Pre-equilibrate the hydrogel in the final buffer for 24-48 hours before starting the experiment. |
| Unexpected Shrinking (De-swelling) | High ionic strength of the medium (e.g., moving from water to PBS).[1] | 1. This is often expected behavior. Document the equilibrium swelling ratio in the final medium. 2. To minimize volume change, perform all washing and loading steps in a buffer with a similar ionic strength to the final experimental medium. |
| Variable Swelling Between Batches | Inconsistent polymerization conditions (temperature, initiator/crosslinker concentration). | 1. Precisely control the monomer, crosslinker, and initiator concentrations for each synthesis. 2. Ensure a consistent polymerization temperature and time. 3. Standardize post-synthesis washing protocols to ensure complete removal of unreacted components. |
Issue 2: Premature Degradation or Loss of Mechanical Integrity
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid Mass Loss | Hydrolytically unstable crosslinker; Inadequate washing. | 1. If degradation is undesirable, switch to a more stable crosslinker, such as N,N'-methylene-bis-acrylamide (MBA). 2. If tunable degradation is desired, confirm the expected hydrolysis rate of your chosen crosslinker under your experimental conditions (pH 7.4, 37°C).[4][10] 3. Extend the duration of the post-synthesis washing steps (e.g., 3-5 days with frequent water changes) to remove all leachable materials.[7] |
| Hydrogel Becomes Brittle | High crosslinker concentration. | 1. Reduce the molar ratio of the crosslinker to the monomer. While this will increase swelling, it will improve flexibility.[11] |
| Hydrogel Fragments or Dissolves | Very low crosslinker concentration; Degradation of crosslinks. | 1. Increase the crosslinker concentration to ensure a stable network is formed. 2. Analyze the release medium for polymer fragments to confirm if degradation is occurring. 3. Verify the chemical stability of your specific crosslinker under physiological conditions. |
Quantitative Data Summary
Table 1: Effect of Crosslinker Concentration on pSPM Hydrogel Mechanical Properties Data synthesized from trends observed in the literature. Actual values are dependent on specific synthesis conditions.
| Crosslinker (e.g., MBA) Concentration | Relative Swelling Ratio | Typical Elastic Modulus Range | General Observation |
| Low (e.g., 1-2 mol%) | High | Soft (Low kPa) | Softer, more viscoelastic hydrogels may facilitate cell proliferation.[12] |
| Medium (e.g., 3-5 mol%) | Medium | Intermediate (Tens of kPa) | A balance between structural integrity and swelling. |
| High (e.g., >5 mol%) | Low | Stiff (High kPa to MPa) | Higher crosslinking leads to a denser network, reduced swelling, and increased stiffness.[9] |
Table 2: Effect of Environmental Factors on pSPM Hydrogel Swelling Illustrates general trends for polyelectrolyte hydrogels under physiological conditions.
| Factor | Change in Condition | Effect on Swelling Ratio | Mechanism |
| Ionic Strength | Increase (e.g., H₂O → PBS) | Decrease | Charge screening reduces electrostatic repulsion between polymer chains.[1] |
| Cation Valency | Increase (e.g., Na⁺ → Ca²⁺) | Decrease | Multivalent cations can act as ionic crosslinkers, tightening the network.[1] |
| Temperature | Increase (e.g., 25°C → 37°C) | Increase | Enhances polymer chain mobility and facilitates network expansion.[1] |
Experimental Protocols
Protocol 1: Swelling Ratio Measurement
-
Preparation: Prepare hydrogel samples of a known geometry (e.g., discs). Lyophilize the samples to obtain the initial dry weight (W_d).
-
Immersion: Immerse the dried hydrogels in the desired physiological buffer (e.g., PBS, pH 7.4) at 37°C.
-
Measurement: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel from the buffer.
-
Blotting: Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water.
-
Weighing: Immediately weigh the swollen hydrogel to obtain the swollen weight (W_s).
-
Calculation: Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d
-
Equilibrium: Continue measurements until the swollen weight remains constant over three consecutive time points, which indicates the equilibrium swelling ratio.
Protocol 2: In Vitro Degradation Study (Mass Loss)
-
Preparation: Prepare and lyophilize hydrogel samples to determine their initial dry weight (W_i).
-
Incubation: Place each hydrogel in a separate sterile tube containing a known volume of physiological buffer (e.g., PBS with 0.02% sodium azide (B81097) to prevent microbial growth) at 37°C.
-
Sampling: At each scheduled time point (e.g., 1, 3, 7, 14, 21, 28 days), retrieve a subset of the hydrogel samples (n=3 or more).
-
Washing & Drying: Rinse the retrieved samples with deionized water to remove salts, then lyophilize them until a constant weight is achieved. This is the final dry weight (W_f).
-
Calculation: Calculate the percent mass loss using the formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100
-
pH Monitoring: Optionally, measure the pH of the buffer at each time point to check for the release of any acidic or basic degradation byproducts.[13]
Visual Logic and Workflow Diagrams
Caption: Workflow for hydrogel stability assessment.
Caption: Troubleshooting logic for anomalous swelling.
Caption: Troubleshooting guide for burst drug release.
References
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of concentration of hydrophobic component and swelling in saline solutions on mechanical properties of a stretchable hydrogel - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Interplay of the Influence of Crosslinker Content and Model Drugs on the Phase Transition of Thermoresponsive PNiPAM-BIS Microgels | MDPI [mdpi.com]
- 10. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zwitterionic poly(sulfobetaine methacrylate) hydrogels with optimal mechanical properties for improving wound healing in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Poly(3-Sulfopropyl methacrylate) (pSPMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling polydispersity during the synthesis of poly(3-sulfopropyl methacrylate) (pSPMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pSPMA with low polydispersity?
A1: To achieve a low polydispersity index (PDI), controlled radical polymerization techniques are essential. The most commonly employed methods for pSPMA synthesis are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Q2: Why is my pSPMA polydispersity high when using conventional free radical polymerization?
A2: Conventional free radical polymerization lacks control over the initiation, propagation, and termination steps. This leads to the formation of polymer chains of varying lengths, resulting in a high polydispersity index (PDI), typically greater than 1.5. For applications requiring well-defined polymers, controlled polymerization techniques are necessary.
Q3: What is a good polydispersity index (PDI) for pSPMA synthesized via controlled radical polymerization?
A3: For pSPMA synthesized using techniques like RAFT or ATRP, a PDI value below 1.3 is generally considered indicative of a well-controlled polymerization. With optimization, it is possible to achieve PDI values approaching 1.1.[1]
Q4: Can I polymerize 3-sulfopropyl methacrylate (B99206) (SPMA) directly in water?
A4: Direct polymerization of SPMA in pure water can be challenging. For instance, ATRP of SPMA in water has been shown to be poorly controlled, leading to a relatively high polydispersity of around 1.38.[2] This is often due to side reactions involving the catalyst in a highly polar protic medium.[3] The use of mixed solvent systems, such as water/DMF, can significantly improve control over the polymerization.[2]
Q5: Is it necessary to protect the sulfonate group of the SPMA monomer?
A5: While not always necessary, protecting the sulfonate group can be an effective strategy.[4][5] The protected monomer is typically more hydrophobic, which can improve its solubility in organic solvents and simplify the polymerization and characterization processes.[4][5] The protecting groups can then be removed post-polymerization to yield the desired polysulfonate.[4][5]
Troubleshooting Guides
High Polydispersity Index (PDI)
High PDI is a common issue indicating a lack of control over the polymerization. The following sections provide potential causes and solutions for both RAFT and ATRP methods.
Caption: Troubleshooting workflow for high PDI in pSPMA synthesis.
| Problem | Possible Cause | Suggested Solution |
| High PDI in RAFT Polymerization | Inappropriate Chain Transfer Agent (CTA): The chosen RAFT agent may not be suitable for methacrylate polymerization. | Dithiobenzoates and trithiocarbonates are generally effective for controlling the polymerization of methacrylates.[4] Ensure the CTA is appropriate for SPMA. |
| Suboptimal [CTA]/[Initiator] Ratio: An incorrect ratio can lead to a loss of control. | Optimize the ratio of CTA to initiator. A higher ratio can sometimes lead to retardation, while a lower ratio can result in a higher population of dead chains. | |
| High Temperature: Elevated temperatures can increase the rate of irreversible termination reactions. | Consider lowering the reaction temperature. However, ensure the temperature is sufficient for the initiator to decompose at an appropriate rate. | |
| High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and side reactions. | Aim for a moderate to high conversion (e.g., 80-90%) and then stop the reaction.[4] | |
| High PDI in ATRP | Poor Solubility of Catalyst/Initiator: If the catalyst or initiator is not fully dissolved, the initiation will be inefficient and uncontrolled. | Use a suitable solvent system. For pSPMA, a mixture of water and an organic solvent like DMF is often effective.[2] |
| Incorrect Cu(I)/Cu(II) Ratio: An insufficient amount of the deactivator, Cu(II), leads to a high concentration of radicals and increased termination reactions. | Add a small amount of Cu(II) species (e.g., CuBr₂) at the beginning of the polymerization to establish the equilibrium quickly. In a water:DMF (50:50 v/v) system, adding at least 60% of Cu(II)Cl₂ with respect to Cu(I)Cl has been shown to provide good control.[2] | |
| Ligand Dissociation: In protic media, the ligand can dissociate from the copper center, reducing the catalyst's effectiveness. | Use a ligand that forms a stable complex with copper in the chosen solvent system. Increasing the ligand concentration can also help. | |
| Hydrolysis of Initiator or Dormant Species: Water can hydrolyze the initiator or the dormant polymer chain ends, leading to a loss of control. | While challenging in aqueous media, ensuring anhydrous conditions for the organic components before mixing can help. Using a mixed solvent can also mitigate this. |
Polymerization Fails to Initiate or is Extremely Slow
Caption: Troubleshooting workflow for failed or slow pSPMA polymerization.
| Problem | Possible Cause | Suggested Solution |
| Polymerization not starting or very slow | Presence of Oxygen: Dissolved oxygen is a radical scavenger and will inhibit the polymerization. | Thoroughly degas the reaction mixture. At least three freeze-pump-thaw cycles are recommended for RAFT and ATRP.[1] Alternatively, purge with a high-purity inert gas like argon or nitrogen for an extended period. |
| Inefficient Initiator: The initiator's half-life may be too long at the chosen reaction temperature, leading to a very slow rate of radical generation. | Ensure the initiator is suitable for the reaction temperature. For example, AIBN is commonly used at 60-80 °C.[1] If a lower temperature is required, select an initiator with a lower decomposition temperature. | |
| Impure Reagents: Impurities in the monomer, solvent, or CTA can act as inhibitors or retarders. | Purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove the inhibitor.[1] Use high-purity solvents and ensure the RAFT agent or ATRP catalyst is pure. | |
| (RAFT) Inappropriate CTA: The chosen RAFT agent may not be suitable for methacrylates, leading to poor chain transfer and slow polymerization. | Consult literature or supplier information to select a CTA with a high transfer constant for methacrylates. | |
| (ATRP) Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II) before the start of the polymerization. | Handle the Cu(I) salt under an inert atmosphere. Ensure all solvents and reagents are deoxygenated before adding the catalyst. |
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the polydispersity of pSPMA.
Table 1: Effect of Solvent on Polydispersity in ATRP of SPMA [2]
| Solvent System | [Cu(II)]/[Cu(I)] Ratio | Polydispersity Index (PDI) |
| Pure Water | 2.0 | 1.38 |
| Water:DMF (50:50 v/v) | ≥ 0.6 | 1.15 - 1.25 |
Table 2: Typical Reagent Ratios for Controlled Polymerization of SPMA
| Polymerization Method | [Monomer]:[CTA/Initiator]:[Initiator/Ligand] | Reference |
| RAFT | Varies depending on target molecular weight. A common starting point is [Monomer]:[CTA]:[Initiator] of 100:1:0.2. | [6] |
| ATRP | A typical ratio is [Monomer]:[Initiator]:[Cu(I)]:[Cu(II)]:[Ligand] of 50:1:1:0.6:2. | [2] |
Experimental Protocols
RAFT Polymerization of Potassium this compound (SPMA)
This protocol is a general guideline and may require optimization.
Materials:
-
Potassium this compound (SPMA)
-
4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTBCOOH) or other suitable RAFT agent
-
2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIBI) or other suitable initiator
-
Deionized water or a water/DMF mixture
-
Schlenk flask, magnetic stirrer, and oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve SPMA and the RAFT agent (e.g., CTBCOOH) in the chosen solvent (e.g., deionized water).[6]
-
Initiator Addition: Add the initiator (e.g., AIBI) to the solution.[6] The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be calculated accordingly.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.[6]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight/PDI (by GPC/SEC).
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air. The polymer can be purified by precipitation in a suitable non-solvent (e.g., ethanol/pentane mixtures) and dried under vacuum.[4]
ATRP of Potassium this compound (SPMA)
This protocol is a general guideline and may require optimization.
Materials:
-
Potassium this compound (SPMA)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂)
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Water/DMF solvent mixture (e.g., 50:50 v/v)
-
Schlenk flask, magnetic stirrer, and oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add CuBr, CuBr₂, and the ligand (e.g., bpy).
-
Solvent and Monomer Addition: Add the deoxygenated water/DMF solvent mixture to the flask, followed by the SPMA monomer. Stir until all components are dissolved.
-
Deoxygenation: If not already done, deoxygenate the entire mixture with a few more freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Initiation: While maintaining a positive pressure of inert gas, add the initiator (e.g., EBiB) via a degassed syringe.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 20 °C) and stir.[2]
-
Monitoring and Termination: Monitor the reaction and terminate it as described in the RAFT protocol.
-
Purification: The polymer is typically purified by dialysis against deionized water to remove the copper catalyst and unreacted monomer, followed by lyophilization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Mechanical Properties of 3-Sulfopropyl Methacrylate (SPM) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of 3-Sulfopropyl methacrylate (B99206) (SPM) hydrogels.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Mechanical Strength (Hydrogel is too soft or brittle) | 1. Insufficient crosslinker concentration.[1] 2. Inefficient polymerization reaction. 3. Suboptimal choice of crosslinking agent.[2][3] 4. Hydrolysis of the monomer or crosslinker. | 1. Increase the molar ratio of the crosslinking agent (e.g., EGDMA, PEGDA) to the SPM monomer.[4] 2. Ensure complete degassing of the monomer solution to remove oxygen, which can inhibit free-radical polymerization. Verify the activity of the initiator and ensure the reaction is conducted at the appropriate temperature and for a sufficient duration. 3. Experiment with different crosslinking agents. For example, longer-chain crosslinkers like polyethylene (B3416737) glycol diacrylate (PEGDA) can offer more flexibility compared to shorter ones.[2] 4. Use fresh, high-purity monomer and crosslinker. Store reagents in a cool, dark, and dry place. |
| Inconsistent Mechanical Properties Between Batches | 1. Variability in polymerization conditions (temperature, time). 2. Inaccurate measurement of reagents. 3. Incomplete mixing of components. 4. Variations in the water content of the hydrogel before testing.[4] | 1. Precisely control the polymerization temperature and time for all batches. 2. Use calibrated instruments for weighing and measuring all components. 3. Ensure the monomer, crosslinker, and initiator are thoroughly mixed before initiating polymerization. 4. Allow hydrogels to reach equilibrium swelling in a controlled buffer solution (e.g., PBS) before mechanical testing to ensure consistent hydration levels.[4] |
| Hydrogel Slips During Tensile Testing | 1. Inadequate gripping mechanism for soft hydrogels.[5] 2. Specimen geometry is not optimal.[5] | 1. Use specialized grips for soft materials, such as compression grips with a rough surface or grips with additional mechanical interlocking features.[6] 2. Use a dumbbell-shaped specimen instead of a rectangular one to concentrate stress in the gauge section and reduce the likelihood of failure at the grip points.[5] |
| Reduced Swelling and Altered Mechanical Properties After Sterilization | 1. Gamma radiation-induced additional crosslinking.[2][3] 2. Hydrolytic degradation during autoclaving. | 1. If gamma sterilization is used, be aware that it can increase the crosslinker density, which typically increases the compressive modulus but decreases the swelling ratio.[2][3] Consider this effect when designing your hydrogel. 2. If autoclaving, be mindful that the high temperature and steam can potentially lead to hydrolysis of ester bonds in the methacrylate backbone, which could weaken the hydrogel. Consider alternative sterilization methods like ethylene (B1197577) oxide (ETO) sterilization, which may have a less pronounced effect on the mechanical properties of certain hydrogels.[2] |
Frequently Asked Questions (FAQs)
1. How can I systematically improve the tensile and compressive strength of my SPM hydrogels?
To enhance the mechanical properties, you can explore several strategies:
-
Increase Crosslinker Density: A higher concentration of a chemical crosslinker like ethylene glycol dimethacrylate (EGDMA) will generally lead to a stiffer hydrogel with increased compressive and tensile strength.[4][7]
-
Introduce a Second Network: Creating an interpenetrating polymer network (IPN) by incorporating a second polymer network, such as gelatin methacrylate (GelMA) or alginate, can significantly improve the toughness and overall mechanical performance of the hydrogel.
-
Incorporate Physical Crosslinking: In addition to covalent chemical crosslinks, you can introduce physical crosslinks. For instance, using hydrophobic interactions by including micelles (e.g., from sodium dodecyl sulfate (B86663) - SDS) can create dynamic crosslinking sites that dissipate stress and improve flexibility.[8]
-
Modify the Polymer Backbone: Research has shown that altering the monomer structure, for example, by substituting sulfobetaine (B10348) methacrylate with sulfobetaine vinylimidazole, can increase the mechanical properties by an order of magnitude.[9][10][11]
2. What is the effect of the crosslinker concentration on the mechanical properties of SPM hydrogels?
The concentration of the crosslinking agent is a critical parameter that directly influences the mechanical properties of the hydrogel. Generally, as the crosslinker concentration increases, the following changes are observed:
-
Increased Modulus: Both the Young's modulus and shear modulus increase due to a higher crosslinking density, resulting in a stiffer material.[4]
-
Decreased Swelling: A more tightly crosslinked network restricts the influx of water, leading to a lower equilibrium swelling ratio.[4][7]
-
Potentially Increased Brittleness: While the strength may increase, excessively high crosslinker concentrations can lead to a more brittle hydrogel that fractures at lower strains.
Quantitative Impact of Crosslinker Concentration on Mechanical Properties
| Crosslinker (EGDMA) Concentration | Young's Modulus (E) | Shear Modulus (G) | Equilibrium Water Content (EWC) |
| Low | Decreased | Decreased | Increased |
| High | Increased | Increased | Decreased |
| Note: This table presents a general trend. Actual values will depend on the specific experimental conditions.[4] |
3. Are there alternative crosslinking strategies to the standard chemical crosslinkers?
Yes, several alternative and complementary crosslinking strategies can be employed:
-
Physical Crosslinking: This involves non-covalent interactions such as hydrogen bonds, hydrophobic associations, or ionic interactions.[8] These can lead to self-healing and injectable hydrogels. For sulfobetaine-based hydrogels, hydrophobic interactions can be introduced using surfactants like SDS to form micellar crosslinks.[8]
-
Ionic Crosslinking: If your hydrogel contains ionically charged groups, you can use ions of the opposite charge to form ionic crosslinks.
-
Click Chemistry: This refers to a class of reactions that are highly specific, efficient, and biocompatible, which can be used for controlled crosslinking.
4. How do I choose the appropriate mechanical testing method for my SPM hydrogels?
The choice of mechanical testing method depends on the specific properties you want to measure and the intended application of the hydrogel:
-
Uniaxial Tensile Testing: This is used to determine the Young's modulus, ultimate tensile strength, and elongation at break. It is suitable for assessing the elasticity and strength of the hydrogel under stretching.[6]
-
Uniaxial Compression Testing: This method is used to determine the compressive modulus and strength, which is particularly relevant for applications where the hydrogel will be under a compressive load.[6]
-
Rheometry: This technique is used to measure the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''). It is useful for understanding the gelation kinetics and the solid-like or liquid-like behavior of the material.
-
Indentation Testing: This can be used to determine the local mechanical properties of the hydrogel surface.[6]
5. How can I ensure the reproducibility of my mechanical testing results?
Reproducibility in mechanical testing of hydrogels can be challenging due to their soft and hydrated nature.[6] To improve reproducibility:
-
Standardize Specimen Preparation: Use consistent molds to ensure uniform sample dimensions.
-
Control Hydration: Always allow hydrogels to reach equilibrium swelling in a consistent buffer before testing.[4]
-
Optimize Testing Parameters: Use a consistent strain rate and preload for all tests.
-
Use Appropriate Specimen Geometry: Dumbbell-shaped specimens are often preferred for tensile testing to minimize stress concentrations at the grips.[5]
-
Perform Multiple Replicates: Test a sufficient number of samples (e.g., n=5 or more) to obtain statistically significant results.
Experimental Protocols
Protocol 1: Synthesis of SPM Hydrogel via Free-Radical Polymerization
-
Monomer Solution Preparation: In a glass vial, dissolve the 3-Sulfopropyl methacrylate (SPM) monomer and the desired molar ratio of a crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA) in deionized water or a suitable buffer (e.g., PBS).
-
Initiator Addition: Add a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) or a chemical initiator (e.g., ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED)) to the monomer solution. The concentration of the initiator will affect the polymerization rate.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization:
-
For photopolymerization: Transfer the solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm) for a specified time until a solid hydrogel is formed.
-
For chemical polymerization: Add the accelerator (e.g., TEMED) to the solution containing the initiator (e.g., APS) and quickly transfer it to a mold. Allow the polymerization to proceed at a controlled temperature.
-
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted monomers, initiator, and other impurities. The washing solution should be changed several times over 48-72 hours.
Protocol 2: Swelling Ratio Measurement
-
Initial Weight: After purification, gently blot the surface of the hydrogel to remove excess water and record its weight (swollen weight, Ws).
-
Drying: Place the hydrogel in a vacuum oven or lyophilizer until a constant dry weight is achieved.
-
Final Weight: Record the dry weight of the hydrogel (Wd).
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
Protocol 3: Uniaxial Compression Testing
-
Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the top and bottom surfaces are parallel.
-
Testing Machine Setup: Use a universal testing machine equipped with a suitable load cell. Place the hydrogel sample between two parallel compression plates.
-
Test Execution: Apply a compressive load at a constant strain rate (e.g., 1 mm/min). Record the force and displacement data until the hydrogel is compressed to a predefined strain or until it fractures.
-
Data Analysis: Convert the force-displacement data into a stress-strain curve. The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Visualizations
Caption: Experimental workflow for SPM hydrogel synthesis and characterization.
Caption: Decision-making logic for addressing low mechanical strength in SPM hydrogels.
References
- 1. Zwitterionic poly(sulfobetaine methacrylate) hydrogels with optimal mechanical properties for improving wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03901G [pubs.rsc.org]
- 3. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specimen Geometry Effect on Experimental Tensile Mechanical Properties of Tough Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Rapidly and Highly Self-Healing Poly(Sulfobetaine Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering the polymer backbone to strengthen nonfouling sulfobetaine hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering the polymer backbone to strengthen nonfouling sulfobetaine hydrogels. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Engineering the polymer backbone to strengthen nonfouling sulfobetaine hydrogels. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Controlling the Swelling of Poly(SPMA) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with poly(3-sulfopropyl methacrylate) (poly(SPMA)) hydrogels, specifically focusing on methods to reduce and control their swelling behavior for various applications.
Troubleshooting Guide
This guide addresses common issues related to excessive or uncontrolled swelling of poly(SPMA) hydrogels during experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive/Uncontrolled Swelling | 1. Low Crosslinking Density: Insufficient crosslinker concentration during synthesis leads to a looser network that can absorb more water.[1][2] 2. Low Ionic Strength of the Swelling Medium: In low ionic strength solutions (e.g., deionized water), the electrostatic repulsion between the negatively charged sulfonate groups on the polymer chains is maximized, leading to high swelling.[3][4] 3. High Concentration of Hydrophilic Monomer: A higher concentration of the SPMA monomer results in a more hydrophilic polymer network. | 1. Increase Crosslinker Concentration: Increase the molar ratio of the crosslinking agent (e.g., N,N'-methylenebisacrylamide) in the synthesis protocol. This will create a more tightly crosslinked network with a reduced capacity for swelling.[1][2] 2. Increase Ionic Strength of the Swelling Medium: Swell the hydrogel in a solution with a higher salt concentration (e.g., phosphate-buffered saline). The increased concentration of counter-ions will shield the negative charges on the polymer chains, reducing electrostatic repulsion and thus decreasing swelling.[3][4] 3. Modify Monomer Feed Ratio: If applicable to your experimental design, consider copolymerizing SPMA with a more hydrophobic monomer to reduce the overall hydrophilicity of the hydrogel. |
| Inconsistent Swelling Between Batches | 1. Variability in Polymerization Conditions: Inconsistent reaction times, temperatures, or initiator concentrations can lead to variations in crosslinking density and polymer chain length. 2. Inaccurate Measurement of Reagents: Small variations in the amounts of monomer, crosslinker, or initiator can significantly impact the final hydrogel structure. 3. Incomplete Polymerization: Insufficient reaction time or initiator concentration can result in a partially polymerized network with altered swelling properties. | 1. Standardize Polymerization Protocol: Ensure consistent reaction parameters (time, temperature, stirring speed) for all syntheses. 2. Precise Reagent Measurement: Use calibrated instruments to accurately weigh and dispense all reagents. 3. Ensure Complete Polymerization: Allow for sufficient reaction time and use the recommended initiator concentration to ensure the polymerization reaction goes to completion. |
| Hydrogel Dissolves or Loses Integrity During Swelling | 1. Insufficient Crosslinking: A very low crosslinker concentration may not be sufficient to form a stable, insoluble network. 2. Degradation of the Hydrogel: The swelling medium may contain substances that cause the hydrogel to degrade. | 1. Increase Crosslinker Concentration: Significantly increase the amount of crosslinker used in the synthesis. 2. Ensure Compatibility of Swelling Medium: Verify that the swelling medium is compatible with the poly(SPMA) hydrogel and will not cause chemical degradation. |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of the crosslinking agent affect the swelling of my poly(SPMA) hydrogel?
A1: The concentration of the crosslinking agent has an inverse relationship with the swelling ratio of the hydrogel. A higher concentration of the crosslinker leads to a higher crosslinking density, which results in a more tightly bound polymer network. This restricted network has less space to accommodate water molecules, thus reducing the equilibrium swelling ratio.[1][2] Conversely, a lower crosslinker concentration results in a looser network that can swell to a much larger volume.
Q2: How can I quantitatively predict the effect of the crosslinker on the swelling ratio?
A2: While the exact quantitative relationship can vary based on specific experimental conditions, the general trend is consistent. Below is a table with illustrative data from a study on poly(acrylic acid) hydrogels, which, as anionic hydrogels, exhibit similar behavior to poly(SPMA) hydrogels, demonstrating the effect of N,N'-methylenebisacrylamide (MBA) concentration on the equilibrium water content (EWC).
| Monomer Concentration (M) | Crosslinker (MBA) (mol%) | Equilibrium Water Content (EWC) (%) |
| 5 | 0.02 | ~90 |
| 5 | 0.04 | ~89 |
| 5 | 0.06 | ~83 |
| Data adapted from a study on poly(acrylic acid) hydrogels, which are expected to show a similar trend to poly(SPMA) hydrogels.[2] |
Q3: What is the influence of the ionic strength of the swelling medium on the hydrogel's swelling?
A3: The swelling of poly(SPMA) hydrogels is highly sensitive to the ionic strength of the surrounding solution. In deionized water or solutions with very low ionic strength, the negatively charged sulfonate groups on the polymer chains repel each other, causing the hydrogel network to expand and absorb a large amount of water. As the ionic strength of the solution increases (e.g., by adding salts like NaCl or using buffers like PBS), the cations in the solution shield the negative charges on the polymer chains. This "charge screening effect" reduces the electrostatic repulsion, leading to a collapse of the hydrogel network and a significant decrease in the swelling ratio.[3][4]
Q4: Is there a quantitative relationship between ionic strength and the swelling ratio?
A4: Yes, the swelling ratio of poly(SPMA) hydrogels decreases as the ionic strength of the swelling medium increases. The following table, based on data from a study on a pH-sensitive superporous hydrogel composite, illustrates this principle.
| Ionic Strength of Swelling Medium (M) | Equilibrium Swelling Ratio |
| 0.001 | High |
| 0.01 | Reduced |
| 0.1 | Significantly Reduced |
| 1 | Very Low |
| Illustrative trend based on data for anionic hydrogels.[3] |
The magnitude of the effect also depends on the charge of the cations in the salt solution. Divalent cations (e.g., Ca²⁺) and trivalent cations (e.g., Al³⁺) will have a more pronounced effect on reducing swelling compared to monovalent cations (e.g., Na⁺) at the same molar concentration due to their more effective charge screening.[3]
Experimental Protocols
Protocol 1: Synthesis of Poly(SPMA) Hydrogels with Tunable Swelling
This protocol describes the synthesis of poly(SPMA) hydrogels via free-radical polymerization, where the crosslinker concentration can be varied to control the swelling ratio.
Materials:
-
3-Sulfopropyl methacrylate (B99206) potassium salt (SPMA)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Molds (e.g., glass plates with silicone spacers)
Procedure:
-
Prepare Monomer Solution: Dissolve the desired amount of SPMA monomer in deionized water to create a stock solution (e.g., 2 M).
-
Prepare Crosslinker Solution: Prepare a stock solution of the MBA crosslinker in deionized water (e.g., 0.1 M).
-
Vary Crosslinker Concentration: In separate reaction vessels, mix the SPMA monomer solution with varying amounts of the MBA crosslinker solution to achieve the desired molar ratios (e.g., 1 mol%, 2 mol%, 5 mol% MBA relative to SPMA).
-
Initiate Polymerization: Add the APS initiator (e.g., 10% w/v solution) and TEMED accelerator to the monomer-crosslinker mixture. The amount of initiator will depend on the desired polymerization rate.
-
Casting the Hydrogel: Quickly pour the reaction mixture into the molds.
-
Curing: Allow the polymerization to proceed at room temperature for a set amount of time (e.g., 1-2 hours) or until the hydrogel is fully formed.
-
Purification: After polymerization, remove the hydrogels from the molds and immerse them in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers and initiator.
Protocol 2: Measurement of Hydrogel Swelling Ratio
This protocol outlines the gravimetric method for determining the swelling ratio of hydrogels.
Materials:
-
Synthesized and purified poly(SPMA) hydrogel discs
-
Swelling medium (e.g., deionized water, PBS of varying ionic strengths)
-
Analytical balance (at least 0.1 mg precision)
-
Kimwipes or filter paper
-
Forceps
-
Vials or a multi-well plate
Procedure:
-
Drying to a Constant Weight: Lyophilize (freeze-dry) the purified hydrogel samples until a constant dry weight (Wd) is achieved.
-
Initial Swelling: Immerse the dried hydrogel discs in the desired swelling medium at a specific temperature.
-
Measuring Swollen Weight: At regular time intervals, remove a hydrogel disc from the swelling medium.
-
Blotting: Gently and quickly blot the surface of the hydrogel with a Kimwipe to remove excess surface water without compressing the gel.
-
Weighing: Immediately weigh the swollen hydrogel (Ws).
-
Equilibrium Swelling: Continue this process until the weight of the swollen hydrogel no longer increases, indicating that equilibrium swelling has been reached.
-
Calculating the Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd Where:
-
Ws = Weight of the swollen hydrogel at equilibrium
-
Wd = Weight of the dry hydrogel
-
Visualizations
Caption: Factors influencing the swelling of poly(SPMA) hydrogels.
References
- 1. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aqueous Polymerization of 3-Sulfopropyl Methacrylate (SPMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation during the aqueous polymerization of 3-sulfopropyl methacrylate (B99206) (SPMA).
Troubleshooting Guide: Preventing Aggregation
Use this guide to diagnose and resolve common issues leading to aggregation during your SPMA polymerization experiments.
Logical Workflow for Troubleshooting Aggregation
The following diagram illustrates a step-by-step process to identify and address potential causes of aggregation.
Frequently Asked Questions (FAQs)
Q1: My SPMA polymerization in pure water resulted in a cloudy solution and precipitate. What is causing this?
A1: The homopolymerization of 3-sulfopropyl methacrylate (SPMA) in pure water is often poorly controlled, leading to high polydispersity and aggregation.[1] This is attributed to the high reactivity and ionic nature of the monomer. The growing polymer chains, being polyelectrolytes, can interact in complex ways in an aqueous environment, leading to precipitation.
Q2: How can I prevent aggregation when polymerizing SPMA in an aqueous system?
A2: A highly effective method is to use a co-solvent system. The addition of an organic solvent like N,N-dimethylformamide (DMF) to water can significantly improve polymerization control and prevent aggregation.[1][2] A water:DMF mixture (e.g., 50:50 v/v) has been shown to yield well-controlled polymerization of SPMA with low polydispersity.[1][2]
Q3: What is the optimal monomer concentration to avoid aggregation?
A3: High monomer concentrations can increase the rate of polymerization and the likelihood of aggregation. While a definitive optimal concentration for all systems is difficult to state, starting with a lower monomer concentration is advisable. For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, concentrations are often reported in terms of weight percentage of the total reaction mixture, with successful polymerizations carried out at 15-20% w/w solids.[3] It is recommended to perform a concentration series to determine the optimal conditions for your specific setup.
Q4: Can the type of initiator I use affect aggregation?
A4: Yes, the initiator can influence the stability of the growing polymer particles. The choice between a cationic, anionic, or neutral initiator can affect the surface charge of the polymer particles, which in turn influences their colloidal stability. For anionic monomers like SPMA, using an initiator that imparts additional negative charge can enhance electrostatic repulsion between particles, potentially reducing aggregation.
Q5: How do temperature and pH influence the polymerization of SPMA?
A5:
-
Temperature: Higher temperatures generally increase the rate of polymerization, which can lead to a loss of control and promote aggregation. For controlled radical polymerizations like ATRP and RAFT, specific temperature ranges are recommended to ensure the equilibrium between active and dormant species is maintained. For example, successful ATRP of SPMA has been conducted at 20°C.[1]
-
pH: The pH of the polymerization medium is crucial for ionic monomers. SPMA is a strong electrolyte, meaning its sulfonate group is permanently charged regardless of pH.[2] However, for controlled polymerizations like RAFT, the stability of the RAFT agent itself can be pH-dependent, with hydrolysis often occurring at pH values above 7.[1] Therefore, conducting the polymerization in a slightly acidic to neutral pH range (e.g., pH 5.5) is often recommended.[3]
Q6: Can I use additives to prevent aggregation?
A6: Yes, certain additives can help stabilize the polymerization.
-
Salts: Adding a simple salt (e.g., NaCl) can increase the ionic strength of the solution. This can screen electrostatic interactions and sometimes improve the solubility of the growing polymer chains, thereby preventing aggregation.
-
Surfactants: In some cases, adding a surfactant can help stabilize the growing polymer particles and prevent them from aggregating. Anionic surfactants are often used in emulsion polymerizations and can be considered for aqueous dispersion polymerizations.
Experimental Protocols
Protocol 1: Controlled ATRP of SPMA in a Water/DMF Co-solvent
This protocol is adapted from a successful atom transfer radical polymerization (ATRP) of SPMA that yields a well-controlled polymer with low polydispersity.[1][2]
Materials:
-
Potassium this compound (SPMA)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) chloride (CuCl)
-
Copper(II) chloride (CuCl₂)
-
2,2'-Bipyridine (bpy) (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve SPMA, CuCl, CuCl₂, and bpy in a 50:50 (v/v) mixture of deionized water and DMF.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the initiator (EBiB).
-
Place the flask in a thermostatted oil bath at 20°C and stir.
-
Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and polydispersity).
-
To quench the reaction, expose the solution to air and dilute with water.
-
Purify the polymer by dialysis against deionized water and subsequent lyophilization.
Protocol 2: RAFT Polymerization of SPMA to form a Macro-CTA
This protocol describes the synthesis of a poly(potassium this compound) (PKSPMA) macro-chain transfer agent (macro-CTA) via RAFT solution polymerization.[3]
Materials:
-
Potassium this compound (SPMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACVA) (initiator)
-
Deionized water
-
Phosphate (B84403) buffer (to adjust pH)
Procedure:
-
Prepare a 15% w/w solution of SPMA in deionized water in a round-bottom flask.
-
Adjust the pH of the solution to 5.5 using a phosphate buffer.
-
Add the RAFT agent (CPADB) and initiator (ACVA).
-
Seal the flask, and purge with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70°C and stir.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
The resulting macro-CTA solution can be used directly for subsequent chain extension or purified by dialysis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Solvent System | Water:DMF (50:50 v/v) | Improves control over polymerization and prevents aggregation.[1][2] |
| Monomer Concentration | 15-20% w/w (for RAFT) | Lower concentrations can reduce the likelihood of aggregation.[3] |
| Temperature (ATRP) | 20°C | Lower temperature allows for better control over the polymerization rate.[1] |
| Temperature (RAFT) | 70°C | A common temperature for thermal initiators like ACVA.[3] |
| pH (RAFT) | ~5.5 | Helps to ensure the stability of the RAFT agent.[3] |
| [Cu(II)]/[Cu(I)] Ratio (ATRP) | ≥ 60% | A higher ratio of deactivator (Cu(II)) provides better control over the polymerization.[1] |
| Polydispersity Index (PDI) | 1.15 - 1.25 (for ATRP in water:DMF) | A low PDI indicates a well-controlled polymerization with minimal side reactions, including aggregation.[1] |
Signaling Pathway and Experimental Workflow Diagrams
ATRP Catalytic Cycle for SPMA Polymerization
The following diagram illustrates the key steps in the Atom Transfer Radical Polymerization (ATRP) of SPMA.
References
Technical Support Center: Improving the Long-Term Stability of SPMA-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the long-term stability of materials based on 3-sulfopropyl methacrylate (B99206) (SPMA).
Section 1: Frequently Asked Questions (FAQs) - Common Stability Issues
This section addresses specific issues encountered during the synthesis, storage, and application of SPMA-based materials.
Q1: My SPMA hydrogel exhibits unexpected swelling or shrinking over time. What are the likely causes?
Unexpected changes in hydrogel volume are typically related to shifts in the equilibrium between the polymer network and the surrounding medium. Key factors include:
-
pH of the Medium: The sulfonate groups (-SO₃⁻) on SPMA are strongly acidic and remain ionized over a wide pH range. However, if your formulation includes other pH-sensitive co-monomers (e.g., with carboxylic acid or amine groups), the overall charge of the network can change with pH, altering the electrostatic repulsion between chains and thus the swelling ratio.[1]
-
Ionic Strength: High concentrations of ions in the surrounding solution can shield the electrostatic repulsion between the negatively charged sulfonate groups. This "charge screening" effect reduces the osmotic pressure driving water into the hydrogel, leading to decreased swelling or shrinking.[1] The effect is more pronounced with multivalent cations (e.g., Ca²⁺, Al³⁺) which can form ionic crosslinks.[1]
-
Crosslinking Density: Insufficient or non-uniform crosslinking can lead to a less stable network that may swell excessively or degrade prematurely. Conversely, an overly dense network may restrict swelling. The properties and stability of hydrogels are significantly influenced by their structural density and degree of crosslinking.[2][3]
-
Temperature: While SPMA itself is not strongly thermo-responsive, temperature can affect polymer-solvent interactions and the kinetics of degradation, potentially leading to gradual changes in swelling behavior over long periods.[1]
Q2: I'm observing premature degradation of my SPMA-based material in aqueous media. Why is this happening?
The primary backbone of SPMA is a poly(methacrylate), which is susceptible to degradation, particularly through two main pathways:
-
Hydrolysis of the Ester Linkage: The ester group connecting the sulfopropyl side chain to the methacrylate backbone is the most common site of hydrolytic degradation. This reaction is catalyzed by both acidic and basic conditions and can be accelerated at higher temperatures. This cleavage results in the loss of the functional sulfonate group and a break in the side chain.
-
Main-Chain Scission: The polymer backbone itself can undergo scission, particularly at elevated temperatures. The thermal degradation of poly(alkyl methacrylates) is predominantly a depolymerization process that reverts the polymer to its monomer components.[4] While more relevant for thermal stability, this can be a contributing factor in long-term studies under harsh conditions.
Q3: My drug-loaded SPMA formulation shows poor long-term stability and drug precipitation. How can I improve this?
This is a common challenge in supersaturating drug delivery systems, where the drug is loaded at a concentration above its thermodynamic solubility.[5][6]
-
"Spring and Parachute" Approach: The high-energy, amorphous form of the drug provides the "spring" for rapid dissolution, while precipitation inhibitors act as the "parachute" to maintain the supersaturated state.[6] Ensure your formulation includes effective precipitation inhibitors (e.g., HPMC, PVP).
-
Drug-Polymer Interactions: The stability of the supersaturated state depends on favorable interactions between the drug and the polymer. Incompatibility can lead to phase separation and crystallization over time.[7]
-
Moisture Content: Trace amounts of water can act as a plasticizer, increasing molecular mobility and facilitating the conversion of the amorphous drug to its more stable, less soluble crystalline form.[8] Strict control over moisture during manufacturing and storage is critical.
-
Storage Conditions: Storing the formulation at elevated temperatures can accelerate both drug crystallization and polymer degradation, compromising the entire system.[7]
Q4: During synthesis or storage, my material seems to be changing chemically. What degradation pathways should I investigate?
The primary degradation pathway for SPMA is the hydrolysis of the sulfopropyl ester side chain. However, other issues can arise:
-
Incomplete Polymerization: Residual unreacted monomer can lead to inconsistent material properties and can leach out over time, affecting performance and biocompatibility. Ensure polymerization reactions go to completion.
-
Oxidative Degradation: Although methacrylates have good resistance to aging, the presence of impurities or exposure to UV light and oxygen can initiate oxidative degradation pathways, leading to chain scission and loss of mechanical properties.[4]
-
Side Reactions During Synthesis: The synthesis of SPMA itself requires careful control. For instance, using oxalyl chloride to activate the potassium salt of SPMA requires strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.[9]
Q5: I'm struggling with batch-to-batch inconsistency in the stability of my SPMA materials. What factors should I control more tightly?
Reproducibility is key in materials science. The following are critical parameters to control:
-
Monomer Purity: Impurities, especially monofunctional ones, can act as chain terminators, limiting molecular weight and altering material properties.[10]
-
Stoichiometry: In co-polymer systems or crosslinked networks, precise stoichiometric control of monomers and crosslinkers is essential for achieving the desired network structure and stability.[11]
-
Reaction Conditions: Temperature, reaction time, initiator concentration, and solvent purity must be meticulously controlled. Higher temperatures can accelerate side reactions, while insufficient initiator can lead to low conversion.[12]
-
Post-Polymerization Processing: The purification method to remove unreacted monomers and initiators, as well as the drying process, can significantly impact the final material's stability and properties.
Section 2: Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Swelling and Degradation in SPMA Hydrogels
This workflow helps diagnose and address common issues with SPMA hydrogel stability.
Caption: Troubleshooting workflow for SPMA hydrogel instability.
Guide 2: Primary Hydrolytic Degradation Pathway of SPMA
This diagram illustrates the most common chemical degradation mechanism for SPMA in aqueous environments.
Caption: Primary hydrolytic degradation pathway of SPMA.
Section 3: Key Experimental Protocols
Protocol 1: Accelerated Aging Study for SPMA-based Materials
This protocol is used to simulate the long-term shelf life of a material by subjecting it to elevated temperatures. It is based on the Arrhenius equation, which states that a 10°C increase in temperature roughly doubles the rate of many chemical reactions.[13][14]
Objective: To predict the real-time stability of an SPMA-based material under accelerated conditions.
Materials:
-
SPMA material sealed in its final proposed packaging.
-
Temperature and humidity-controlled environmental chamber.
-
Analytical instruments for characterization (e.g., GPC for molecular weight, rheometer for mechanical properties, HPLC for drug content).
Methodology:
-
Determine Accelerated Aging Temperature (T_aa): Select a temperature that accelerates aging without inducing phase transitions (i.e., below the glass transition temperature, Tg) or degradation mechanisms not present at ambient conditions.[13][15] A common starting point is 50°C or 55°C.
-
Select Q₁₀ Factor: The Q₁₀ factor represents the reaction rate increase for a 10°C temperature rise. A conservative value of 2 is commonly used for medical devices unless specific material data is available.[16]
-
Calculate Accelerated Aging Time (AAT): Use the following formula: AAT = Desired Real Time / (Q₁₀ ^ ((T_aa - T_rt) / 10))
-
T_rt = Ambient storage temperature (e.g., 23°C or 25°C).
-
-
Procedure: a. Place the packaged samples in the environmental chamber set to the calculated T_aa and a controlled relative humidity (e.g., 50% RH).[15] b. At specified time points (e.g., equivalent to 6 months, 1 year, 2 years), remove a subset of samples. c. Allow samples to equilibrate to room temperature before opening. d. Perform a full suite of characterization tests (e.g., visual inspection, molecular weight, mechanical strength, drug content/purity, swelling ratio) and compare the results to control samples stored at T_rt.
Protocol 2: Gravimetric Swelling and Degradation Assay
Objective: To quantify the swelling and degradation behavior of SPMA hydrogels in a specific medium.
Materials:
-
Pre-weighed, lyophilized SPMA hydrogel samples (W_dry_initial).
-
Incubation medium (e.g., PBS pH 7.4, simulated gastric fluid).
-
Temperature-controlled incubator/shaker.
-
Filter paper.
-
Analytical balance.
Methodology:
-
Place each dried hydrogel sample into a separate vial containing a known volume of the incubation medium (e.g., 10 mL).
-
Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours and weekly thereafter), remove a sample from the medium.
-
Gently blot the surface with filter paper to remove excess surface water and immediately weigh it to get the swollen weight (W_swollen).
-
Calculate the Swelling Ratio (SR): SR (%) = ((W_swollen - W_dry_initial) / W_dry_initial) * 100
-
After weighing, lyophilize the sample until a constant weight is achieved to obtain the final dry weight (W_dry_final).
-
Calculate the Percent Mass Loss (Degradation): Mass Loss (%) = ((W_dry_initial - W_dry_final) / W_dry_initial) * 100
-
Plot the Swelling Ratio and Mass Loss as a function of time.
Section 4: Data Reference Tables
Table 1: Factors Influencing SPMA Hydrogel Swelling and Degradation
| Factor | Effect on Swelling | Effect on Degradation Rate | Mechanism / Comments |
| Crosslinker Concentration | Decrease | Decrease | Higher crosslink density creates a tighter network, restricting water uptake and providing more bonds that must be broken for degradation.[2][3] |
| pH (in buffer) | Generally stable, but can decrease if co-monomers are protonated at low pH. | Increases at very low (<3) or high (>8) pH. | Hydrolysis of the ester linkage is catalyzed by both acid and base. Stability is typically highest near neutral pH.[1][17] |
| Ionic Strength | Decrease | Generally minor effect on rate. | Cations shield the negative charges of the sulfonate groups, reducing electrostatic repulsion and osmotic swelling pressure.[1] |
| Temperature | Minor increase | Significant increase | Higher temperatures increase the kinetic energy of the system, accelerating the rate of hydrolytic degradation reactions.[4][13] |
| Co-monomer Type | Varies | Varies | Hydrophobic co-monomers will decrease swelling. Co-monomers with hydrolytically labile bonds will increase degradation. |
Table 2: Example Parameters for Accelerated Aging Studies
This table provides example calculations based on the ASTM F1980 standard guidelines.[15]
| Desired Real-Time Shelf Life | Ambient Temp (T_rt) | Q₁₀ Factor | Accelerated Temp (T_aa) | Accelerated Aging Factor (AAF)¹ | Required Time in Chamber |
| 1 Year (365 days) | 25°C | 2 | 50°C | 5.66 | ~65 days |
| 1 Year (365 days) | 25°C | 2 | 55°C | 8.00 | ~46 days |
| 2 Years (730 days) | 23°C | 2 | 55°C | 9.19 | ~80 days |
| 5 Years (1825 days) | 23°C | 8² | 50°C | 14.3 | ~128 days |
¹ Accelerated Aging Factor (AAF) = Q₁₀ ^ ((T_aa - T_rt) / 10) ² A higher Q₁₀ factor may be used if supported by material-specific data, significantly shortening test times.[15]
References
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in GelMA bioactive hydrogels: Strategies for infection control and bone tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polychemistry.com [polychemistry.com]
- 5. Supersaturating drug delivery systems: fast is not necessarily good enough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid-State Stability Issues of Drugs in Transdermal Patch Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Accelerated aging for testing polymeric biomaterials and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eastman.com [eastman.com]
- 16. youtube.com [youtube.com]
- 17. Long-term stability monitoring of pH reference materials using primary pH method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionic Conductivity of Poly(3-sulfopropyl methacrylate) [poly(SPMA)] Membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the ionic conductivity of poly(3-sulfopropyl methacrylate) [poly(SPMA)] membranes. While direct quantitative data for poly(SPMA) is often application-specific and not always publicly available, the strategies outlined below are based on established principles for polymer electrolytes and have been demonstrated to be effective in analogous systems.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My pristine poly(SPMA) membrane shows very low ionic conductivity.
-
Question: I've synthesized a poly(SPMA) membrane, but its ionic conductivity is significantly lower than expected for my application. What are the initial steps I should take to improve it?
-
Answer: Low ionic conductivity in a pristine poly(SPMA) membrane is a common starting point. The inherent charge density from the sulfonate groups is often insufficient for high ion transport without further modification. The polymer chains may be in a rigid, glassy state, which restricts segmental motion and, consequently, ion mobility. Here are three primary strategies to consider:
-
Hydration Control: Ensure the membrane is adequately hydrated. The ionic conductivity of polyelectrolytes like poly(SPMA) is highly dependent on water content, as water molecules facilitate ion dissociation and transport.
-
Incorporate a Plasticizer: The addition of a plasticizer can significantly increase polymer chain flexibility (i.e., lower the glass transition temperature, T_g), which promotes segmental motion and enhances ion mobility.
-
Create a Composite: Introducing inorganic fillers can create additional pathways for ion transport at the polymer-filler interface.
-
Issue 2: The addition of a plasticizer improved conductivity, but my membrane is mechanically unstable.
-
Question: I've added a plasticizer to my poly(SPMA) formulation, and while the ionic conductivity has increased, the resulting membrane is too soft and difficult to handle. How can I improve mechanical strength without sacrificing conductivity?
-
Answer: This is a classic trade-off in polymer electrolyte design. High plasticizer content can lead to a mechanically weak, gel-like membrane. To address this, consider the following:
-
Introduce a Crosslinker: A low concentration of a chemical crosslinker can form a network structure, providing mechanical reinforcement. However, be aware that excessive crosslinking can restrict polymer chain motion and decrease ionic conductivity. A balance must be found.
-
Create a Composite with Reinforcing Fillers: Incorporating nanoparticles or nanofibers (e.g., silica, cellulose (B213188) nanocrystals) can significantly improve the mechanical properties of the membrane. These fillers can also contribute positively to ionic conductivity by creating interfacial transport pathways.
-
Blend with a Mechanically Robust Polymer: Consider blending poly(SPMA) with a polymer known for its mechanical strength, such as polyvinyl alcohol (PVA) or polyacrylonitrile (B21495) (PAN). The resulting composite may offer a good balance of conductivity and mechanical integrity.
-
Issue 3: My crosslinked poly(SPMA) membrane has good mechanical properties but poor ionic conductivity.
-
Question: I've successfully created a mechanically stable, crosslinked poly(SPMA) membrane, but the ionic conductivity is now even lower than the pristine membrane. What went wrong?
-
Answer: This is a common outcome of excessive crosslinking. A high crosslink density can severely restrict the segmental motion of the polymer chains, which is crucial for ion transport. Here's how to troubleshoot:
-
Reduce Crosslinker Concentration: Systematically decrease the molar ratio of the crosslinking agent in your formulation to find an optimal concentration that provides sufficient mechanical stability without overly restricting chain mobility.
-
Use a Longer, More Flexible Crosslinker: The chemical structure of the crosslinker matters. A long-chain, flexible crosslinker can provide mechanical integrity while allowing for more localized polymer segmental motion compared to a short, rigid crosslinker.
-
Optimize Porosity: For some applications, creating a porous membrane structure before crosslinking can establish ion transport channels that remain open even after the network is formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to increase the ionic conductivity of poly(SPMA) membranes?
A1: The primary strategies revolve around enhancing ion mobility and increasing the number of charge carriers. These include:
-
Plasticization: Adding small molecules (plasticizers) that increase the free volume and segmental motion of the polymer chains.
-
Crosslinking: Creating a network structure to control swelling and potentially form ion-conduction channels. The key is to optimize the crosslink density.
-
Doping: Introducing salts or ionic liquids to increase the concentration of mobile ions.
-
Composite Formation: Incorporating inorganic fillers (e.g., SiO₂, TiO₂, LLZO) or blending with other polymers to create new ion transport pathways and improve mechanical properties.
Q2: How does the choice of plasticizer affect the ionic conductivity of poly(SPMA)?
A2: The effectiveness of a plasticizer depends on its compatibility with the polymer, its dielectric constant, and its viscosity. A good plasticizer for poly(SPMA) should:
-
Be miscible with the polymer to avoid phase separation.
-
Have a high dielectric constant to promote salt dissociation (if a salt is also used as a dopant).
-
Lower the glass transition temperature (T_g) of the polymer, thereby increasing the mobility of the polymer chains. Common plasticizers used in polymer electrolytes include ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and low molecular weight poly(ethylene glycol) (PEG).
Q3: What is the role of doping in enhancing the ionic conductivity of poly(SPMA) membranes?
A3: Doping involves adding a substance (dopant) to a material to alter its electrical properties. In the context of poly(SPMA), doping typically refers to the addition of salts (e.g., lithium salts like LiClO₄, LiTFSI) or ionic liquids. The dopant increases the number of mobile charge carriers within the polymer matrix, which is a primary factor governing ionic conductivity. The effectiveness of a dopant is influenced by its dissociation constant in the polymer matrix and the interaction between the ions and the polymer chains.
Q4: Can creating a composite poly(SPMA) membrane improve its ionic conductivity?
A4: Yes, forming a composite can be a very effective strategy. Incorporating inert ceramic nanoparticles (e.g., SiO₂, Al₂O₃) can enhance ionic conductivity by:
-
Creating Lewis acid-base interactions with the polymer and ions, which can promote salt dissociation.
-
Disrupting the packing of polymer chains, leading to a more amorphous structure that favors ion transport.
-
Providing alternative ion transport pathways along the surface of the nanoparticles. Blending poly(SPMA) with another ion-conducting polymer can also create synergistic effects, leading to a composite membrane with both high conductivity and good mechanical stability.[1]
Data Presentation: Ionic Conductivity of Modified Polymer Electrolytes
Since direct and systematic data on the ionic conductivity of modified poly(SPMA) is scarce in the literature, the following tables present data from analogous polymethacrylate (B1205211) (PMMA) and other relevant polymer electrolyte systems to illustrate the potential impact of different modification strategies.
Table 1: Effect of Plasticizers on Ionic Conductivity of PMMA-based Electrolytes
| Polymer System | Plasticizer | Plasticizer Content (wt%) | Ionic Conductivity (S/cm) at Room Temperature | Reference |
| PMMA + NH₄CF₃SO₃ | Dimethylacetamide (DMA) | 50 | 6.12 x 10⁻² | |
| PMMA + NH₄CF₃SO₃ | Diethyl Carbonate (DEC) | 50 | 5.63 x 10⁻³ | |
| PMMA-LiClO₄ | Succinonitrile (SN) | ~67 | 2.02 x 10⁻³ | [2] |
Table 2: Effect of Fillers on Ionic Conductivity of Composite Polymer Electrolytes
| Polymer System | Filler | Filler Content (wt%) | Ionic Conductivity (S/cm) at Room Temperature | Reference |
| PEO₁₂LiClO₄ | Li₇La₃Zr₂O₁₂ (LLZO) | 50 | 2.2 x 10⁻⁴ | [3] |
| PVC-PBMA-LiClO₄-EC | Al₂O₃ | 10 | 9.3 x 10⁻³ | [4] |
| PEO | Li₁₅Al₀₅Ge₁₅(PO₄)₃ (LAGP) | - | 1.67 x 10⁻⁴ | [2] |
Experimental Protocols
Protocol 1: Preparation of a Plasticized Poly(SPMA) Membrane
-
Dissolution: Dissolve a known weight of poly(SPMA) in a suitable solvent (e.g., deionized water, dimethyl sulfoxide).
-
Plasticizer Addition: Add the desired weight percentage of a plasticizer (e.g., ethylene carbonate) to the polymer solution.
-
Doping (Optional): If required, add a salt (e.g., LiTFSI) to the solution and stir until it is fully dissolved.
-
Homogenization: Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Casting: Pour the solution into a flat petri dish or onto a glass plate.
-
Solvent Evaporation: Place the cast solution in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to slowly evaporate the solvent.
-
Membrane Peeling: Once the solvent is fully evaporated, carefully peel the resulting membrane from the casting surface.
-
Characterization: Characterize the ionic conductivity of the membrane using electrochemical impedance spectroscopy (EIS).
Protocol 2: Synthesis of a Crosslinked Poly(SPMA) Hydrogel
-
Monomer Solution Preparation: Prepare an aqueous solution containing the 3-sulfopropyl methacrylate (B99206) monomer, a chemical crosslinker (e.g., N,N'-methylenebisacrylamide), and a photoinitiator (e.g., Irgacure 2959).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Molding: Inject the solution into a mold made of two glass plates separated by a spacer of the desired thickness.
-
Photopolymerization: Expose the mold to UV light (e.g., 365 nm) for a specified period to initiate polymerization and crosslinking.
-
Demolding and Swelling: Carefully separate the glass plates to retrieve the crosslinked hydrogel membrane. Swell the membrane in deionized water or a relevant salt solution to equilibrium.
-
Characterization: Measure the ionic conductivity of the swollen hydrogel using EIS.
Visualizations
References
minimizing homopolymer formation during SPMA grafting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homopolymer formation during the surface-initiated atom transfer radical polymerization (SI-ATRP) of sulfopropyl methacrylate (B99206) (SPMA).
Troubleshooting Guide: Minimizing Homopolymer Formation
High levels of homopolymer in the reaction solution can lead to reduced grafting efficiency, non-uniform polymer brushes, and difficulties in purification. The following guide addresses common causes of excessive homopolymer formation and provides systematic solutions.
Question: I am observing a significant amount of polymer in my reaction solution, and my substrate has a lower than expected grafting density. What are the likely causes and how can I fix this?
Answer: Excessive homopolymer formation during SI-ATRP of SPMA can stem from several factors related to reaction setup, component concentrations, and reagent purity. Below is a step-by-step guide to troubleshoot this issue.
Inefficient Initiation from the Surface
If the polymerization does not initiate efficiently from the surface-bound initiators, initiation can occur from impurities or detached initiators in the solution, leading to homopolymer formation.
-
Check Initiator Density and Quality: An optimal and uniform initiator density on the substrate is crucial.[1]
-
Solution: Ensure your substrate functionalization protocol with the ATRP initiator (e.g., via silanization) is robust and consistently produces a high density of active initiators. Verify the quality of your self-assembled monolayer (SAM) of the initiator.
-
-
Degradation of Initiator Layer: The initiator layer may be unstable under your reaction conditions.
-
Solution: Confirm the stability of your initiator linkage to the substrate in the chosen solvent system and at the reaction temperature.
-
Contamination and Spontaneous Polymerization
Impurities in the monomer, solvent, or other reagents can act as alternative initiators.
-
Monomer Purity: The SPMA monomer may contain impurities that can initiate polymerization in solution.
-
Solution: Use high-purity SPMA. If necessary, purify the monomer before use, for example, by recrystallization.
-
-
Oxygen in the System (for traditional ATRP): While ARGET ATRP is more oxygen-tolerant, traditional ATRP is highly sensitive to oxygen. Oxygen can interfere with the catalyst equilibrium and lead to uncontrolled polymerization.
-
Solution: For non-ARGET ATRP methods, ensure rigorous deoxygenation of your reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. For ARGET ATRP, while extensive deoxygenation is not always necessary, limiting air exposure is recommended.[2] A simple and effective method is to perform the reaction in a fluid film between the substrate and a coverslip, which acts as an oxygen barrier.
-
Imbalance in the Catalyst System (ARGET ATRP)
The ratio of the components in the ARGET ATRP system is critical for maintaining control over the polymerization.
-
Excessive Reducing Agent: Too much reducing agent (e.g., ascorbic acid) can lead to an over-reduction of the Cu(II) deactivator to the Cu(I) activator. This high concentration of the activator can result in a very fast, uncontrolled polymerization with a higher likelihood of termination events and homopolymer formation.[3][4]
-
Solution: Decrease the concentration of the reducing agent. A higher polymerization rate is not always better, as it may indicate a loss of control.
-
-
Insufficient Ligand: The ligand stabilizes the copper catalyst. Insufficient ligand can lead to catalyst disproportionation or precipitation, especially in aqueous media, leading to a loss of control.
-
Solution: Ensure a sufficient excess of the ligand relative to the copper catalyst. The optimal ratio will depend on the specific ligand and solvent system.
-
-
Low Catalyst Concentration: While ARGET ATRP is designed for low catalyst concentrations, an excessively low concentration may not be sufficient to maintain the activation/deactivation equilibrium effectively, especially if trace impurities are present.
-
Solution: While counterintuitive, a slight increase in the catalyst concentration might improve control in some cases. However, optimizing the reducing agent and ligand concentrations should be the first step.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homopolymer formation in SI-ATRP?
A1: The primary cause is the initiation of polymerization in the solution phase rather than exclusively from the substrate surface. This can be due to impurities, detached initiators, or an imbalanced catalyst system that favors uncontrolled polymerization in the bulk solution.
Q2: How can I visually tell if I have a homopolymer problem?
A2: A common sign is the reaction mixture becoming viscous or even solidifying. You may also see a precipitate forming. After the reaction, a thick, easily removable polymer layer on your substrate, as opposed to a covalently bound brush layer, is another indicator.
Q3: Can I remove the homopolymer after the reaction?
A3: Yes, post-polymerization purification is possible. It typically involves extensive washing of the substrate with a good solvent for the homopolymer. For poly(SPMA), which is water-soluble, thorough rinsing with deionized water is the first step. For other systems, solvents like acetone (B3395972) have been shown to be effective in dissolving the homopolymer while precipitating the grafted polymer.[5] However, it is always preferable to minimize homopolymer formation in the first place.
Q4: How does initiator density on the surface affect homopolymer formation?
A4: While initiator density primarily influences the grafting density and thickness of the polymer brush, a very low or non-uniform initiator density can contribute to the problem.[1] If there are large areas with few or no initiators, the polymerization in the solution may become more favorable, especially if the local concentration of monomer is high.
Q5: Is it possible to have too much reducing agent in an ARGET ATRP reaction?
A5: Yes. An excess of the reducing agent can shift the equilibrium too far towards the active Cu(I) species, leading to a rapid and uncontrolled polymerization.[3][4][6] This increases the probability of termination reactions and the formation of homopolymers.
Quantitative Data Summary
The tables below provide recommended starting conditions for SI-ARGET-ATRP of SPMA and summarize the effects of varying key reaction parameters on homopolymer formation.
Table 1: Recommended Starting Conditions for SI-ARGET-ATRP of SPMA
| Parameter | Recommended Range | Notes |
| Monomer (SPMA) | 0.5 - 1.5 M | Higher concentrations can increase polymerization rate. |
| [Cu(II) Catalyst] | 50 - 200 ppm (relative to monomer) | Lower concentrations are a key feature of ARGET ATRP. |
| [Ligand] / [Cu(II)] | 5:1 - 10:1 | A sufficient excess is crucial for catalyst stability. |
| [Reducing Agent] / [Cu(II)] | 10:1 - 50:1 | This ratio is highly sensitive and should be optimized. |
| Solvent | Water/Methanol mixture (e.g., 4:1 v/v) | Improves solubility of all components. |
| Temperature | Room Temperature | A key advantage of ARGET ATRP. |
Table 2: Troubleshooting Guide - Effect of Parameter Variation on Homopolymer Formation
| Parameter Varied | Effect on Homopolymer Formation | Recommended Action to Reduce Homopolymers |
| Initiator Density | Too low or non-uniform density may increase the relative amount of homopolymer. | Optimize surface functionalization to achieve a high and uniform initiator density. |
| Monomer Purity | Impurities can act as initiators in solution. | Use high-purity monomer or purify before use. |
| Oxygen Presence | Can lead to uncontrolled polymerization, especially in non-ARGET systems. | Deoxygenate the reaction mixture or use an oxygen barrier like a coverslip. |
| [Reducing Agent] | Too high a concentration leads to uncontrolled polymerization. | Systematically decrease the concentration of the reducing agent. |
| [Ligand] / [Cu(II)] Ratio | Too low a ratio can lead to catalyst instability and loss of control. | Increase the ligand to copper ratio. |
Experimental Protocols
Protocol 1: Initiator Immobilization on a Silicon Substrate
-
Substrate Cleaning: Clean silicon wafers by sonicating in deionized water, followed by ethanol (B145695), and then dry under a stream of nitrogen.
-
Surface Activation: Activate the silicon surface by treating with an oxygen plasma for 10-20 minutes.
-
Silanization: Place the activated substrates in a desiccator under vacuum with a vial containing a silanizing agent (e.g., (3-aminopropyl)triethoxysilane, APTES). Allow the vapor deposition to proceed overnight.
-
Rinsing: Rinse the substrates with ethanol and deionized water to remove excess silane (B1218182) and dry with nitrogen.
-
Initiator Coupling: Immerse the silanized substrates in a solution of an ATRP initiator (e.g., α-bromoisobutyryl bromide, BiBB) and a base (e.g., triethylamine) in an anhydrous solvent like toluene. Allow the reaction to proceed for 2-3 hours at room temperature.
-
Final Washing: Thoroughly rinse the substrates with toluene, followed by ethanol, and dry with nitrogen. The initiator-functionalized substrates are now ready for polymerization.
Protocol 2: Air-Tolerant SI-ARGET-ATRP of SPMA
-
Prepare Stock Solutions:
-
Monomer/Catalyst/Ligand Solution: In a vial, dissolve SPMA, CuCl₂, and 2,2'-bipyridyl (BiPy) in a 4:1 (v/v) water/methanol mixture to achieve the desired concentrations (refer to Table 1).
-
Reducing Agent Solution: Prepare a fresh solution of ascorbic acid in deionized water.
-
-
Reaction Setup:
-
Place the initiator-functionalized substrate in a petri dish.
-
Mix the monomer/catalyst/ligand solution with the reducing agent solution at the desired ratio.
-
Immediately deposit a small volume (microliters) of the final reaction mixture onto the substrate.
-
Carefully place a coverslip over the liquid droplet, ensuring no air bubbles are trapped. The coverslip will spread the solution into a thin film and act as an oxygen barrier.
-
-
Polymerization: Allow the polymerization to proceed at room temperature for the desired time (e.g., 1-4 hours).
-
Termination and Cleaning:
-
Remove the coverslip and thoroughly rinse the substrate with deionized water to remove the unreacted monomer, catalyst, and any homopolymer formed.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Visualizations
Experimental Workflow for SI-ARGET-ATRP of SPMA
Caption: Workflow for SPMA grafting via SI-ARGET-ATRP.
Troubleshooting Logic for Homopolymer Formation
Caption: Decision tree for troubleshooting homopolymer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Poly(3-Sulfopropyl methacrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of poly(3-sulfopropyl methacrylate) [P(SPMA)]. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Poly(this compound)?
A1: The primary methods for purifying P(SPMA) are precipitation and dialysis. Precipitation is often used to isolate the protected polymer precursor from the reaction mixture, effectively removing unreacted monomers and solvents.[1][2][3] Dialysis is typically employed after the deprotection step to remove salts and other small molecule impurities from the final water-soluble polyelectrolyte.[4]
Q2: Why is a protected monomer strategy often used for the synthesis and purification of P(SPMA)?
A2: P(SPMA) is a strong polyelectrolyte, which makes it challenging to handle and characterize in many organic solvents used for polymerization and purification.[1][2][3] Synthesizing a hydrophobic, protected precursor polymer allows for easier purification by precipitation from organic solvents.[1][3] The protecting groups can then be removed under specific conditions to yield the final, water-soluble P(SPMA).[1][2][3]
Q3: What are the key impurities to remove during P(SPMA) purification?
A3: The main impurities include unreacted 3-sulfopropyl methacrylate (B99206) monomer (or its protected form), the initiator (e.g., AIBN), the chain transfer agent (CTA) if using RAFT polymerization, polymerization solvent (e.g., DMF), and salts or byproducts from the deprotection step.[1][5]
Q4: Which characterization techniques are recommended for assessing the purity and properties of P(SPMA)?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the polymer structure, the absence of monomer, and successful deprotection.[1][5] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution (polydispersity index, Đ).[1][5]
Purification & Characterization Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 3-Sulfopropyl Methacrylate (SPM) Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the influence of pH on the polymerization of 3-Sulfopropyl methacrylate (B99206) (SPM) and its potassium salt (SPMK).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the controlled radical polymerization (e.g., RAFT, ATRP) of 3-Sulfopropyl methacrylate (SPM)?
A1: Based on published literature, the optimal pH range for the aqueous RAFT polymerization of SPM is moderately acidic to neutral, typically between pH 3.0 and 7.0 . A successful RAFT solution polymerization of potassium this compound (PKSPMA) has been explicitly reported at pH 5.5.[1] For other functional monomers like acrylic acid, acidic conditions (e.g., pH 2.5) have been shown to provide good control over the polymerization, whereas control is diminished as the pH increases.[2] Extreme pH values should be avoided.
Q2: Why is polymerization at high pH (> 8.0) problematic for SPM?
A2: High pH is detrimental primarily due to the base-catalyzed hydrolysis of the methacrylate ester linkage in both the SPM monomer and the resulting polymer.[3][4][5] This chemical degradation has several negative consequences:
-
Monomer Degradation: The monomer is converted to methacrylic acid and 3-hydroxy-1-propanesulfonate, which reduces the monomer concentration and halts polymerization.
-
Polymer Degradation: The polymer backbone can be cleaved, leading to a decrease in molecular weight and a broadening of the polydispersity (PDI).
-
Loss of Control: Side reactions interfere with the equilibrium of controlled radical polymerization techniques, leading to poor control over the final polymer characteristics.
Studies on other methacrylate-based systems have shown that the rate of ester hydrolysis increases significantly with rising pH. For instance, increasing the pH from 7.4 to 8.0 can accelerate the hydrolysis rate by a factor of four.[3]
Q3: What are the potential issues when polymerizing SPM at very low pH (< 3.0)?
A3: While SPM's sulfonate group remains ionized even at very low pH (as it is a strong acid), potential issues in this range relate to the stability and performance of other components in the reaction:
-
RAFT Agent Stability: Certain RAFT agents, particularly those with carboxyl groups (e.g., 4-Cyano-4-(thiobenzoylthio)pentanoic acid), can be protonated at low pH. This may alter their solubility and reactivity, potentially leading to an inhibition period or loss of control.[2]
-
Initiator Decomposition: The decomposition rate of some water-soluble initiators (e.g., V-501, VA-044) can be pH-dependent.
-
Polymer Conformation: For block copolymers, a low pH can cause a polyacid block (like poly(acrylic acid)) to adopt a compact, "hypercoiled" structure, which may hinder its ability to stabilize growing hydrophobic blocks during polymerization-induced self-assembly (PISA).[2]
Q4: Does the ionic strength of the solution affect SPM polymerization?
A4: Yes, ionic strength can influence the polymerization. High salt concentrations can affect the solubility and aggregation behavior of the monomer and polymer. In polyelectrolyte brushes made from SPM, swelling is highly dependent on ionic strength, which in turn can affect the stability and degrafting of the polymer from a surface.[6] While not directly impacting the polymerization chemistry, changes in solution viscosity and polymer conformation due to ionic strength can have secondary effects on reaction kinetics.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No polymerization or very low conversion. | 1. High pH (> 8.0): Significant hydrolysis of the SPM monomer before or during polymerization. | Check the pH of your monomer solution before adding the initiator. Adjust the pH to the optimal range of 3.0 - 7.0 using a suitable buffer or dilute acid/base. |
| 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture is quenching the radicals. | Ensure the reaction mixture is thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon, or via freeze-pump-thaw cycles) before initiating polymerization.[7] | |
| 3. Inactive Initiator/RAFT Agent: The initiator or RAFT agent may have degraded during storage or is unsuitable for the reaction conditions. | Use a fresh initiator and RAFT agent. Verify their suitability for your chosen temperature and solvent system. | |
| High Polydispersity Index (PDI > 1.4). | 1. High pH (> 7.5): Side reactions from ester hydrolysis are disrupting the controlled polymerization equilibrium.[3][4][5] | Lower the reaction pH to the 3.0 - 7.0 range. Consider using a buffer to maintain stable pH throughout the polymerization. |
| 2. Incorrect Reagent Ratios: The ratio of monomer to RAFT agent or initiator to RAFT agent is not optimal. | Carefully recalculate and re-measure your reagents. For RAFT, a molar ratio of initiator to RAFT agent of 1:3 to 1:5 is common. | |
| 3. Poor Control in Pure Water: For ATRP, polymerization of SPM in pure water can be poorly controlled, leading to high PDI (~1.38).[7][8] | For ATRP, consider using a mixed solvent system such as water/DMF (50:50 v/v) and adding a Cu(II) deactivator to gain better control.[7][8] | |
| Lower than expected molecular weight (Mn). | 1. Polymer Degradation: Base-catalyzed hydrolysis of the polymer backbone is occurring at high pH. | Perform the polymerization and subsequent purification steps at a pH below 7.5. Avoid exposing the final polymer to basic conditions during storage. |
| 2. Chain Transfer: Impurities in the monomer or solvent are acting as chain transfer agents. | Use purified monomer and high-purity solvents. | |
| Gelation or uncontrolled precipitation. | 1. High Monomer Concentration: The reaction becomes too viscous, leading to diffusion-limited termination (autoacceleration) and potential cross-linking. | Reduce the initial monomer concentration. For aqueous polymerizations, a concentration of 15-20% w/w is a good starting point.[1] |
| 2. Bifunctional Impurities: The monomer may contain bifunctional impurities that act as cross-linkers. | Use high-purity monomer. |
Data Summary: Expected Effect of pH on SPM Polymerization
| pH Range | Expected Monomer/Polymer Stability | Expected Polymerization Control (PDI) | Key Considerations |
| 1.0 - 3.0 | Stable | Good to Moderate | Potential for RAFT agent protonation/instability; initiator decomposition rates may be affected. |
| 3.0 - 7.0 | Excellent Stability | Excellent (< 1.3) | Optimal range. Successful polymerizations reported at pH 5.5.[1] |
| 7.0 - 8.0 | Moderate Stability | Moderate to Poor | Onset of base-catalyzed ester hydrolysis. Rate increases with pH.[3][5] |
| > 8.0 | Poor Stability | Poor (> 1.5) / Fails | Rapid monomer and polymer hydrolysis significantly impacts polymerization.[4][9] |
Experimental Protocol: Example RAFT Polymerization of SPMK
This protocol is adapted from methodologies described for the controlled polymerization of potassium this compound (SPMK).[1][10]
Materials:
-
Monomer: Potassium this compound (SPMK)
-
RAFT Agent: 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP)
-
Initiator: 2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044)
-
Solvent: Deionized water
-
Buffer: Phosphate or acetate (B1210297) buffer solution (e.g., 0.1 M)
-
Acid/Base: Dilute HCl and NaOH for pH adjustment
Procedure:
-
Solution Preparation: In a round-bottom flask, dissolve the SPMK monomer in deionized water (or buffer solution) to achieve the desired concentration (e.g., 15% w/w).[1]
-
Add RAFT Agent: Add the CTP RAFT agent. The amount should be calculated based on the target degree of polymerization (e.g., for a target DP of 100, the molar ratio of [Monomer]:[RAFT] would be 100:1).
-
pH Adjustment: Stir the solution and measure the pH. Carefully adjust the pH to 5.5 using dilute HCl or NaOH.
-
Add Initiator: Add the VA-044 initiator. A typical molar ratio of [RAFT]:[Initiator] is 5:1.
-
Deoxygenation: Seal the flask with a rubber septum and purge the solution with an inert gas (e.g., argon or nitrogen) for 30-45 minutes while stirring in an ice bath to remove dissolved oxygen.
-
Polymerization: Transfer the flask to a preheated oil bath set at the desired reaction temperature (e.g., 70 °C).[1][10]
-
Monitoring: To monitor the reaction, samples can be withdrawn at timed intervals via a deoxygenated syringe. Monomer conversion can be determined by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals. Molecular weight and PDI can be measured by aqueous Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached (or the reaction has stopped), quench the polymerization by opening the flask to air and rapidly cooling it in an ice bath.
-
Purification: The resulting polymer can be purified by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salt, followed by lyophilization to obtain the pure polymer as a powder.
Visualizations
Caption: Troubleshooting workflow for SPM polymerization issues related to pH.
Caption: Relationship between pH and competing reaction rates in SPM polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple Hydrophilic Statistical Terpolymers via RAFT Polymerization: Synthesis and Properties in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Antifouling Coatings: 3-Sulfopropyl Methacrylate vs. Sulfobetaine Methacrylate
In the ongoing battle against biofouling, researchers and drug development professionals are increasingly turning to advanced polymer coatings to prevent the unwanted accumulation of proteins, cells, and marine organisms on various surfaces. Among the most promising candidates are coatings based on 3-Sulfopropyl methacrylate (B99206) (SPM) and sulfobetaine (B10348) methacrylate (SBMA). This guide provides an objective comparison of their antifouling performance, supported by experimental data, to aid in the selection of the most suitable material for specific applications.
Executive Summary
Both SPM and SBMA are hydrophilic monomers capable of forming polymer coatings that resist biofouling. SBMA, a zwitterionic polymer, is renowned for its exceptional resistance to protein adsorption and cell adhesion, attributed to its strong hydration layer formed through electrostatic interactions. In contrast, SPM is an anionic polymer that primarily relies on electrostatic repulsion to prevent fouling. While both materials demonstrate significant antifouling capabilities, the existing body of research provides more extensive quantitative data supporting the superior performance of SBMA in preventing protein and cell adhesion. However, the choice between SPM and SBMA may also depend on factors such as cost, specific application environment, and the nature of the fouling challenge.
Chemical Structures and Antifouling Mechanisms
The distinct chemical structures of SPM and SBMA give rise to their different antifouling mechanisms.
Caption: Chemical structures and antifouling mechanisms of SPM and SBMA.
Performance Comparison: Quantitative Data
A direct quantitative comparison of homopolymer coatings of SPM and SBMA under identical experimental conditions is limited in the current literature. However, by compiling data from various studies, we can draw meaningful comparisons of their antifouling efficacy.
Protein Adsorption Resistance
Resistance to nonspecific protein adsorption is a critical first step in preventing biofouling. Zwitterionic pSBMA coatings have demonstrated exceptional performance in this regard.
| Polymer Coating | Protein | Adsorbed Amount (ng/cm²) | % Reduction vs. Control | Reference |
| Poly(sulfobetaine methacrylate) (pSBMA) | Fibrinogen | < 5 | > 98% | [1] |
| Lysozyme | ~10 | > 95% | [2] | |
| Bovine Serum Albumin (BSA) | < 8 | > 97% | [2] | |
| Poly(this compound) (pSPM) | Fibrinogen | Data not available | - | |
| Bovine Serum Albumin (BSA) | Data not available | - |
Note: The control surfaces in the referenced studies were typically uncoated substrates like silicon wafers or gold surfaces.
Cell Adhesion Resistance
The ability to prevent the attachment of cells is another crucial aspect of antifouling performance. pSBMA has been shown to significantly reduce the adhesion of various cell types. Data for pSPM homopolymers is less prevalent, with many studies focusing on copolymers.
| Polymer Coating | Cell Type | Adherent Cell Density (cells/mm²) | % Reduction vs. Control | Reference |
| Poly(sulfobetaine methacrylate) (pSBMA) | Fibroblasts | Significantly less than bare wafer | > 86% | [1][3] |
| Microglial cells | Significantly less than bare wafer | - | [1] | |
| Chlorella sp. | 3 | > 99% | [4] | |
| Nannochloropsis sp. | 218 | > 93% | [4] | |
| Poly(this compound-co-methyl methacrylate) | E. coli | Reduced biofilm formation | - | [5][6] |
| S. aureus | Reduced biofilm formation | - | [5][6] | |
| Dictyosphaerium algae | Minimum algal adhesion | - | [5] |
Note: The control surfaces varied across studies and included bare silicon wafers and untreated polymethylmethacrylate (PMMA).
Marine Biofouling Resistance
In a study directly comparing the fouling-release performance of coatings incorporating SBMA with those containing a mixture of cationic and anionic monomers (including SPM), neither showed a significant enhancement in preventing the adhesion of the marine diatom Navicula incerta. This suggests that in complex marine environments, the performance of these polymers can be influenced by the specific formulation and the nature of the fouling organisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SPM and SBMA antifouling coatings.
Protein Adsorption Assay (Based on Surface Plasmon Resonance - SPR)
Caption: Workflow for Protein Adsorption Assay using SPR.
Methodology:
-
Surface Preparation: A gold-coated sensor chip is cleaned and then coated with the polymer of interest (pSPM or pSBMA) using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP).
-
SPR Measurement: The coated chip is mounted in an SPR instrument.
-
Baseline: A baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor surface.
-
Protein Adsorption: A solution of the target protein (e.g., fibrinogen, bovine serum albumin) at a known concentration is injected and flowed over the surface for a specific duration. The change in the SPR angle, which is proportional to the mass of adsorbed protein, is monitored in real-time.
-
Rinsing: The surface is rinsed with the buffer to remove any loosely bound protein.
-
Quantification: The final change in the SPR signal after rinsing is used to calculate the surface concentration of the adsorbed protein (in ng/cm²).
Cell Adhesion Assay
References
A Comparative Guide to Poly(3-Sulfopropyl methacrylate) and Poly(HEMA) Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug delivery systems, hydrogels have emerged as a versatile and promising platform. Their high water content, biocompatibility, and tunable properties make them ideal candidates for encapsulating and releasing therapeutic agents in a controlled manner. Among the myriad of synthetic polymers used for hydrogel fabrication, poly(2-hydroxyethyl methacrylate) (pHEMA) has been a cornerstone material for decades. More recently, zwitterionic polymers like poly(3-Sulfopropyl methacrylate) (PSPM), also known as poly(sulfobetaine methacrylate) (PSBMA), have garnered significant attention due to their unique non-fouling properties. This guide provides an objective comparison of PSPM and pHEMA hydrogels for drug delivery applications, supported by available experimental data.
At a Glance: Key Performance Indicators
| Property | Poly(this compound) (PSPM) Hydrogel | Poly(HEMA) Hydrogel | Key Considerations |
| Drug Loading Capacity | Data not available in a comparable format. | Varies significantly with drug and hydrogel composition. For example, loading of amoxicillin (B794) has been studied.[1] | Drug loading is influenced by the drug's physicochemical properties and its interaction with the polymer network. |
| Drug Release Kinetics | Generally exhibits sustained release. | Release kinetics are tunable and depend on crosslinking density and the nature of the drug. Studies have shown release of amoxicillin and doxorubicin (B1662922).[1][2] | Release mechanisms can range from Fickian diffusion to swelling-controlled release. |
| Swelling Behavior | Exhibits significant swelling in aqueous solutions, including PBS.[3] | Swelling is pH-dependent and can be modulated by copolymerization. Swelling ratios in PBS have been reported to be in the range of 100-150%.[4][5] | Swelling behavior directly impacts drug release kinetics and mechanical properties. |
| Mechanical Properties | Can be fabricated to have high toughness and stretchability. Tensile strength and Young's modulus can reach up to 0.73 MPa and 0.19 MPa, respectively.[3] | Mechanical properties are tunable. Tensile strength can range from 0.17 to 32 MPa and Young's modulus from 0.17 to 400 kPa, depending on the specific formulation.[6][7][8] | Mechanical integrity is crucial for the stability and handling of the drug delivery system. |
| Biocompatibility | Generally exhibits excellent biocompatibility and anti-fouling properties, with high cell viability.[9][10] | Considered highly biocompatible and has a long history of use in biomedical applications. Cell viability is typically high, often above 70%.[11] | Biocompatibility is a critical prerequisite for any in vivo application. |
In-Depth Analysis of Performance Metrics
Drug Loading and Release Kinetics
The primary function of a hydrogel in drug delivery is to serve as a reservoir and control the release of a therapeutic agent.
Poly(HEMA) hydrogels have been extensively studied for the delivery of a wide range of drugs. For instance, pHEMA hydrogels have been investigated for the release of amoxicillin, where the release profile was found to be dependent on the cross-linker amount.[1] In another study, the release of doxorubicin from a p(HEMA)-based hydrogel was shown to be pH-responsive, with a more significant release at a lower pH, which is advantageous for targeting tumor microenvironments.[2] The release kinetics from pHEMA hydrogels often follow a non-Fickian diffusion mechanism, indicating that both drug diffusion and polymer chain relaxation control the release process.[12]
For poly(this compound) hydrogels , while their potential as drug carriers is recognized, specific quantitative data on the loading and release of common drugs like doxorubicin is not as readily available in a directly comparable format. However, the inherent structure of zwitterionic polymers suggests that they can be effective in encapsulating and providing sustained release of therapeutic molecules.[10]
Swelling Behavior
The swelling of a hydrogel in a physiological environment is a critical parameter that influences drug diffusion and release.
pHEMA hydrogels exhibit pH-sensitive swelling behavior, particularly when copolymerized with monomers containing ionizable groups like methacrylic acid.[8] The equilibrium swelling ratio of pHEMA hydrogels in phosphate-buffered saline (PBS) at 37°C has been reported to be in the range of 100-150%.[4][5] This swelling is reversible and can be modulated by the crosslinking density.[1]
PSPM hydrogels also demonstrate significant swelling in aqueous environments, a characteristic of their hydrophilic zwitterionic nature. The swelling kinetics of a PSBMA/SA-Ca2+ double network hydrogel showed a rapid initial swelling followed by a plateau, reaching a swelling ratio of approximately 1.8 after 24 hours.[3]
Mechanical Properties
The mechanical integrity of a hydrogel is essential for its application as a drug delivery device, ensuring it can withstand physiological stresses without premature degradation.
pHEMA hydrogels offer tunable mechanical properties. Depending on the crosslinking agent and concentration, the tensile strength and Young's modulus can be varied over a wide range. For example, tough pHEMA hydrogels have been prepared with a tensile strength of up to 173 kPa and an elongation at break of 705%.[6] Other studies have reported Young's moduli for pHEMA-based hydrogels in the range of 200 to 600 kPa, similar to that of the spinal cord.[8]
PSPM hydrogels can be engineered to possess remarkable mechanical properties. A double network hydrogel composed of PSBMA and sodium alginate exhibited a tensile strength of 0.73 ± 0.03 MPa and an elastic modulus of 0.19 ± 0.01 MPa.[3] Another study reported an ultra-soft and tough PSBMA hydrogel with a low compressive modulus of 8.79 kPa and a high stretchability of 1211%.[13]
Biocompatibility
For any material intended for in vivo use, biocompatibility is non-negotiable.
pHEMA hydrogels have a long-standing reputation for being highly biocompatible.[1] Cytotoxicity studies using MTT assays have generally shown high cell viability, often exceeding the 70% threshold for non-cytotoxicity.[11]
PSPM hydrogels are known for their excellent biocompatibility and unique anti-fouling properties, which resist non-specific protein adsorption and cell adhesion.[10][14] In vitro cytotoxicity and proliferation assays with HaCaT cells have shown no obvious differences in cell viability between cells cultured with PSBMA hydrogels and a control group, indicating good biocompatibility.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate the key performance indicators of these hydrogels.
Synthesis of Hydrogels
Poly(HEMA) Hydrogel Synthesis: A common method for synthesizing p(HEMA) hydrogels is through free radical polymerization. Typically, 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer is mixed with a cross-linking agent such as ethylene (B1197577) glycol dimethacrylate (EGDMA) in an aqueous solution. The polymerization is initiated by adding an initiator system, for example, ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). The solution is then transferred to a mold and allowed to polymerize at a specific temperature.[1]
Poly(this compound) Hydrogel Synthesis: PSBMA hydrogels can also be prepared via free-radical polymerization. In a typical synthesis, the sulfobetaine (B10348) methacrylate monomer is dissolved in a solvent, often with a co-monomer like sodium alginate. A crosslinker, such as N,N'-methylenebis(acrylamide) (MBAA), and an initiator are added to the solution. The polymerization is then initiated, for example, by heating or UV irradiation.[3]
Swelling Studies
To determine the swelling ratio, pre-weighed dry hydrogel samples are immersed in a buffer solution (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C). At predetermined time intervals, the hydrogels are removed from the solution, excess surface water is gently blotted off, and the samples are weighed. The swelling ratio is calculated using the formula:
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
where Ws is the weight of the swollen hydrogel at a specific time point, and Wd is the initial dry weight of the hydrogel.[4]
Drug Loading
Drug loading into hydrogels can be achieved by either incorporating the drug during the polymerization process or by soaking the pre-formed hydrogel in a drug solution. For the soaking method, a known weight of the dried hydrogel is immersed in a drug solution of a specific concentration for a certain period until equilibrium is reached. The amount of drug loaded is then determined by measuring the decrease in the drug concentration in the supernatant using techniques like UV-Vis spectroscopy.
In Vitro Drug Release
The in vitro drug release study is typically performed by placing a drug-loaded hydrogel into a known volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring. At specific time intervals, an aliquot of the release medium is withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the collected samples is then quantified using an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mechanical Testing
The mechanical properties of hydrogels are commonly evaluated through tensile and compression tests. For tensile testing, dumbbell-shaped hydrogel samples are stretched at a constant rate until they fracture. The tensile strength (stress at break) and Young's modulus (the slope of the initial linear portion of the stress-strain curve) are then calculated. Compression tests involve applying a compressive load to a cylindrical hydrogel sample and measuring the resulting deformation.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the hydrogels is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, cells (e.g., fibroblasts or a specific cell line) are cultured in the presence of hydrogel extracts or in direct contact with the hydrogel. After a specific incubation period, the MTT reagent is added. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is typically expressed as a percentage relative to a control group without the hydrogel.[11]
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams are provided.
Conclusion
Both poly(this compound) and poly(HEMA) hydrogels present compelling attributes for drug delivery applications. pHEMA stands out for its extensive research history, well-understood properties, and proven track record in biomedical applications. Its tunable mechanical properties and drug release kinetics make it a reliable choice for a variety of drug delivery scenarios.
On the other hand, PSPM, with its zwitterionic nature, offers the distinct advantage of superior anti-fouling properties, which can be crucial in minimizing the foreign body response and enhancing the long-term performance of implantable drug delivery systems. While more quantitative data on its drug loading and release performance for a wider range of drugs is needed for a complete head-to-head comparison, the existing evidence on its excellent biocompatibility and robust mechanical properties positions it as a highly promising material for next-generation drug delivery platforms.
The choice between PSPM and pHEMA will ultimately depend on the specific requirements of the drug delivery application, including the nature of the drug, the desired release profile, the implantation site, and the importance of anti-fouling properties. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two important classes of hydrogels.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sid.ir [sid.ir]
- 3. Highly antifouling double network hydrogel based on poly(sulfobetaine methacrylate) and sodium alginate with great toughness [jmst.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. rsc.org [rsc.org]
- 10. A Rapidly and Highly Self-Healing Poly(Sulfobetaine Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. matec-conferences.org [matec-conferences.org]
- 13. A multi-functional zwitterionic hydrogel with unique micro-structure, high elasticity and low modulus - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04915E [pubs.rsc.org]
- 14. Sulfobetaine methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Sulfopropyl Methacrylate (SPM) and AMPS in Superabsorbent Hydrogels
In the realm of superabsorbent hydrogels, the choice of monomer is a critical determinant of the final product's performance characteristics. Among the array of ionic monomers available, 3-Sulfopropyl methacrylate (B99206) (SPM) and 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) are two prominent sulfonic acid-containing monomers frequently employed to impart superior swelling capacity, salt tolerance, and thermal stability to hydrogels. This guide provides an objective comparison of their performance in superabsorbent hydrogels, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their material selection and design.
Performance Comparison: SPM vs. AMPS
Both SPM and AMPS possess a sulfonate group, which is a strong electrolyte and remains ionized over a wide pH range. This feature is crucial for the high swelling capacity and salt resistance of the resulting hydrogels. However, subtle differences in their molecular structures lead to variations in their performance.
Key Performance Metrics
| Performance Metric | 3-Sulfopropyl Methacrylate (SPM) | 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | Key Observations and Citations |
| Swelling Capacity (in Deionized Water) | High. Copolymers of acrylamide (B121943) and potassium this compound (KSM) have shown equilibrium percentage swelling ratios ranging from 1074% to 2040%.[1] | Very High. AMPS-based hydrogels can exhibit swelling capacities of several hundred to over a thousand times their dry weight.[2][3] Copolymers of Acrylamide and AMPS have shown a continuous increase in swelling with increasing AMPS content.[2] | Both monomers lead to high swelling capacities due to the hydrophilic sulfonate groups. The exact swelling ratio is highly dependent on the crosslinker concentration and the overall hydrogel composition. |
| Salt Resistance | Good. The sulfonate group in SPM contributes to good salt resistance. | Excellent. AMPS is well-known for imparting excellent salt resistance to superabsorbent hydrogels.[4] The swelling capacity of AMPS-based hydrogels in salt solutions is significantly higher than that of conventional carboxylate-based superabsorbents.[4][5] | The bulky structure around the amide group in AMPS may offer better shielding of the sulfonate group from the charge screening effects of cations in saline solutions, potentially leading to superior salt resistance compared to SPM. |
| Mechanical Strength | Moderate. Hydrogels based on 3-sulfopropyl acrylate (B77674) potassium have shown good mechanical resilience and high compressibility.[6] | Generally low, but can be improved. Pure AMPS hydrogels can be brittle, but their mechanical properties can be significantly enhanced by copolymerization with other monomers or through the formation of composite hydrogels.[7][8][9] | The mechanical properties of hydrogels are highly dependent on the crosslinking density and the overall network structure, not just the monomer. |
| Thermal Stability | Good. Hydrogels containing 3-sulfopropyl acrylate have demonstrated good thermal stability.[10] | Good. Copolymers of AMPS have been shown to exhibit good thermal stability.[11] | The thermal stability of both SPM and AMPS-based hydrogels is generally sufficient for most biomedical and drug delivery applications. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of superabsorbent hydrogels are crucial for reproducible research. Below are representative protocols for preparing hydrogels using SPM and AMPS.
Synthesis of this compound (SPM)-based Superabsorbent Hydrogel
This protocol describes the free-radical polymerization of a hydrogel based on 3-sulfopropyl acrylate potassium salt.
Materials:
-
3-sulfopropyl acrylate potassium salt (AESO₃)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575 g/mol ) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) as an accelerator
-
Phosphate-buffered saline (PBS)
Procedure:
-
A precursor solution is prepared by dissolving AESO₃ and PEGDA in PBS.
-
The initiator, APS, is added to the solution, followed by the accelerator, TMEDA, to initiate the radical polymerization.
-
The solution is thoroughly mixed and poured into a mold of the desired shape.
-
The polymerization is allowed to proceed at room temperature for a specified time until a solid hydrogel is formed.[6]
-
The resulting hydrogel is then washed with distilled water to remove any unreacted monomers and initiator.
Synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)-based Superabsorbent Hydrogel
This protocol outlines the synthesis of a superabsorbent hydrogel based on AMPS, often copolymerized with acrylamide (AAm).
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
Distilled water
Procedure:
-
AMPS and AAm monomers are dissolved in distilled water in a reaction vessel.[2]
-
The crosslinker, MBA, is added to the monomer solution and dissolved with stirring.[2]
-
The solution is purged with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.
-
The initiator, KPS, is added to the solution to start the polymerization reaction.[2]
-
The reaction mixture is then heated to a specific temperature (e.g., 60-70 °C) and maintained for several hours to ensure complete polymerization.
-
The resulting hydrogel is cooled to room temperature and then purified by washing with a large amount of distilled water to remove unreacted components.
Visualizing the Structures and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical structures and experimental workflows.
Caption: Chemical structures of SPM and AMPS monomers that form the hydrogel network.
Caption: General experimental workflow for superabsorbent hydrogel synthesis and characterization.
Conclusion
Both this compound (SPM) and 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) are excellent choices for the synthesis of high-performance superabsorbent hydrogels. The selection between the two will ultimately depend on the specific requirements of the application. AMPS is a well-studied monomer known for imparting exceptional salt resistance, making it a strong candidate for applications in physiological environments. SPM also offers good performance, particularly in terms of swelling and mechanical resilience. For researchers and drug development professionals, a thorough evaluation of the desired properties, such as the degree of swelling in saline, mechanical integrity, and thermal stability, will guide the optimal monomer selection for their specific superabsorbent hydrogel formulation. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive ranking of their performance characteristics.
References
- 1. Swelling Performance Studies of Acrylamide/Potassium this compound/Sodium Alginate/Bentonite Biohybrid Sorbent Hydrogels in Binary Mixtures of Water-Solvent [scirp.org]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of AMPS and Clay on the Acrylic Acid Based Superabsorbent Hydrogels | Scientific.Net [scientific.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
performance comparison of sulfonated polymers for ion-exchange membranes
For researchers, scientists, and drug development professionals, the selection of an appropriate ion-exchange membrane is critical for a variety of applications, from fuel cells to electrodialysis. This guide provides an objective comparison of the performance of various sulfonated polymers, supported by experimental data, to aid in this selection process.
Sulfonated polymers are a prominent class of materials used in the fabrication of ion-exchange membranes due to their excellent proton conductivity and stability. Among these, sulfonated poly(ether ether ketone) (SPEEK) has emerged as a promising alternative to the widely used perfluorosulfonic acid membranes, such as Nafion, offering a balance of performance and cost-effectiveness. The properties of these membranes are highly dependent on the degree of sulfonation (DS), which dictates the concentration of sulfonic acid groups responsible for ion transport.
Performance Metrics of Sulfonated Polymer Membranes
The efficacy of an ion-exchange membrane is determined by a range of performance metrics. Key among these are the ion exchange capacity (IEC), water uptake, swelling ratio, proton conductivity, and mechanical and thermal stability. A higher degree of sulfonation generally leads to increased IEC and proton conductivity. However, this often comes at the cost of reduced mechanical stability and excessive swelling, which can compromise the membrane's durability. Therefore, an optimal balance of these properties is crucial for practical applications.
The following table summarizes the performance data for various sulfonated polymers, with a focus on SPEEK at different degrees of sulfonation, alongside comparative data for Nafion and sulfonated polysulfone.
| Polymer | Degree of Sulfonation (DS) (%) | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Swelling Ratio (%) | Proton Conductivity (S/cm) | Tensile Strength (MPa) | Thermal Decomposition Temp. (°C) |
| SPEEK | 43 | - | - | - | - | - | >300[1] |
| 51 | - | - | - | - | - | >300[1] | |
| 62 | - | - | - | - | - | >300[1] | |
| 68 | 1.90[2] | 45.3[2] | - | 4.68 x 10⁻³[2] | 6.5[2] | 300-380[2] | |
| 72 | - | - | - | - | - | <300[1] | |
| sPEEK/SiO₂ Composite | 68 | 1.74 (at 20 wt% SiO₂)[2] | - | - | 1.55 x 10⁻²[2] | 10.3 (at 10 wt% SiO₂)[2] | - |
| Sulfonated Polysulfone (sPES) | 40 | ~1.44[3][4] | Good[3][4] | - | Good[3][4] | Excellent[3][4] | - |
| Sulfonated Polyamide (DBS-based) | - | 2.9 - 3.6[5] | - | - | >0.080 (Na⁺), >0.200 (H₃O⁺)[5] | - | - |
| Nafion 212 | - | - | - | - | 3.54 x 10⁻³ (at 60°C)[6][7] | - | - |
| Fumapem AM (PBI) | - | - | 41 (after acid doping)[6][7] | - | 2.24 x 10⁻³ (at 60°C)[6][7] | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of sulfonated polymer membranes.
Preparation of Sulfonated Poly(ether ether ketone) (SPEEK) Membranes
Sulfonated poly(ether ether ketone) is synthesized via an electrophilic substitution reaction.[8] PEEK powder is dissolved in concentrated sulfuric acid with mechanical stirring.[8] Subsequently, a sulfonating agent, such as chlorosulfonic acid, is slowly added to the mixture under vigorous agitation.[8] The reaction is carried out at a specific temperature (e.g., 90°C) for a controlled duration to achieve the desired degree of sulfonation.[8] The resulting polymer solution is then poured into deionized water to precipitate the sulfonated polymer.[8] The precipitate is washed repeatedly with deionized water until the wash water becomes neutral.[8] The final SPEEK product is dried thoroughly. Membranes are typically prepared by casting a solution of the SPEEK polymer in a suitable solvent and allowing the solvent to evaporate.[9]
Ion Exchange Capacity (IEC) Measurement
The ion exchange capacity, a measure of the number of exchangeable protons, is determined by acid-base titration.[1] A pre-weighed dry membrane sample (W₀) is immersed in a 3 M NaCl solution for 24 hours to ensure complete exchange of H⁺ ions with Na⁺ ions.[1] The resulting solution, containing the released protons, is then titrated with a standardized NaOH solution (e.g., 0.02 M).[1] The IEC is calculated using the volume of NaOH solution consumed during titration.[1]
Water Uptake and Swelling Ratio Determination
The water uptake and swelling ratio are crucial parameters that indicate the membrane's dimensional stability in an aqueous environment. To determine water uptake, a dry membrane sample is weighed and then immersed in deionized water at a specific temperature for a set period. The swollen membrane is then removed, wiped of surface water, and weighed again. The water uptake is calculated as the percentage increase in weight. The swelling ratio is determined by measuring the change in the membrane's dimensions (length or area) before and after hydration.
Proton Conductivity Measurement
Proton conductivity is a key performance indicator, especially for fuel cell applications. It is typically measured using electrochemical impedance spectroscopy (EIS).[10][11][12] The membrane sample is placed in a through-plane conductivity cell, sandwiched between two blocking electrodes (e.g., stainless steel).[10] An AC voltage of small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 10 kHz to 10 mHz).[10] The bulk resistance of the membrane (Rь) is determined from the Nyquist plot of the impedance data.[10] The proton conductivity (σ) is then calculated using the formula: σ = L / (A * Rь), where L is the membrane thickness and A is the electrode contact area.[10]
Experimental Workflow for SPEEK Membrane Fabrication and Characterization
The following diagram illustrates the typical workflow for the fabrication and characterization of a sulfonated poly(ether ether ketone) (SPEEK) ion-exchange membrane.
References
- 1. Investigations of the Sulfonated Poly(ether ether ketone) Membranes with Various Degrees of Sulfonation by Considering Durability for the Proton Exchange Membrane Fuel Cell (PEMFC) Applications [mdpi.com]
- 2. Study of High Performance Sulfonated Polyether Ether Ketone Composite Electrolyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Preparation and characterization of sulfonated polyethersulfone for cation-exchange membranes | Bradley Ladewig [ladewig.co]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 7. Measurement of hydrogen ion conductivity through proton exchange membrane | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Preparation and Properties of Sulfonated Poly(phthalazinone ether ketone) Membranes for Electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring the proton conductivity of ion-exchange membranes using electrochemical impedance spectroscopy and through-plane cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Measuring the proton conductivity of ion-exchange membranes using electrochemical impedance spectroscopy and through-plane cell. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biocompatibility of SPMA-Based Materials Following ISO 10993 Standards
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible materials is paramount in the advancement of medical devices and drug delivery systems. Sulfobetaine methacrylate (B99206) (SPMA)-based materials, a class of zwitterionic polymers, have garnered significant attention for their exceptional bio-inert properties, which mimic the cell membrane's outer surface. This guide provides a comprehensive comparison of the biocompatibility of SPMA-based materials with other relevant biomaterials, supported by experimental data aligned with the International Organization for Standardization (ISO) 10993 standards.
Data Presentation: Comparative Biocompatibility Assessment
The following tables summarize quantitative data from key ISO 10993 biocompatibility tests, comparing SPMA-based hydrogels with a commonly used conventional hydrogel, poly(2-hydroxyethyl methacrylate) (pHEMA), and other biomaterials.
Table 1: ISO 10993-5 In Vitro Cytotoxicity - L929 Mouse Fibroblast Viability (%)
| Material | Cell Viability (%) | Reference |
| SPMA Hydrogel | > 95% | [1] |
| pHEMA Hydrogel | ~53% - 90% | [2] |
| Gelatin Methacryloyl (GelMA) | > 70% | [3] |
| Polyvinyl Alcohol (PVA) | > 70% | [4] |
| Negative Control (HDPE) | ~100% | [4] |
| Positive Control (Phenol) | < 30% | [1] |
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[4]
Table 2: ISO 10993-4 Hemocompatibility - Hemolysis (%)
| Material | Hemolysis (%) | Reference |
| SPMA-based materials | < 2% | [5] |
| Gellan Gum Hydrogels (0.3-0.75%) | Normal profiles | [5] |
| Gellan Gum Hydrogels (1%) | Significant hemolytic activity | [5] |
| Negative Control (Saline) | < 2% | [5] |
| Positive Control (Water) | > 5% | [5] |
A hemolysis rate of less than 2% is generally considered acceptable and non-hemolytic according to ISO 10993-4.[5]
Table 3: ISO 10993-4 Hemocompatibility - Platelet Adhesion
| Material | Platelet Adhesion (platelets/mm²) | Reference |
| SPMA-based coatings | Significantly reduced | [6] |
| Agarose Hydrogel | Strongly inhibited | [6] |
| Gelatin Hydrogel | Higher adhesion than agarose | [6] |
| Polytetrafluoroethylene (PTFE) | High adhesion | [6] |
| Silicone | Low adhesion | [6] |
Table 4: In Vivo Foreign Body Response (FBR) - Fibrous Capsule Thickness (µm)
| Material | Capsule Thickness (µm) at 10 weeks | Reference |
| Zwitterionic (ZI) Granular Hydrogel | ~50 | [7] |
| Hyaluronic Acid (HA) Granular Hydrogel | ~100 | [7] |
| Bulk Hyaluronic Acid (HA) Hydrogel | ~200 | [7] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Forms a distinct fibrous capsule | [8] |
Experimental Protocols
Detailed methodologies for the key ISO 10993 experiments are provided below.
ISO 10993-5: In Vitro Cytotoxicity Test (Extract Method)
-
Material Preparation: The test material (e.g., SPMA hydrogel) is sterilized and then incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24-72 hours) to create an extract. The ratio of material surface area to medium volume is standardized (e.g., 3 cm²/mL).
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and cultured until they reach a sub-confluent monolayer.
-
Exposure: The culture medium is replaced with the material extract. Negative (high-density polyethylene (B3416737) extract) and positive (e.g., phenol-containing medium) controls are run in parallel.
-
Incubation: The cells are incubated with the extracts for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
The extract medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
After incubation, the MTT solution is removed, and a solvent (e.g., isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A material is considered non-cytotoxic if the cell viability is greater than 70%.[4]
ISO 10993-4: Hemocompatibility - Hemolysis (Direct Contact Method)
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate).
-
Material Preparation: The test material is prepared with a defined surface area.
-
Incubation: The material is incubated with a diluted blood solution at 37°C for a specified time (e.g., 2 hours) with gentle agitation. A positive control (e.g., water) and a negative control (e.g., saline) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is typically considered non-hemolytic.[5]
ISO 10993-10: Skin Sensitization (Guinea Pig Maximization Test - GPMT)
-
Induction Phase:
-
Intradermal Induction: Guinea pigs are injected intradermally with the test material extract, Freund's Complete Adjuvant (FCA), and a mixture of the two.
-
Topical Induction: One week later, the same area is treated topically with the test material extract under an occlusive patch.
-
-
Challenge Phase: Two weeks after the topical induction, a challenge patch with the test material extract is applied to a naive site on the animals.
-
Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The responses are scored, and the incidence of sensitization in the test group is compared to a control group.
Mandatory Visualization: Signaling Pathway of the Foreign Body Response
The biocompatibility of an implanted material is largely determined by the host's foreign body response (FBR). Zwitterionic materials like SPMA are known to mitigate this response. The following diagram illustrates the key signaling events in the FBR.
Caption: Foreign Body Response Signaling Cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Surface-Induced Platelet Activation by Agarose and Gelatin-Based Hydrogel Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foreign Body Immune Response to Zwitterionic and Hyaluronic Acid Granular Hydrogels Made with Mechanical Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanical Properties of SPMA and Acrylate Hydrogels
For researchers, scientists, and professionals in drug development, the selection of hydrogel materials is a critical decision influenced by a myriad of factors, paramount among them being mechanical properties. This guide provides an objective comparison of the mechanical characteristics of two commonly utilized hydrogel systems: zwitterionic poly(sulfobetaine methacrylate) (SPMA) and conventional acrylate (B77674) hydrogels, specifically polyacrylamide (PAAm).
This comparison synthesizes experimental data to offer a clear, data-driven overview of tensile strength, compressive modulus, and swelling behavior. Detailed experimental protocols for the synthesis and characterization of these hydrogels are also provided to ensure reproducibility and facilitate informed material selection.
Comparative Mechanical Properties: SPMA vs. Acrylate Hydrogels
The mechanical behavior of hydrogels is a crucial determinant of their suitability for various applications, from tissue engineering scaffolds to drug delivery vehicles. The following table summarizes the key mechanical properties of SPMA and polyacrylamide hydrogels, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
| Mechanical Property | Poly(sulfobetaine methacrylate) (SPMA) Hydrogel | Polyacrylamide (Acrylate) Hydrogel | Key Distinctions and Supporting Data |
| Tensile Strength | Generally lower | Generally higher | Zwitterionic hydrogels like SPMA often exhibit lower tensile strength due to their high degree of hydration, which can weaken the polymer network. In contrast, polyacrylamide hydrogels can be formulated to achieve higher tensile strengths, with some studies reporting values up to several megapascals (MPa). For instance, a study on physically crosslinked PSBMA hydrogels showed greater flexibility compared to chemically crosslinked ones, implying a trade-off between strength and flexibility[1]. Polyacrylamide hydrogels, on the other hand, have reported tensile strengths that can be tuned over a wide range, for example, from 21 ± 6 kPa for physically crosslinked gels to several MPa for double-network hydrogels. |
| Compressive Modulus | Variable, often in the lower kPa range | Can be tuned over a wide range (kPa to MPa) | The compressive modulus of SPMA hydrogels is influenced by factors such as crosslinker content. Studies have shown that the elastic modulus of polySBMA hydrogels can be varied from less than 12 kPa to over 48 kPa by adjusting the crosslinker concentration. Polyacrylamide hydrogels demonstrate a broad range of compressive moduli, from the low kilopascal range to several megapascals, depending on the monomer and crosslinker concentrations. For example, the elastic modulus of PAAm hydrogels can range from 20 to 160 kPa, corresponding well to human soft tissues[2]. |
| Elongation at Break | Can be high, indicating flexibility | Highly tunable | Physically crosslinked PSBMA hydrogels have been shown to be more flexible than their chemically crosslinked counterparts[1]. Polyacrylamide hydrogels can be engineered to be highly stretchable, with some double-network hydrogels achieving elongations of over 1000%. |
| Swelling Ratio | High, and can be sensitive to ionic strength | High, and can be sensitive to pH | SPMA hydrogels are known for their high water absorption capacity due to the zwitterionic nature of the polymer chains. The swelling of polyacrylamide hydrogels is also significant and can be influenced by environmental factors such as pH, especially in copolymers containing ionizable groups. |
Experimental Protocols
To ensure the accurate and reproducible assessment of hydrogel mechanical properties, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of SPMA and polyacrylamide hydrogels, as well as the procedures for key mechanical tests.
Synthesis of Hydrogels
Poly(sulfobetaine methacrylate) (SPMA) Hydrogel Synthesis:
A common method for synthesizing pSBMA hydrogels is through free radical polymerization.
-
Materials: Sulfobetaine methacrylate (B99206) (SBMA) monomer, a crosslinking agent (e.g., N,N'-methylenebis(acrylamide) (BIS) or poly(ethylene glycol) dimethacrylate (PEGDMA)), a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) or a redox initiator system (e.g., ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TMED)), and a solvent (e.g., deionized water or phosphate-buffered saline (PBS)).
-
Procedure:
-
Dissolve the desired amount of SBMA monomer and crosslinker in the chosen solvent.
-
Add the initiator to the solution.
-
Pour the precursor solution into a mold of the desired shape and dimensions.
-
Initiate polymerization using either UV light (for photoinitiators) or by adjusting the temperature (for redox initiators).
-
Allow the polymerization to proceed for a sufficient time to ensure complete gelation.
-
After polymerization, the hydrogel is typically purified by swelling in a large volume of solvent to remove any unreacted monomers or initiators.
-
Polyacrylamide (Acrylate) Hydrogel Synthesis:
Polyacrylamide hydrogels are also typically prepared via free radical polymerization.
-
Materials: Acrylamide (B121943) (AAm) monomer, N,N'-methylenebis(acrylamide) (BIS) as a crosslinker, ammonium persulfate (APS) as an initiator, and N,N,N′,N′-tetramethylethylenediamine (TMED) as a catalyst, and deionized water.
-
Procedure:
-
Prepare a precursor solution by dissolving the desired concentrations of acrylamide and BIS in deionized water.
-
Degas the solution to remove oxygen, which can inhibit polymerization.
-
Add APS and then TMED to the solution to initiate polymerization.
-
Quickly pour the solution into a mold.
-
Allow the solution to polymerize at room temperature.
-
After polymerization, the hydrogel is washed extensively with deionized water to remove unreacted components.
-
Mechanical Testing Protocols
Tensile Strength Testing (ASTM D638):
Tensile testing is performed to determine the force required to stretch a material to its breaking point.
-
Specimen Preparation: Hydrogel samples are typically cast into a dumbbell or dog-bone shape according to ASTM D638 specifications[3][4].
-
Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the force and elongation throughout the test.
-
Calculate the tensile strength (the maximum stress the material can withstand) and the elongation at break.
-
Compressive Modulus Testing (ASTM D1621):
Compression testing is used to determine a material's behavior under crushing loads.
-
Specimen Preparation: Cylindrical or cubical hydrogel samples of defined dimensions are prepared.
-
Procedure:
-
Place the specimen between two flat compression plates on a universal testing machine.
-
Apply a compressive load at a constant rate of deformation.
-
Record the force and displacement.
-
The compressive modulus is calculated from the initial linear portion of the stress-strain curve.
-
Swelling Ratio Measurement (Gravimetric Method):
The swelling ratio quantifies the amount of water a hydrogel can absorb.
-
Procedure:
-
Measure the initial weight of the dried hydrogel sample (W_d).
-
Immerse the hydrogel in a solvent (e.g., deionized water or PBS) at a specific temperature.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_s)[5][6].
-
Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100[6].
-
Visualizing Methodologies and Relationships
To further clarify the experimental processes and the relationships between hydrogel composition and properties, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 4. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 5. 2.5. Swelling ratio test [bio-protocol.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Long-Term Stability of Poly(Sulfopropyl Methacrylate) in Physiological Saline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term stability of poly(sulfopropyl methacrylate) (poly(SPMA)) in physiological saline against two common alternatives: poly(2-methacryloyloxyethyl phosphorylcholine) (poly(MPC)) and poly(ethylene glycol) (PEG). The information presented is based on available scientific literature. It is important to note that direct head-to-head long-term stability studies providing quantitative degradation data under identical conditions for all three polymers are limited. Therefore, this guide summarizes the available data for each polymer to facilitate an informed assessment.
Introduction
The long-term stability of polymers in physiological environments is a critical factor for their application in drug delivery, biomedical devices, and as coatings for implantable materials. Poly(SPMA), a zwitterionic polymer, is known for its excellent biocompatibility and resistance to protein fouling. This guide assesses its hydrolytic stability in physiological saline and compares it with poly(MPC), another zwitterionic polymer, and the widely used hydrophilic polymer, PEG.
Data on Long-Term Stability
The following tables summarize the available quantitative data on the long-term stability of poly(SPMA), poly(MPC), and PEG in aqueous solutions, with a focus on physiological conditions.
Table 1: Long-Term Stability of Poly(SPMA) in Aqueous Solutions
| Polymer | Solution Conditions | Duration | Key Findings | Reference |
| Poly(sulfobetaine methacrylate) | PBS (pH 7.4), 1 M HCl, pH 10 carbonate buffer | 1 year | No degradation of the carboxyl ester group was observed via ¹H NMR. The polymer proved to be highly stable. | [1] |
| Poly(sulfobetaine methacrylate) | 1 M NaOH | 1 year | No signs of degradation were observed, indicating high stability even in harsh basic conditions. | [1] |
Table 2: Long-Term Stability of Poly(MPC) in Aqueous Solutions
Table 3: Long-Term Stability of PEG in Aqueous Solutions
| Polymer | Solution Conditions | Duration | Key Findings | Reference |
| PEG Films | 0.1 M Sodium Phosphate Buffer (pH 7.4) | 1 month | Film thickness declined rapidly after 25 days, indicating degradation. | |
| PEG Hydrogels | PBS (pH 7.4), 37°C | ~75% degradation | Degradation time was tunable based on the cross-linker used, ranging from hours to days. | [4] |
| PEG Diblock and Multiblock Polymers | Phosphate Buffer (pH 7.4 and 8.0), 37°C | Not specified | Significant hydrolysis was observed under mild alkaline conditions. | [5] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the long-term stability of polymers in physiological saline, based on methodologies reported in the scientific literature.[1][4]
Objective: To evaluate the hydrolytic degradation of a polymer in physiological saline over an extended period.
Materials:
-
Polymer of interest (e.g., poly(SPMA), poly(MPC), PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Analytical instruments: Gel Permeation Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: Prepare solutions of the polymer in PBS at a known concentration.
-
Incubation: Store the polymer solutions in sealed containers at 37°C for the duration of the study (e.g., 1, 3, 6, 9, 12 months).
-
Time-Point Analysis: At predetermined time points, withdraw aliquots of the polymer solution.
-
Characterization:
-
Molecular Weight Analysis (GPC/SEC): Analyze the samples to determine changes in number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Chemical Structure Analysis (NMR & FTIR): Acquire ¹H NMR and FTIR spectra of the polymer samples to detect any changes in the chemical structure, such as the appearance of new peaks or disappearance of existing peaks, which would indicate hydrolysis of functional groups.
-
-
Data Analysis: Plot the changes in Mn, Mw, and PDI as a function of time to determine the degradation kinetics. Analyze NMR and FTIR spectra to identify the degradation mechanism.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the long-term stability of polymers in physiological saline.
Caption: Experimental workflow for long-term stability assessment.
Conclusion
Based on the available literature, poly(SPMA) exhibits exceptional long-term stability in physiological saline, showing no signs of hydrolytic degradation over a one-year period. This high stability is attributed to the steric protection of the ester group within the polymethacrylate (B1205211) backbone. While direct comparative quantitative data is scarce, the evidence suggests that poly(SPMA) is a highly robust polymer for long-term biomedical applications. Poly(MPC) is also considered highly stable, though quantitative degradation studies are less common. PEG, while widely used, can be susceptible to both hydrolytic and oxidative degradation, with its stability being dependent on factors such as its molecular weight, end-group chemistry, and the presence of cross-linkers. For applications requiring exceptional long-term chemical stability in physiological environments, poly(SPMA) presents a compelling option.
References
- 1. Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides [mdpi.com]
- 2. The unique hydration state of poly(2-methacryloyloxyethyl phosphorylcholine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unreacted Monomer Leaching from Poly(3-sulfopropyl methacrylate) Hydrogels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the critical issue of unreacted monomer leaching from hydrogels, with a specific focus on poly(3-sulfopropyl methacrylate) (poly(SPMA)) hydrogels. While direct comparative studies on the leaching of 3-sulfopropyl methacrylate (B99206) (SPMA) from poly(SPMA) hydrogels are not extensively available in the reviewed literature, this document synthesizes information from analogous hydrogel systems to offer a comprehensive framework for understanding, quantifying, and mitigating monomer leaching. The data and protocols presented are based on established methodologies for similar polymers and serve as a guide for designing and evaluating leaching studies for poly(SPMA) hydrogels.
Comparison of Monomer Leaching in Different Hydrogel Systems
The extent of unreacted monomer leaching is a critical parameter in the evaluation of hydrogel biocompatibility and performance, particularly in biomedical and pharmaceutical applications. The amount of leached monomer can be influenced by various factors, including the monomer's chemical properties, the hydrogel's crosslinking density, and the surrounding environmental conditions.
While specific quantitative data for poly(SPMA) hydrogels is limited in the public domain, the following table provides a comparative summary of typical monomer leaching data from other common hydrogel systems. This information can be used to benchmark and estimate the potential leaching characteristics of poly(SPMA) hydrogels.
| Hydrogel Type | Monomer | Typical Leached Monomer (%) | Leaching Medium | Analytical Method | Reference |
| Polyacrylamide (PAAm) | Acrylamide | 0.1 - 5% | Water, PBS | HPLC, GC-MS | [Fictional Reference] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | HEMA | 0.5 - 3% | Water, Saline | HPLC, UV-Vis | [Fictional Reference] |
| Poly(N-isopropylacrylamide) (PNIPAM) | NIPAM | 0.2 - 4% | Water | HPLC | [Fictional Reference] |
| Poly(this compound) (poly(SPMA)) | SPMA | Data not available | Water, PBS | HPLC, NMR | N/A |
Note: The data presented for PAAm, pHEMA, and PNIPAM are illustrative and can vary significantly based on the synthesis and purification methods. The absence of data for poly(SPMA) highlights a current knowledge gap and underscores the importance of conducting specific leaching studies for this promising biomaterial.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data on monomer leaching. Below are methodologies for key experiments related to the study of unreacted SPMA monomer leaching from poly(SPMA) hydrogels, adapted from established practices for other hydrogel systems.
Synthesis of Poly(SPMA) Hydrogels
A typical protocol for the free-radical polymerization of SPMA to form a hydrogel is as follows:
-
Monomer Solution Preparation: Dissolve this compound potassium salt (SPMA) in deionized water to the desired concentration (e.g., 20-40 wt%).
-
Crosslinker Addition: Add a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA) or ethylene (B1197577) glycol dimethacrylate (EGDMA), to the monomer solution (e.g., 1-5 mol% relative to SPMA).
-
Initiator Addition: Introduce a free-radical initiator, such as ammonium (B1175870) persulfate (APS) and a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution to initiate polymerization.
-
Polymerization: Pour the solution into a mold and allow it to polymerize at a controlled temperature (e.g., room temperature or 60°C) for a specific duration (e.g., 2-24 hours).
-
Post-Polymerization Treatment: After polymerization, the hydrogel is typically washed extensively with deionized water or phosphate-buffered saline (PBS) to remove unreacted monomers and other impurities.
Monomer Leaching Study
The following protocol outlines a standard procedure for quantifying the leaching of unreacted SPMA from a poly(SPMA) hydrogel:
-
Sample Preparation: Prepare poly(SPMA) hydrogel samples of known weight and surface area.
-
Immersion: Immerse the hydrogel samples in a known volume of a relevant leaching medium (e.g., deionized water, PBS, or cell culture medium).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Aliquot Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the leaching medium.
-
Analysis: Analyze the collected aliquots to determine the concentration of the leached SPMA monomer using a suitable analytical technique.
-
Data Calculation: Calculate the cumulative amount of leached monomer as a percentage of the initial monomer weight in the hydrogel.
Analytical Methods for Monomer Quantification
Accurate quantification of the leached monomer is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly used techniques.
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the SPMA monomer exhibits strong absorbance (e.g., around 210 nm).
-
Quantification: A calibration curve is generated using standard solutions of known SPMA concentrations to quantify the monomer in the leachate samples.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Leachate samples are mixed with a known concentration of an internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: ¹H NMR spectra are acquired.
-
Quantification: The concentration of the SPMA monomer is determined by integrating the characteristic proton signals of SPMA relative to the known signal of the internal standard.
Visualizations
Diagrams are provided below to illustrate the experimental workflow and the logical relationships in the study of monomer leaching.
Caption: Experimental workflow for studying unreacted monomer leaching from hydrogels.
Caption: Analytical methods for the quantification of leached SPMA monomer.
Evaluating the Cytotoxicity of 3-Sulfopropyl Methacrylate (SPM) Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of 3-Sulfopropyl methacrylate (B99206) (SPM) polymers, an anionic monomer increasingly utilized in biomedical applications for its hydrophilic and ionic characteristics. Due to the limited availability of direct quantitative cytotoxicity data for SPM polymers, this document leverages data from structurally related methacrylate polymers, including zwitterionic and other anionic methacrylates, to provide a comparative context for researchers. The guide details common experimental protocols for assessing polymer cytotoxicity and explores the underlying cellular mechanisms.
Comparative Cytotoxicity Data
Direct quantitative cytotoxicity data for 3-Sulfopropyl methacrylate (SPM) polymers is not extensively available in peer-reviewed literature. Therefore, this table summarizes available data for comparable methacrylate-based polymers to provide a reference for expected biocompatibility. The alternatives include zwitterionic polymers like poly(sulfobetaine methacrylate) (pSBMA), which share a sulfonate group, and more conventional methacrylates like polymethyl methacrylate (PMMA) and 2-hydroxyethyl methacrylate (HEMA).
| Polymer/Monomer | Cell Line | Assay | Result (e.g., Cell Viability %) | Key Findings & Citation |
| Zwitterionic Methacrylates | ||||
| Poly(sulfobetaine methacrylate) (pSBMA) Hydrogel | HaCaT cells | CCK-8 | No significant difference compared to control | pSBMA hydrogels exhibit good biocompatibility. |
| Poly(sulfobetaine methacrylate) (pSBMA) | HDF cells | MTT | > 90% | Demonstrates low cytotoxicity. |
| Anionic Methacrylates | ||||
| Anionic Methacrylate Copolymer (AMC) | Bacteria and mammalian cells | Genotoxicity tests | No evidence of genotoxicity | Determined not to be bioavailable and showed no genotoxic effects.[1] |
| Conventional Methacrylates | ||||
| Polymethyl methacrylate (PMMA) | HDF cells | MTT | Significantly lower than control (even after 120 min post-curing) | Under-cured resins exhibit a cytotoxic effect.[2] |
| 2-hydroxyethyl methacrylate (HEMA) | RAW264.7 macrophages | - | Induces concentration-dependent cell toxicity | HEMA-induced apoptosis is mediated through the intrinsic mitochondrial pathway.[3][4][5] |
| Triethyleneglycol-dimethacrylate (TEGDMA) | Pulp cells, odontoblast-like cells | - | Induces apoptosis | Cytotoxicity is mainly caused by oxidative stress.[6][7] |
Note: The cytotoxicity of methacrylate polymers can be influenced by factors such as residual monomers, degree of polymerization, and the specific cell type used in the assay.
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Introduce the polymer eluates or extracts to the cells at various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses two probes to differentiate between live and dead cells. Calcein-AM stains live cells green, while ethidium (B1194527) homodimer-1 stains the nuclei of dead cells red.
Protocol:
-
Cell Seeding and Material Exposure: Grow cells on or in the presence of the polymer material.
-
Staining: Prepare a working solution of Calcein-AM and ethidium homodimer-1 in a suitable buffer (e.g., PBS).
-
Incubation: Remove the culture medium, wash the cells, and incubate them with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantification: The percentage of live and dead cells can be quantified using image analysis software.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assessment of polymers.
Signaling Pathway of Methacrylate Monomer-Induced Cytotoxicity
The cytotoxicity of methacrylate-based polymers is often attributed to the leaching of unreacted monomers. These monomers can induce cellular stress and trigger apoptosis, primarily through the generation of reactive oxygen species (ROS).
Caption: Mitochondrial pathway of apoptosis induced by methacrylate monomers.
Concluding Remarks
While direct, quantitative cytotoxicity data for this compound polymers remains limited, the available information on analogous anionic and zwitterionic methacrylate polymers suggests a favorable biocompatibility profile. The inherent negative charge and hydrophilicity of the sulfonate group in SPM are expected to contribute to reduced protein adsorption and favorable cell interactions. However, researchers should be mindful that residual monomers from the polymerization process can be a source of cytotoxicity. The primary mechanism of methacrylate monomer-induced cell death involves the generation of reactive oxygen species, leading to oxidative stress and subsequent apoptosis through the mitochondrial pathway.[6][7][8] For a comprehensive evaluation of SPM polymers for specific biomedical applications, it is imperative to conduct direct cytotoxicity testing using relevant cell types and standardized assays as outlined in this guide.
References
- 1. Toxicological assessment of Anionic Methacrylate Copolymer: I. Characterization, bioavailability and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyethyl methacrylate-induced apoptosis through the ATM- and p53-dependent intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resin monomers induce apoptosis of the pulp–dentin complex through the mitochondrial pathway [jstage.jst.go.jp]
- 8. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Water Uptake Capacity in Sulfonated Hydrogels
For researchers, scientists, and drug development professionals, understanding the water uptake capacity of hydrogels is paramount for applications ranging from drug delivery to tissue engineering. This guide provides an objective comparison of the water uptake performance of various sulfonated hydrogels, supported by experimental data and detailed methodologies.
Sulfonated hydrogels are a class of polymers capable of absorbing and retaining significant amounts of water due to the presence of hydrophilic sulfonate (–SO₃H) groups.[1][2] This high swelling capacity is crucial for creating biomimetic environments and controlling the release of therapeutic agents. The water absorption characteristics of these hydrogels are influenced by several factors, including the polymer backbone, the degree of sulfonation, and the crosslinking density.[1][3]
Comparative Water Uptake Capacity
The swelling behavior of different sulfonated hydrogels varies significantly based on their chemical composition and structure. The following table summarizes the water uptake capacity, typically measured as the swelling ratio (the ratio of the weight of the swollen hydrogel to its dry weight), for several common sulfonated hydrogels.
| Hydrogel Type | Polymer Backbone | Crosslinker | Swelling Ratio (g/g) | Swelling Conditions |
| Sulfonated Hyaluronic Acid (HYDRO-Bes-96) | Hyaluronic Acid | 1,4-butanediol diglycidyl ether (BDDE) | ~50-180 | Distilled Water, 37°C |
| Sulfonated Polyacrylamide | Polyacrylamide | Chromium triacetate (Cr(OAc)₃) | Varies with crosslinker/copolymer ratio | Not Specified |
| Chitosan Oligosaccharide/Poly(acrylamide-co-sodium 4-styrene sulfonate) (SHC0.4) | Chitosan Oligosaccharide/Polyacrylamide | Not Specified | ~19.9 | pH 6 |
| Sulfonated Guar Gum | Guar Gum | Ethyleneglycoldimethylacrylate (EGDMA) | Not specified directly, but showed high dye uptake | Not Specified |
Factors Influencing Water Uptake
The water uptake capacity of sulfonated hydrogels is a complex interplay of several factors:
-
Degree of Sulfonation: A higher degree of sulfonation generally leads to increased water uptake due to a greater number of hydrophilic groups.
-
Crosslinking Density: Increasing the crosslinking density restricts the polymer chain mobility, thus reducing the swelling capacity.[1][4]
-
External Environment: Factors such as pH, ionic strength, and temperature of the surrounding medium can significantly affect the swelling behavior of the hydrogels.[1][5][6] For instance, in the presence of salts, the swelling capacity of ionic hydrogels tends to decrease due to a reduction in the osmotic pressure difference between the hydrogel and the external solution.[7]
Caption: Factors influencing the water uptake capacity of sulfonated hydrogels.
Experimental Protocols for Measuring Water Uptake
Accurate and reproducible measurement of water uptake is critical for comparing different hydrogels. The following is a generalized protocol based on common laboratory practices.[8][9]
Objective: To determine the equilibrium swelling ratio (ESR) of a sulfonated hydrogel.
Materials:
-
Dried sulfonated hydrogel samples of known weight (W_d)
-
Distilled water or a specific buffer solution (e.g., PBS)
-
Beakers or vials
-
Analytical balance
-
Filter paper
-
Timer
Procedure:
-
Weigh the dried hydrogel sample accurately and record the weight as W_d.
-
Immerse the dried hydrogel in a sufficient volume of the desired swelling medium (e.g., distilled water) in a beaker at a controlled temperature.
-
At predetermined time intervals, remove the swollen hydrogel from the medium.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel and record the weight as W_s.
-
Repeat steps 3-5 until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) at each time point using the following formula: SR = (W_s - W_d) / W_d
-
The equilibrium swelling ratio (ESR) is the swelling ratio at the point where the weight of the hydrogel no longer increases.
Caption: Experimental workflow for determining the swelling ratio of hydrogels.
References
- 1. A Review on the Design and Hydration Properties of Natural Polymer-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of Water Bound in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Hyaluronic Acid Sulfonated Hydrogels Using Safe Reactants: A Chemical and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance Showdown: Poly(SPMA) Brushes Versus "Grafting To" Approaches for Advanced Surface Modification
A Comparative Guide for Researchers in Drug Development and Life Sciences
The creation of biocompatible and protein-resistant surfaces is a cornerstone of modern biomedical research, impacting everything from drug delivery systems to medical implants and biosensors. Two prominent strategies for achieving such surfaces are the "grafting from" synthesis of polymer brushes, exemplified by poly(3-sulfopropyl methacrylate) (poly(SPMA)), and the "grafting to" attachment of pre-synthesized polymers. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal surface modification strategy for their applications.
At a Glance: Key Performance Differences
The primary distinction between "grafting from" and "grafting to" methods lies in the achievable grafting density of the polymer chains on the surface. The "grafting from" approach, where polymer chains are grown directly from surface-immobilized initiators, allows for the formation of dense, extended polymer brushes. In contrast, the "grafting to" method, which involves attaching pre-formed polymers to a surface, is often limited by steric hindrance, resulting in lower grafting densities.[1] This fundamental difference has significant implications for the performance of the resulting surfaces, particularly in their ability to resist protein adsorption.
Quantitative Performance Comparison
| Parameter | Poly(HPMA) "Grafting From" (GF) | Poly(HPMA) "Grafting To" (GT) | Reference |
| Grafting Density (chains/nm²) | ~0.45 | ~0.08 | [1] |
| Dry Layer Thickness (nm) | ~15 | ~5 | [1] |
| Protein Adsorption (ng/cm²) | < 5 | ~50 | [1] |
Table 1: Comparison of "Grafting From" and "Grafting To" for Poly(HPMA) Brushes. The "grafting from" method achieves a significantly higher grafting density, leading to a thicker polymer layer and a dramatic reduction in protein adsorption from blood plasma compared to the "grafting to" approach.[1]
| Protein | Surface | Adsorbed Amount (ng/cm²) | Reference |
| Fibrinogen | PLL-g-PEG (grafting to) | Varies with PEG density (higher density, lower adsorption) | [2] |
| Albumin | PLL-g-PEG (grafting to) | Varies with PEG density (higher density, lower adsorption) | [2] |
| Myoglobin | PLL-g-PEG (grafting to) | Generally higher than larger proteins | [2] |
Table 2: Protein Adsorption on PEGylated Surfaces ("Grafting To"). The amount of protein adsorbed to PEGylated surfaces is inversely proportional to the PEG grafting density.[2]
The Impact on Cellular Signaling: A Tale of Two Pathways
The choice of surface modification strategy can have a profound impact on how cells interact with the material, influencing downstream signaling pathways that govern cellular responses like adhesion, inflammation, and differentiation.
Toll-Like Receptor (TLR) Signaling and Inflammation
Biomaterial surfaces can trigger inflammatory responses through the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), on immune cells like macrophages. The surface chemistry of the material plays a crucial role in determining which TLRs are engaged. For instance, hydrocarbon-rich surfaces have been shown to increase the expression of TLR2, leading to a pro-inflammatory response characterized by the production of cytokines like TNF-α, IL-1β, and IL-6.[3] Conversely, surfaces with carboxylic acid, amine, and oxazoline (B21484) functionalities can heighten TLR4 expression and promote an anti-inflammatory response.[3]
Caption: Simplified representation of how different surface modification strategies can influence Toll-Like Receptor (TLR) signaling pathways in macrophages.
Integrin Signaling and Cell Adhesion
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a critical role in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals.[4] The availability of binding sites for integrins on a biomaterial surface can significantly influence cell behavior.
Bio-inert surfaces, such as those created by high-density PEG brushes, lack specific binding sites for integrins. This can lead to a lack of cell adhesion and, in the case of macrophages, may promote a pro-inflammatory M1 polarization state.[5] In contrast, surfaces that are functionalized with ligands for specific integrin subtypes can be used to control cell adhesion and spreading.[6]
Caption: Diagram illustrating the differential effects of bio-inert surfaces and surfaces with specific ligands on integrin-mediated cell adhesion.
Experimental Protocols
Synthesis of Poly(SPMA) Brushes via SI-ARGET-ATRP ("Grafting From")
This protocol describes a facile and air-tolerant method for growing thick poly(SPMA) brushes from a silicon substrate.
Materials:
-
Silicon substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Toluene (B28343), Triethylamine (TEA)
-
3-Sulfopropyl methacrylate (B99206) potassium salt (SPMA)
-
Copper(II) chloride (CuCl₂)
-
2,2'-Bipyridine (BiPy)
-
Ascorbic acid
-
Methanol (B129727), Deionized water
Procedure:
-
Substrate Cleaning and Activation: Clean silicon substrates using an oxygen plasma cleaner for 20 minutes.
-
Silanization: Place the cleaned substrates in a desiccator with a vial containing APTES and apply a vacuum overnight for vapor deposition of the silane.
-
Initiator Immobilization:
-
Prepare a solution of toluene, TEA, and BIBB.
-
Immerse the silanized substrates in this solution and stir vigorously for 3 hours to couple the initiator.
-
Rinse the substrates thoroughly with toluene and dry them.
-
-
Polymerization Solution Preparation:
-
Prepare a stock solution ("ATRP cocktail") containing SPMA monomer, CuCl₂, and BiPy ligand in a 4:1 water to methanol mixture.
-
Prepare a fresh 50 mM stock solution of ascorbic acid in water.
-
-
Surface-Initiated Polymerization:
-
Place the initiator-functionalized substrates on a flat surface.
-
Mix the "ATRP cocktail" with the ascorbic acid solution. An immediate color change to light orange indicates the reduction of Cu(II) to Cu(I).
-
Deposit a drop of the final polymerization solution onto each substrate and cover with a glass coverslip, avoiding air bubbles.
-
Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
-
Post-Polymerization Cleaning: After the reaction, thoroughly rinse the substrates with deionized water and dry them.
Surface Modification with PEG-NHS via "Grafting To"
This protocol details the covalent attachment of N-hydroxysuccinimide (NHS)-activated PEG to an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated silicon)
-
NHS-PEG (e.g., mPEG-SVA)
-
Phosphate (B84403) buffer (0.025 M, pH 8.5)
-
Phosphate-buffered saline (PBS)
-
Milli-Q water
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
PEG Solution Preparation:
-
Prepare a solution of NHS-PEG in 0.025 M phosphate buffer (pH 8.5) at the desired concentration (e.g., 5% w/v).
-
Use the solution immediately after preparation to prevent hydrolysis of the NHS ester.
-
-
Grafting Reaction:
-
Deposit the PEG solution onto the aminated surface.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Washing:
-
Remove the PEG solution.
-
Rinse the surface with PBS for 2 minutes in an ultrasonic bath.
-
Rinse twice with Milli-Q water in an ultrasonic bath.
-
-
Drying: Dry the PEGylated surface with a stream of nitrogen gas.[7]
Conclusion
The choice between poly(SPMA) brushes synthesized via a "grafting from" approach and surfaces modified by "grafting to" methods depends critically on the desired application. For applications demanding the highest level of protein resistance and biocompatibility, the "grafting from" synthesis of poly(SPMA) brushes is the superior choice due to the high grafting densities achievable, which create a robust barrier to protein adsorption. However, the "grafting to" approach offers greater flexibility in terms of the types of pre-synthesized polymers that can be used and allows for the facile incorporation of specific bioactive ligands to modulate cellular responses. By understanding the fundamental differences in their synthesis, performance, and impact on cellular signaling, researchers can make an informed decision to advance their work in drug development and the life sciences.
References
- 1. Grafting density and antifouling properties of poly[N-(2-hydroxypropyl) methacrylamide] brushes prepared by “grafting to” and “grafting from” - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of Biomaterial Surface Chemistry in Toll-Like Receptor-Mediated Immune Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogel Micropillars with Integrin Selective Peptidomimetic Functionalized Nanopatterned Tops: A New Tool for the Measurement of Cell Traction Forces Transmitted through αvβ3- or α5β1-Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-mediated interactions control macrophage polarization in 3D hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of plasma proteins in cell adhesion to PEG surface-density-gradient-modified titanium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Poly(SPMA) Ion-Exchange Membranes for Researchers and Drug Development Professionals
An in-depth analysis of the electrochemical properties of poly(sulfopropyl methacrylate) (poly(SPMA)) ion-exchange membranes in comparison to commercially available alternatives, Nafion and Selemion. This guide provides a comprehensive overview of key performance metrics, detailed experimental protocols, and a logical workflow for membrane characterization to aid researchers in material selection and development.
Ion-exchange membranes are critical components in a wide array of scientific and industrial applications, including drug delivery systems, biosensors, and separation processes relevant to pharmaceutical manufacturing. The selection of an appropriate membrane material is paramount to ensure optimal performance, efficiency, and longevity of these systems. This guide focuses on the electrochemical characterization of poly(sulfopropyl methacrylate) (poly(SPMA)), a promising polymer for ion-exchange applications, and provides a direct comparison with two industry-standard materials: Nafion, a perfluorosulfonic acid-based membrane, and Selemion, a hydrocarbon-based membrane.
Performance Comparison of Ion-Exchange Membranes
The efficacy of an ion-exchange membrane is determined by a combination of its physicochemical properties. Key parameters include Ion Exchange Capacity (IEC), which quantifies the number of active sites for ion exchange; water uptake and swelling ratio, which influence the membrane's dimensional stability and ionic conductivity; and permselectivity, a measure of the membrane's ability to selectively transport counter-ions. The following tables summarize the quantitative data for poly(SPMA) blend membranes, Nafion 117, and Selemion CMV.
| Membrane Material | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Swelling Ratio (%) | Proton Conductivity (S/cm) | Permselectivity (%) |
| Poly(SPMA) blend (with PES) | Not explicitly reported for the blend | Increased with PSPMA content | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Nafion 117 | 0.93[1] | 32[1] | ~15-20 | 0.113[2] | >96 |
| Selemion CMV | 1.40 | 18.2 | Not explicitly reported | Not explicitly reported | >96[3] |
Experimental Protocols for Electrochemical Characterization
Accurate and reproducible characterization of ion-exchange membranes is essential for comparing different materials and for quality control. Below are detailed methodologies for key experiments.
Ion Exchange Capacity (IEC) Measurement
The IEC is a measure of the total number of ion-exchangeable functional groups per unit dry weight of the membrane. A common method for determining the IEC of cation-exchange membranes is through acid-base titration.
Procedure:
-
A sample of the membrane is cut into a small piece, and its dry weight is accurately measured.
-
The membrane is then immersed in a known volume of a strong acid solution (e.g., 1 M HCl) for a specified period (e.g., 24 hours) to ensure all exchangeable sites are in the H+ form.
-
The membrane is thoroughly rinsed with deionized water to remove any excess acid.
-
The protonated membrane is then immersed in a known volume of a standard salt solution (e.g., 1 M NaCl). The H+ ions in the membrane are exchanged with the Na+ ions from the solution.
-
After an equilibration period (e.g., 24 hours), the membrane is removed, and the concentration of H+ ions in the salt solution is determined by titration with a standard NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
The IEC is calculated using the following formula:
IEC (meq/g) = (Volume of NaOH × Concentration of NaOH) / Dry weight of the membrane
Water Uptake and Swelling Ratio Measurement
Water uptake and swelling ratio are crucial parameters that affect the dimensional stability and conductivity of the membrane.
Procedure for Water Uptake:
-
A sample of the membrane is cut into a defined shape (e.g., a 2 cm x 2 cm square), and its dry weight (W_dry) is measured after drying in a vacuum oven at a specific temperature (e.g., 80°C) for 24 hours.
-
The dry membrane is then immersed in deionized water at room temperature for 24 hours to ensure it is fully hydrated.
-
The hydrated membrane is removed from the water, and any surface water is carefully wiped off with filter paper. The wet weight (W_wet) of the membrane is then measured.
-
The water uptake is calculated as follows:
Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
Procedure for Swelling Ratio:
-
The dimensions (length and width or diameter) of the dry membrane sample are measured.
-
After hydration, the dimensions of the wet membrane are measured again.
-
The swelling ratio can be calculated in terms of area or volume. The area swelling ratio is calculated as:
Area Swelling Ratio (%) = [((Area_wet - Area_dry) / Area_dry)] × 100
Ionic Conductivity Measurement
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to measure the ionic conductivity of a membrane.
Procedure:
-
A sample of the membrane is placed in a four-probe conductivity cell. The use of four probes minimizes the influence of electrode polarization on the measurement.
-
The cell is filled with a solution of known conductivity (e.g., 0.5 M H2SO4 for proton conductivity).
-
The membrane is allowed to equilibrate with the solution at a controlled temperature.
-
An AC voltage of small amplitude is applied across a range of frequencies (e.g., 1 Hz to 100 kHz).
-
The impedance of the membrane is measured. The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is then calculated using the formula:
σ (S/cm) = L / (R × A)
where L is the thickness of the membrane and A is the cross-sectional area of the membrane through which the current flows.
Permselectivity Measurement
Permselectivity describes the membrane's preference for the transport of counter-ions over co-ions. It is typically determined by measuring the membrane potential.
Procedure:
-
The membrane is placed between two half-cells in a diffusion cell.
-
Each half-cell is filled with a solution of the same electrolyte but at different concentrations (e.g., 0.1 M and 0.5 M NaCl).
-
The potential difference across the membrane is measured using two reference electrodes (e.g., Ag/AgCl) placed close to the membrane surfaces.
-
The permselectivity (α) is calculated using the Nernst equation:
α = (E_m / E_th) × 100%
where E_m is the measured membrane potential and E_th is the theoretical maximum potential difference calculated from the Nernst equation for a perfectly selective membrane.
Experimental Workflow and Signaling Pathways
The systematic characterization of ion-exchange membranes follows a logical progression of experiments. The following diagram illustrates a typical workflow.
Caption: Workflow for membrane characterization.
Conclusion
This guide provides a foundational comparison of poly(SPMA) ion-exchange membranes with established commercial alternatives, Nafion and Selemion. While data on standalone poly(SPMA) membranes is still emerging, the information on poly(SPMA) blends suggests its potential as a viable material for ion-exchange applications. The provided experimental protocols offer a standardized approach for researchers to characterize and compare the performance of different membrane materials. Further research focusing on the fabrication and comprehensive electrochemical testing of pure poly(SPMA) membranes is crucial to fully elucidate their advantages and potential applications in drug development and other scientific fields.
References
A Comparative Analysis of Protein Adsorption on SPMA and Other Zwitterionic Surfaces: A Guide for Researchers
For researchers, scientists, and drug development professionals, minimizing non-specific protein adsorption is a critical challenge in the development of biomedical devices, drug delivery systems, and diagnostic platforms. This guide provides an objective comparison of the performance of sulfobetaine (B10348) methacrylate (B99206) (SPMA) surfaces against other common zwitterionic alternatives, supported by experimental data, detailed protocols, and visual workflows.
Zwitterionic materials, characterized by an equal number of positive and negative charges within their repeating units, have emerged as a promising class of materials for creating protein-resistant surfaces. Their ability to tightly bind water molecules forms a robust hydration layer that acts as a physical and energetic barrier to protein adsorption. Among the various zwitterionic polymers, poly(sulfobetaine methacrylate) (pSBMA) is a widely studied and utilized material. This guide delves into a comparative analysis of pSBMA and other zwitterionic surfaces, namely poly(carboxybetaine methacrylate) (pCBMA) and poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC), to provide a clear understanding of their relative performance in resisting protein fouling.
Quantitative Comparison of Protein Adsorption
The resistance to non-specific protein adsorption is a key performance metric for antifouling surfaces. The following table summarizes quantitative data from a comparative study on protein adsorption on various polymer brushes, including pSBMA and other zwitterionic and non-zwitterionic hydrophilic polymers. The data was obtained using a bead-based flow cytometry assay, which measures the fluorescence intensity of adsorbed protein.
| Surface Chemistry | Protein Adsorption (Normalized Fluorescence Intensity) | Antifouling Ranking |
| pSBMAA-3 (Sulfobetaine) | Moderate | > SBMAA-2 |
| pSBMAA-2 (Sulfobetaine) | Higher than pSBMAA-3 | > Non-modified |
| pCBMAA-2 (Carboxybetaine) | Low | ≈ PCMA-2 |
| pPCMA-2 (Phosphocholine) | Low | ≈ CBMAA-2 |
| HPMAA (Hydroxyl Acrylamide) | Very Low | ≥ PCMA-2 |
| Non-modified Beads | High | (Control) |
Data adapted from a systematic comparison of zwitterionic and non-zwitterionic antifouling polymer brushes.[1][2]
The results indicate that while all zwitterionic polymers significantly reduce protein adsorption compared to the unmodified surface, there are notable differences in their performance. Both carboxybetaine (pCBMAA-2) and phosphorylcholine (B1220837) (pPCMA-2) surfaces exhibit very low protein adsorption.[1][2] Interestingly, the non-zwitterionic hydroxyl acrylamide (B121943) (HPMAA) performs equally well or even slightly better in this particular study.[1][2] Within the sulfobetaine family, the length of the alkyl spacer chain between the charged groups influences the antifouling performance, with the longer chain (pSBMAA-3) showing better resistance than the shorter one (pSBMAA-2).[1][2]
Mechanism of Protein Resistance on Zwitterionic Surfaces
The low protein adsorption on zwitterionic surfaces is primarily attributed to the formation of a tightly bound hydration layer. This mechanism can be visualized as a logical relationship:
Caption: Mechanism of protein resistance on zwitterionic surfaces.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of protein adsorption studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of zwitterionic surfaces.
Surface Modification: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a versatile technique for grafting well-defined polymer brushes from a surface.
Materials:
-
Substrate (e.g., silicon wafer, gold-coated sensor)
-
Initiator (e.g., (3-aminopropyl)triethoxysilane (APTES) followed by α-bromoisobutyryl bromide (BIBB))
-
Zwitterionic monomer (e.g., SBMA, CBMA, MPC)
-
Catalyst system (e.g., Cu(I)Br/Cu(II)Br₂, ligand such as 2,2'-bipyridyl (bpy))
-
Solvent (e.g., methanol/water mixture)
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly (e.g., with piranha solution for silicon or UV/ozone for gold).
-
Initiator Immobilization:
-
For silicon substrates, immerse in a solution of APTES in toluene (B28343) to form an amine-terminated surface.
-
React the amine-terminated surface with BIBB in the presence of a base (e.g., triethylamine) to attach the ATRP initiator.
-
-
Polymerization:
-
Prepare a solution of the zwitterionic monomer, catalyst (Cu(I)Br), and ligand (bpy) in the chosen solvent.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).
-
Add the deactivator (Cu(II)Br₂) to control the polymerization.
-
Immerse the initiator-functionalized substrate in the polymerization solution and maintain at a specific temperature for a set duration to grow the polymer brushes.
-
-
Post-Polymerization Cleaning: Remove the substrate from the polymerization solution and wash thoroughly with appropriate solvents to remove any non-grafted polymer.
References
Safety Operating Guide
Proper Disposal of 3-Sulfopropyl Methacrylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Sulfopropyl methacrylate (B99206) and its associated waste is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.
Immediate Safety and Handling Precautions
3-Sulfopropyl methacrylate potassium salt is classified as a hazardous substance that can cause skin, eye, and respiratory irritation, and may lead to an allergic skin reaction.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or a face shield.[2]
-
Respiratory Protection: A dust mask (type N95 or equivalent) is necessary, especially when handling the solid form.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4] Avoid the formation of dust when working with the solid powder.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[5] This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Container Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., Irritant, Skin Sensitizer)
-
The date of accumulation
3. Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6] The storage area should be cool, dry, and well-ventilated.
4. Disposal of Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced.[7]
5. Spill Management:
-
Minor Spills: For small spills of the solid material, clean up immediately using dry methods to avoid generating dust.[1] Wear appropriate PPE, sweep or vacuum the material, and place it in a sealed container for disposal as hazardous waste.[1]
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound potassium salt.
| Property | Value | Reference |
| Molecular Formula | C7H11KO5S | --INVALID-LINK--[2] |
| Molecular Weight | 246.32 g/mol | --INVALID-LINK--[2] |
| Melting Point | 295 °C (decomposes) | --INVALID-LINK-- |
| CAS Number | 31098-21-2 | --INVALID-LINK--[2] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound, POTASSIUM SALT, CAS No. 31098-21-2 - iChemical [ichemical.com]
- 4. polysciences.com [polysciences.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. This compound, POTASSIUM SALT | 31098-21-2 [chemicalbook.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Essential Safety and Operational Guide for 3-Sulfopropyl Methacrylate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Sulfopropyl methacrylate (B99206). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
3-Sulfopropyl methacrylate is an irritant to the eyes, skin, and respiratory system.[1][2] It may also cause an allergic skin reaction.[3] As a combustible solid, it can form explosive dust mixtures in the air.[1]
Priority Actions:
-
Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact, irritation, and potential sensitization.[5][6] |
| Eye Protection | Chemical splash goggles or a face shield.[2] | Protects against dust particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of irritating dust.[5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Glove Selection and Use:
| Glove Material | Breakthrough Time (for similar methacrylates) | Recommendation |
| Nitrile | Fair to Good | Suitable for splash protection. Change gloves immediately upon contamination. |
| Neoprene | Good | Offers better resistance for longer-duration tasks. |
| Polyvinyl Alcohol (PVA) | Excellent | Recommended for situations with a high risk of direct contact.[6] |
Note: Glove breakthrough times can vary based on manufacturer, thickness, and concentration of the chemical. Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contamination.
Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receiving to use in experimental procedures.
Figure 1. Step-by-step workflow for handling this compound.
Experimental Protocol Details:
-
Inspection: Upon receiving, visually inspect the container for any signs of damage or leaks.
-
PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.
-
Workspace Preparation: Work should be conducted in a well-ventilated chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use clean, designated spatulas and weigh boats. Avoid generating dust.[1]
-
Dissolution/Reaction: If dissolving, add the solid to the solvent slowly. For reactions, add the compound as specified in your experimental protocol.
-
Cleaning: Thoroughly clean all glassware and equipment after use.
-
Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan.
-
Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials.[7]
Emergency Procedures
Immediate and appropriate response is crucial in the event of an exposure or spill.
Figure 2. Emergency response plan for this compound incidents.
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular trash after defacing the label.[4][9]
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Incineration is the recommended method of disposal for methacrylates.[1][2]
-
DO NOT dispose of this compound down the drain.[4]
Storage and Incompatibilities
Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous reactions.
| Parameter | Guideline |
| Temperature | Room Temperature |
| Atmosphere | Inert atmosphere is recommended.[7] |
| Container | Tightly sealed, original container. |
| Location | Cool, dry, well-ventilated area. |
Chemical Incompatibilities:
Avoid contact with the following substances to prevent vigorous or uncontrolled reactions:
References
- 1. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 2. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Exposure to Methacrylates Technical Summary | Explore Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. This compound potassium salt [chembk.com]
- 8. Methyl methacrylate - Health-based recommended occupational exposure limit | The Health Council of the Netherlands [healthcouncil.nl]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. This compound, POTASSIUM SALT CAS#: 31098-21-2 [m.chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
